molecular formula C8H6Br2O B128361 2,4'-Dibromoacetophenone CAS No. 99-73-0

2,4'-Dibromoacetophenone

Cat. No.: B128361
CAS No.: 99-73-0
M. Wt: 277.94 g/mol
InChI Key: FKJSFKCZZIXQIP-UHFFFAOYSA-N
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Description

Cell-permeable, non-ATP competitive GSK-3β inhibitor (IC50 = 0.5 µM). Phospholipase A2 inhibitor. Inhibits prostaglandin D2 synthesis from arachidonic acid.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(4-bromophenyl)ethanone
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InChI

InChI=1S/C8H6Br2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FKJSFKCZZIXQIP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4059201
Record name Ethanone, 2-bromo-1-(4-bromophenyl)-
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Molecular Weight

277.94 g/mol
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Physical Description

Solid; [Merck Index] Off-white crystalline powder with a pungent odor; [Alfa Aesar MSDS]
Record name p-Bromophenacyl bromide
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CAS No.

99-73-0
Record name 4-Bromophenacyl bromide
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Record name p-Bromophenacyl bromide
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Record name 2,4'-Dibromoacetophenone
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Record name Ethanone, 2-bromo-1-(4-bromophenyl)-
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Record name Ethanone, 2-bromo-1-(4-bromophenyl)-
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Record name 2,4'-dibromoacetophenone
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Record name P-BROMOPHENACYL BROMIDE
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Foundational & Exploratory

An In-depth Technical Guide to 2,4'-Dibromoacetophenone: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4'-Dibromoacetophenone is a halogenated aromatic ketone that serves as a versatile reagent and building block in organic synthesis and as a valuable tool in chemical biology. Its utility stems from the presence of two reactive bromine atoms at different positions: one on the aromatic ring and an α-bromo group on the acetyl moiety. This dual reactivity makes it a precursor for a variety of heterocyclic compounds and a useful derivatizing agent. Notably, it has been identified as a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in numerous signaling pathways and disease states, including neurodegenerative disorders and diabetes.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and biological applications of this compound.

Chemical Structure and Properties

This compound is structurally characterized by an acetophenone (B1666503) core with bromine substituents at the α-carbon of the acetyl group and at the para-position (position 4) of the phenyl ring.

  • IUPAC Name: 2-bromo-1-(4-bromophenyl)ethanone[5]

  • Synonyms: 4-Bromophenacyl bromide, p-Bromophenacyl bromide, α,4-Dibromoacetophenone, GSK-3β Inhibitor VII[4][6][7]

  • CAS Number: 99-73-0[7]

  • Molecular Formula: C₈H₆Br₂O[7]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Weight 277.94 g/mol [6]
Appearance Slightly yellow to beige crystalline solid[5][6]
Melting Point 107-111 °C[5]
Boiling Point 141.5 °C (at 760 mmHg, estimated)[6]
Solubility Soluble in DMSO (2 mg/ml), DMF (5 mg/ml), methanol (B129727) (20 mg/ml), ethanol (B145695), and toluene. Insoluble in water.[6][8]
Stability Stable under normal storage conditions.[6]
InChI Key FKJSFKCZZIXQIP-UHFFFAOYSA-N[6]
SMILES BrCC(=O)c1ccc(Br)cc1[5]

Synthesis and Purification

The most common laboratory synthesis of this compound involves the selective α-bromination of 4'-bromoacetophenone (B126571). This reaction is typically acid-catalyzed and proceeds through an enol intermediate.[9][10]

Experimental Protocol: Synthesis from 4'-Bromoacetophenone

This protocol is adapted from established methods for the α-bromination of acetophenones.[11]

Materials:

  • 4'-Bromoacetophenone

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • 50% Ethyl Alcohol (for washing)

  • 95% Ethyl Alcohol (for recrystallization)

Procedure:

  • In a suitable flask, dissolve 4'-bromoacetophenone (1.0 equivalent) in glacial acetic acid.

  • While vigorously stirring the solution, slowly add bromine (1.0 equivalent) dropwise. It is crucial to maintain the reaction temperature below 20°C during the addition, using an ice bath if necessary.

  • As the reaction progresses (typically after about half of the bromine is added), this compound will begin to precipitate as crystalline needles.[11]

  • After the complete addition of bromine, continue stirring for a short period and then cool the flask in an ice-water bath to maximize product precipitation.

  • Collect the crude product by vacuum filtration.

  • Wash the collected crystals with cold 50% ethyl alcohol until the filtrate runs colorless.[11]

  • For purification, recrystallize the air-dried crude product from 95% ethyl alcohol. A typical ratio is approximately 8 mL of ethanol per gram of product.[2]

  • Collect the purified, colorless needles of this compound by filtration and dry them thoroughly. The expected melting point of the purified product is 108–109°C.[11]

G Synthesis Workflow for this compound cluster_reaction Reaction cluster_workup Work-up & Purification 4_Bromoacetophenone 4'-Bromoacetophenone in Acetic Acid ReactionVessel α-Bromination (T < 20°C) 4_Bromoacetophenone->ReactionVessel Bromine Bromine (Br₂) Bromine->ReactionVessel Precipitation Precipitation & Ice Cooling ReactionVessel->Precipitation Filtration1 Vacuum Filtration Precipitation->Filtration1 Washing Wash with 50% Ethanol Filtration1->Washing Recrystallization Recrystallization from 95% Ethanol Washing->Recrystallization Filtration2 Final Filtration & Drying Recrystallization->Filtration2 Product Purified 2,4'-Dibromo- acetophenone Filtration2->Product

Caption: Synthesis workflow of this compound.

Spectroscopic Analysis

The structure of this compound can be confirmed by various spectroscopic methods. A theoretical study using Density Functional Theory (DFT) has shown good correlation with experimental spectroscopic data.[7]

  • ¹H NMR (in CDCl₃): The proton NMR spectrum typically shows two signals in the aromatic region and one signal for the α-methylene protons.

    • δ ~7.64-7.84 ppm: A multiplet corresponding to the four aromatic protons of the p-bromophenyl group.

    • δ ~4.39 ppm: A singlet corresponding to the two protons of the bromomethyl group (-CH₂Br).

  • ¹³C NMR: The carbon NMR spectrum shows distinct signals for the carbonyl carbon, the α-carbon, and the aromatic carbons. Predicted chemical shifts are approximately:

    • δ ~191 ppm: Carbonyl carbon (C=O).

    • δ ~132 ppm, ~130 ppm, ~129 ppm: Aromatic carbons.

    • δ ~31 ppm: Methylene carbon (-CH₂Br).

  • Mass Spectrometry (EI): The mass spectrum shows a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak [M]⁺ is observed at m/z 276, 278, and 280. The base peak is typically observed at m/z 183/185, corresponding to the loss of the bromomethyl radical (•CH₂Br), forming the stable 4-bromobenzoyl cation.[12]

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands. A strong absorption is expected in the range of 1680-1700 cm⁻¹ , which is typical for the C=O stretching vibration of an aryl ketone.[13]

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic carbonyl carbon and the highly reactive α-bromo group, which is susceptible to nucleophilic substitution.

Derivatization Agent for HPLC Analysis

This compound is widely used as a derivatizing agent to facilitate the analysis of compounds lacking a strong chromophore, such as carboxylic acids, by UV detection in HPLC.[2] The reaction involves the esterification of a carboxylic acid to form a 4-bromophenacyl ester, which has strong UV absorbance.

Experimental Protocol: Derivatization of Fatty Acids

  • The carboxylic acid sample is dissolved in a suitable solvent like acetone (B3395972).

  • A solution of this compound (derivatizing agent) in acetone is added.

  • A base, typically a tertiary amine like triethylamine, is added to catalyze the reaction by deprotonating the carboxylic acid.

  • The mixture is heated (e.g., 40-50°C) for a specific duration (e.g., 30-120 minutes) to ensure complete reaction.

  • The reaction is quenched, and the resulting solution containing the UV-active ester derivative is directly analyzed by HPLC.

G Workflow for Carboxylic Acid Derivatization cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Carboxylic Acid Sample in Acetone Reaction Esterification (Heating) Sample->Reaction Reagent This compound + Triethylamine Reagent->Reaction Product 4-Bromophenacyl Ester (UV-Active) Reaction->Product HPLC RP-HPLC Analysis with UV Detection Product->HPLC

Caption: General workflow for HPLC derivatization.

Precursor in Organic Synthesis

The α-bromo group is an excellent leaving group, making this compound a valuable substrate for synthesizing various heterocyclic compounds, such as imidazoles and thiazoles, through reactions with nucleophiles like amidines and thioamides. It also undergoes condensation reactions with aldehydes to form α,β-unsaturated ketones.[2]

Biological Activity: Inhibition of GSK-3β

This compound is a well-characterized inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a serine/threonine kinase involved in a multitude of cellular processes.

  • Potency and Selectivity: It inhibits GSK-3β with an IC₅₀ value of 0.5 µM.[1][2][3][4] It is highly selective for GSK-3β over other kinases like Protein Kinase A (PKA), for which the IC₅₀ is greater than 100 µM.[1][2][3][4]

  • Mechanism of Inhibition: It acts as a cell-permeable, non-ATP competitive, and irreversible inhibitor.[3] As a reactive alkylating agent, it is proposed to form a covalent bond with a residue in the enzyme's active site.[3] Studies on similar inhibitors suggest that a key target for covalent modification in the GSK-3β active site is the cysteine residue at position 199 (Cys-199).[14] The electrophilic α-carbon of this compound is attacked by the nucleophilic thiol group of Cys-199, leading to irreversible alkylation and inactivation of the enzyme.

G Proposed Mechanism of GSK-3β Inhibition Inhibitor This compound Alkylation Covalent Alkylation (SN2 Reaction) Inhibitor->Alkylation Cys199 Nucleophilic Cys-199 in Active Site GSK3B_Inactive Inactive GSK-3β (Covalently Modified) Alkylation->GSK3B_Inactive results in No_Phosphorylation Substrate Phosphorylation Blocked GSK3B_Inactive->No_Phosphorylation GSK3B_Active GSK3B_Active GSK3B_Active->Cys199 contains

Caption: Proposed covalent inhibition of GSK-3β.

Safety and Handling

This compound is a corrosive and lachrymatory substance. It can cause severe skin burns and eye damage.[15]

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, vapor, mist, or gas.

  • Storage: Store in a cool, dry place in a tightly closed container. Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[6]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical aid.

References

Synthesis of 2,4'-Dibromoacetophenone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis of 2,4'-dibromoacetophenone from 4'-bromoacetophenone (B126571), a key reaction in the production of various pharmaceutical intermediates. The document outlines two primary synthetic methodologies: direct bromination using elemental bromine and a milder approach utilizing pyridine (B92270) hydrobromide perbromide. Detailed experimental protocols, comparative quantitative data on reaction yields, and a visual representation of the experimental workflow are presented to facilitate replication and optimization in a laboratory setting.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its bifunctional nature, possessing both a reactive α-bromo ketone and a substituted aromatic ring, allows for a diverse range of subsequent chemical transformations. The efficient and selective synthesis of this compound is therefore of significant interest to the scientific community. This guide focuses on the α-bromination of commercially available 4'-bromoacetophenone, a common and cost-effective starting material.

Synthetic Methodologies

The synthesis of this compound from 4'-bromoacetophenone primarily involves the electrophilic substitution of the α-hydrogen atom of the ketone. Two effective methods are highlighted herein, differing in the choice of brominating agent and reaction conditions.

Method 1: Direct Bromination with Elemental Bromine in Acetic Acid

This classical approach involves the direct use of liquid bromine as the brominating agent in a suitable solvent, typically glacial acetic acid. The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by bromine.

Method 2: Bromination with Pyridine Hydrobromide Perbromide

To circumvent the hazards associated with handling liquid bromine, a solid and more manageable reagent, pyridine hydrobromide perbromide (PHPB), can be employed. This reagent releases bromine in situ, offering a safer and often more selective bromination.

Quantitative Data Summary

The choice of brominating agent and reaction conditions can significantly impact the yield of this compound. The following table summarizes the reported yields for the two primary synthetic methods.

MethodBrominating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
1Bromine (Br₂)Glacial Acetic Acid< 200.569-72[1]
2Pyridine Hydrobromide Perbromide (PHPB)Acetic Acid90Not Specified> 66[2]

Experimental Protocols

Method 1: Synthesis of this compound using Bromine in Glacial Acetic Acid[1]

Materials:

  • 4'-Bromoacetophenone

  • Glacial Acetic Acid

  • Bromine

  • 50% Ethyl Alcohol

  • 95% Ethyl Alcohol

Procedure:

  • In a 500-cc flask, dissolve 50 g (0.25 mole) of 4'-bromoacetophenone in 100 cc of glacial acetic acid.

  • With vigorous shaking, slowly add 40 g (12.5 cc, 0.25 mole) of bromine to the solution, ensuring the temperature is maintained below 20°C. The addition should take approximately 30 minutes. Needles of p-bromophenacyl bromide will begin to separate when about half of the bromine has been added.

  • After the complete addition of bromine, cool the flask in an ice-water bath.

  • Filter the crude product with suction and wash the crystals with approximately 100 cc of 50% ethyl alcohol until they are colorless.

  • Air-dry the product. The crude yield is typically 55-60 g with a melting point of 106–108°C.

  • For further purification, recrystallize the crude product from 400 cc of 95% ethyl alcohol. This yields 48–50 g (69–72%) of colorless needles with a melting point of 108–109°C.

Method 2: Synthesis of this compound using Pyridine Hydrobromide Perbromide[2][3]

Materials:

  • 4'-Bromoacetophenone

  • Pyridine Hydrobromide Perbromide

  • Acetic Acid

  • Petroleum Ether

Procedure:

  • Combine 4'-bromoacetophenone (5.0 mmol) and pyridine hydrobromide perbromide (5.5 mmol) in a 50 mL round-bottom flask.

  • Add 20 mL of acetic acid to the flask.

  • Stir the reaction mixture at 90°C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into an ice-water mixture to precipitate the crude product.

  • Filter the precipitate and wash with water.

  • Dissolve the crude product in a suitable organic solvent, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization from petroleum ether to obtain the final product.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis start Start: 4'-Bromoacetophenone reagents Add Brominating Agent (Br₂ or PHPB) & Acetic Acid start->reagents 1 reaction Stir at Controlled Temperature reagents->reaction 2 quench Quench Reaction (Ice-water) reaction->quench 3 filtration Filter Crude Product quench->filtration 4 wash Wash with Solvent filtration->wash 5 recrystallization Recrystallize wash->recrystallization 6 product This compound recrystallization->product 7 characterization Characterization (MP, NMR, IR) product->characterization

References

An In-depth Technical Guide to 2,4'-Dibromoacetophenone (CAS number 99-73-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, synthesis, and reactivity of 2,4'-Dibromoacetophenone (CAS No. 99-73-0). Particular emphasis is placed on its emerging role as a selective inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in the pathogenesis of Alzheimer's disease and other pathologies. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols and insights into its mechanism of action.

Physicochemical and Spectroscopic Properties

This compound is a crystalline solid that is sparingly soluble in water but soluble in various organic solvents. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 99-73-0
Molecular Formula C₈H₆Br₂O[1]
Molecular Weight 277.94 g/mol [1]
Appearance Off-white to slightly yellow crystalline solid[2]
Melting Point 107-111 °C[2]
Boiling Point 141.5 °C at 760 mmHg (decomposes)[3]
Solubility Insoluble in water. Soluble in ethanol (B145695), DMSO, and dimethylformamide.
Density 1.7855 g/cm³ (rough estimate)[3]
InChI Key FKJSFKCZZIXQIP-UHFFFAOYSA-N
SMILES BrCC(=O)c1ccc(Br)cc1

Spectroscopic data are crucial for the identification and characterization of this compound. A summary of typical spectroscopic data is provided in Table 2.

Table 2: Spectroscopic Data for this compound

TechniqueKey Peaks/Shifts
¹H NMR (CDCl₃) δ ~4.4 (s, 2H, -CH₂Br), δ ~7.6-7.9 (m, 4H, Ar-H)
¹³C NMR (CDCl₃) δ ~30 (-CH₂Br), δ ~128-133 (Ar-C), δ ~190 (C=O)
IR (KBr) ν ~1690 cm⁻¹ (C=O stretch), ν ~1580 cm⁻¹ (C=C aromatic stretch), ν ~600-700 cm⁻¹ (C-Br stretch)
Mass Spectrum (EI) m/z 278 [M]⁺, 183 [M-Br-CO]⁺, 155 [M-Br-CO-CH₂Br]⁺

Synthesis and Reactivity

Synthesis of this compound

A common method for the synthesis of this compound is the bromination of 4'-bromoacetophenone (B126571).

Experimental Protocol: Synthesis of this compound

Materials:

  • 4'-Bromoacetophenone

  • Glacial Acetic Acid

  • Bromine

  • Ice

  • Ethanol

Procedure:

  • In a fume hood, dissolve 4'-bromoacetophenone (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add bromine (1.0 eq) dropwise to the cooled solution with constant stirring. Maintain the temperature below 20 °C.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for 30 minutes.

  • Pour the reaction mixture into a beaker containing ice water to precipitate the product.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound as off-white to pale yellow crystals.

Reactivity of this compound

This compound is a versatile reagent in organic synthesis, primarily utilized for its reactive α-bromoketone moiety.

This compound can undergo aldol (B89426) condensation reactions with various aldehydes to form α,β-unsaturated ketones, commonly known as chalcones. These compounds are of significant interest due to their diverse biological activities.

Experimental Protocol: Synthesis of a Chalcone (B49325) Derivative

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Sodium hydroxide (B78521)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.

  • Slowly add an aqueous solution of sodium hydroxide (1.2 eq) to the flask with vigorous stirring at room temperature.

  • Continue stirring for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into cold water to precipitate the chalcone derivative.

  • Collect the solid product by vacuum filtration and wash with water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure chalcone.

experimental_workflow

Caption: General workflow for the synthesis of a chalcone derivative via aldol condensation.

This compound is widely used as a derivatizing agent for carboxylic acids, converting them into their corresponding p-bromophenacyl esters. These esters are often crystalline solids with sharp melting points, facilitating the identification and purification of carboxylic acids.

Experimental Protocol: Esterification of a Carboxylic Acid

Materials:

  • Carboxylic acid

  • This compound

  • Potassium carbonate

  • Acetone

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and potassium carbonate (1.5 eq) in acetone.

  • Add this compound (1.1 eq) to the mixture.

  • Reflux the reaction mixture for 2-3 hours, monitoring its progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the resulting crude ester from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure p-bromophenacyl ester.

The phenacyl group derived from this compound can be used as a protecting group for phenols. The resulting ether is stable to a variety of reaction conditions and can be cleaved under specific deprotection conditions.

Biological Activity: Inhibition of GSK-3β

This compound has been identified as a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK-3β) with an IC₅₀ value in the sub-micromolar range. GSK-3β is a serine/threonine kinase that plays a crucial role in various cellular processes, and its dysregulation has been implicated in the pathogenesis of several diseases, most notably Alzheimer's disease.

In the context of Alzheimer's disease, GSK-3β is known to hyperphosphorylate the tau protein, leading to the formation of neurofibrillary tangles, one of the hallmark pathologies of the disease. Furthermore, GSK-3β is involved in the processing of amyloid precursor protein (APP), which can lead to the production of amyloid-β (Aβ) peptides that form senile plaques.

The inhibitory action of this compound on GSK-3β is believed to occur through the alkylation of a cysteine residue within the enzyme's active site, leading to irreversible inhibition. This selective inhibition of GSK-3β presents a promising therapeutic strategy for Alzheimer's disease and other GSK-3β-mediated pathologies.

GSK-3β Signaling Pathway and Inhibition

The Wnt/β-catenin signaling pathway is a key regulatory pathway in which GSK-3β plays a central role. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps the levels of cytoplasmic β-catenin low.

Upon binding of a Wnt ligand to its receptor, a signaling cascade is initiated that leads to the inhibition of GSK-3β. As a result, β-catenin is no longer phosphorylated and accumulates in the cytoplasm. It then translocates to the nucleus, where it acts as a transcriptional co-activator, leading to the expression of target genes involved in cell proliferation, differentiation, and survival.

By inhibiting GSK-3β, this compound mimics the effect of the Wnt signaling pathway, leading to the stabilization and accumulation of β-catenin. This can have therapeutic implications in diseases where the Wnt/β-catenin pathway is downregulated.

GSK3B_pathway

Caption: Simplified Wnt/β-catenin signaling pathway showing the inhibitory effect of this compound on GSK-3β.

Conclusion

This compound is a valuable chemical entity with established applications in organic synthesis and significant potential in drug discovery. Its well-defined physicochemical and spectroscopic properties, coupled with its straightforward synthesis, make it an accessible tool for researchers. The selective and potent inhibition of GSK-3β by this compound highlights its promise as a lead compound for the development of novel therapeutics for Alzheimer's disease and other related disorders. Further investigation into its mechanism of action and structure-activity relationships will be crucial in realizing its full therapeutic potential.

References

A Technical Guide to 2,4'-Dibromoacetophenone: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,4'-Dibromoacetophenone, a versatile chemical compound with significant applications in synthetic chemistry, analytical sciences, and biochemical research. This document details its core physical and chemical characteristics, highlights its utility as a derivatizing agent and a selective enzyme inhibitor, and furnishes detailed experimental protocols for its synthesis and application.

Core Physicochemical Properties

This compound is an off-white to slightly yellow crystalline solid.[1][2][3][4] It is stable under standard laboratory conditions but is incompatible with strong bases, and strong oxidizing or reducing agents.[1][3][5][6] Its key identifiers and physical properties are summarized below.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReferences
CAS Number 99-73-0[1][2][4][7]
Molecular Formula C₈H₆Br₂O[1][2][8]
Molecular Weight 277.94 g/mol [1][7][8]
IUPAC Name 2-bromo-1-(4-bromophenyl)ethanone[9]
Synonyms 4'-Bromophenacyl bromide, p-Bromophenacyl bromide[1][2][8][9]
Appearance Off-white to light yellow crystalline solid[1][2][3]
Melting Point 108-110 °C[1][3][7]
Boiling Point 310 °C[2]
Density ~1.79 g/cm³ (estimate)[1][3]

Table 2: Solubility Data for this compound

SolventSolubilityReferences
Water Insoluble[1][3][6]
Dimethyl Sulfoxide (DMSO) 2 mg/mL[1][3][10]
Methanol 20 mg/mL[1][6]
Ethanol (B145695) 1 mg/mL[1][3][10]
Dimethylformamide (DMF) 5 mg/mL[1][3][10]
Toluene Soluble[1][6]

Spectral Data

Spectroscopic analysis is crucial for the verification and characterization of this compound. The key spectral features are summarized below.

Table 3: Spectroscopic Data for this compound

TechniqueData HighlightsReferences
¹H NMR Spectra available in CDCl₃. Expected signals for aromatic protons and the methylene (B1212753) (-CH₂) protons adjacent to the carbonyl and bromine.[9][11][12]
¹³C NMR Spectra available. Expected signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons.[12][13]
Infrared (IR) Conforms to structure, with characteristic peaks for C=O (carbonyl) stretching and C-Br stretching.[14][9][12]
Mass Spectrometry GC-MS data confirms the molecular weight and fragmentation pattern.[9]

Chemical Reactivity and Key Applications

This compound serves as a valuable reagent in multiple scientific domains, from organic synthesis to biochemical analysis. Its reactivity is centered around the α-bromoketone functional group.

Key Chemical Reactions:

  • Condensation Reactions: It readily undergoes condensation with aldehydes to produce α,β-unsaturated ketones, which are important intermediates in organic synthesis.[1][3][15]

  • Esterification: It is widely used for the esterification of carboxylic acids.[1][3] The resulting 4-bromophenacyl esters are crystalline derivatives, useful for the identification and purification of acids.[1]

  • Protecting Group Chemistry: It can be used for the protection of phenols.[1][3]

Primary Applications:

  • Analytical Chemistry: It is a key derivatizing agent for the analysis of fatty acids and other carboxylic acids by High-Performance Liquid Chromatography (HPLC).[1][3][16] The resulting esters have a strong UV chromophore, enabling sensitive detection.

  • Biochemical Research: It functions as a cell-permeable, non-ATP competitive, and selective inhibitor of glycogen (B147801) synthase kinase-3β (GSK-3β) with an IC₅₀ value of 0.5 μM.[1][10] It shows high selectivity for GSK-3β over protein kinase A (PKA).[1][10]

G main This compound cat1 Chemical Synthesis main->cat1 cat2 Analytical Chemistry main->cat2 cat3 Biochemical Research main->cat3 sub1_1 α,β-Unsaturated Ketones (via Condensation) cat1->sub1_1 sub1_2 Esterification of Carboxylic Acids cat1->sub1_2 sub1_3 Protection of Phenols cat1->sub1_3 sub2_1 Derivatizing Agent cat2->sub2_1 sub3_1 Enzyme Inhibition cat3->sub3_1 sub2_2 HPLC Analysis of Fatty Acids sub2_1->sub2_2 sub3_2 Selective GSK-3β Inhibitor sub3_1->sub3_2

Caption: Key applications of this compound.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and a key application of this compound are provided below.

This protocol outlines the synthesis starting from bromobenzene (B47551) via a Friedel-Crafts acylation, followed by an alpha-bromination.

Step A: Synthesis of 4'-Bromoacetophenone (B126571) (Precursor)

  • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place 2.5 moles of bromobenzene in 1 L of dry carbon disulfide.

  • Carefully add 5.6 moles of anhydrous aluminum chloride to the mixture.

  • Heat the mixture on a steam bath to initiate gentle reflux.

  • Slowly add 2.0 moles of acetic anhydride (B1165640) through the dropping funnel over 1-2 hours. Hydrogen chloride gas will evolve and should be directed to a gas trap.

  • After the addition is complete, continue to reflux the mixture for approximately one hour.

  • Cool the reaction mixture and carefully decompose the complex by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer. Wash it sequentially with water, a dilute sodium hydroxide (B78521) solution, and finally with water again.

  • Dry the organic layer over anhydrous calcium chloride and distill off the carbon disulfide solvent.

  • The crude 4'-bromoacetophenone can be purified by vacuum distillation.

Step B: Alpha-Bromination to this compound

  • Dissolve the purified 4'-bromoacetophenone (1 mole) in a suitable solvent such as glacial acetic acid or chloroform (B151607) (500 mL) in a flask protected from light.

  • Slowly add an equimolar amount of bromine (1 mole) dropwise to the solution while stirring. The reaction is often initiated with a small amount of HBr catalyst.

  • Maintain the reaction temperature between 20-30°C. The disappearance of the bromine color indicates the reaction is proceeding.

  • After the addition is complete, stir the mixture at room temperature for an additional 2-3 hours until the evolution of HBr gas ceases.

  • Pour the reaction mixture into a large volume of cold water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water to remove acids, and then wash with a cold, dilute sodium bisulfite solution to remove any unreacted bromine.

  • The crude this compound can then be purified by recrystallization.

G start Start Materials: Bromobenzene, Acetic Anhydride, AlCl₃, Bromine step1 Step 1: Friedel-Crafts Acylation - React Bromobenzene & Acetic Anhydride - Catalyst: AlCl₃ start->step1 intermediate Intermediate Product: 4'-Bromoacetophenone step1->intermediate step2 Step 2: Alpha-Bromination - Dissolve in Acetic Acid - Add Bromine (Br₂) intermediate->step2 product_crude Crude Product: This compound step2->product_crude step3 Step 3: Purification - Precipitate in water - Filter and wash solid product_crude->step3 final_product Final Product: Pure this compound step3->final_product

Caption: Workflow for the synthesis of this compound.

  • Dissolve the crude this compound in hot ethanol (approximately 8 mL of ethanol per gram of crude product).[1]

  • If the solution is colored, a small amount of activated charcoal can be added, and the mixture is boiled for a few minutes.

  • Hot-filter the solution to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold ethanol and dry them under vacuum. The expected melting point of the pure product is 108-110 °C.[1]

  • In a 2 mL vial, dissolve approximately 1 mg of the carboxylic acid sample in 500 µL of acetone (B3395972) or acetonitrile.

  • Add a 1.5 molar excess of this compound.

  • Add a 2 molar excess of a non-nucleophilic base, such as triethylamine (B128534) or potassium carbonate, to catalyze the reaction.

  • Seal the vial and heat the mixture at 60-80 °C for 30-60 minutes.

  • Cool the reaction mixture to room temperature.

  • If necessary, filter or centrifuge the sample to remove any precipitated salts.

  • Dilute an aliquot of the resulting solution with the mobile phase and inject it into the HPLC system for analysis, typically using a UV detector set around 260 nm.

G start Start: Carboxylic Acid Sample step1 Step 1: Add Reagents - this compound - Triethylamine (catalyst) - Acetonitrile (solvent) start->step1 step2 Step 2: Reaction - Seal vial - Heat at 60-80 °C for 30-60 min step1->step2 product Product: UV-Active Phenacyl Ester step2->product step3 Step 3: Sample Preparation - Cool to room temperature - Dilute with mobile phase product->step3 end Analysis: Inject into HPLC-UV System step3->end

Caption: Workflow for carboxylic acid derivatization using 2,4'-DBA.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazards: The compound is corrosive and a lachrymator (induces tears).[2][3][9] It can cause severe skin burns and eye damage.[8][9] It may also be harmful if inhaled or swallowed.[8]

  • Handling: Always handle in a well-ventilated chemical fume hood.[2][8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[2][5][8]

  • Storage: Store in a cool, dry, well-ventilated area below 30°C.[1][3] Keep the container tightly closed and away from incompatible materials such as strong bases, oxidizers, and reducing agents.[1][2][3]

Table 4: GHS Hazard Information

CategoryInformation
Pictogram GHS05 (Corrosion)
Signal Word Danger
Hazard Statements H314: Causes severe skin burns and eye damage.
Precautionary Statements P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310

Conclusion

This compound is a compound of considerable utility for professionals in chemistry and drug development. Its well-defined physical and chemical properties, combined with its versatile reactivity, make it an indispensable tool for synthesizing complex molecules, performing sensitive analytical measurements, and investigating biological pathways through selective enzyme inhibition. Proper understanding of its characteristics and adherence to safety protocols are essential for its effective and safe utilization in a research environment.

References

2,4'-Dibromoacetophenone molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 2,4'-Dibromoacetophenone, a chemical compound frequently utilized by researchers, scientists, and drug development professionals. The guide details its core physicochemical properties, experimental protocols for its synthesis, and its role in chemical reactions.

Core Physicochemical Data

The fundamental quantitative data for this compound are summarized in the table below, providing a clear reference for laboratory and research applications.

ParameterValueReferences
Molecular Formula C₈H₆Br₂O[1][2][3][4]
Molecular Weight 277.94 g/mol [1][3]
Alternate Names alpha,4-Dibromoacetophenone, 4-Bromophenacyl bromide[2]
CAS Number 99-73-0[2][3]
Appearance Light yellow to beige crystalline solid[4]
Melting Point 107-111 °C[4]

Experimental Protocols

Synthesis of α-Bromoacetophenone Derivatives

A common application involving acetophenone (B1666503) derivatives is α-bromination. The following protocol is a representative example for the synthesis of α-bromoacetophenone derivatives, which can be adapted for this compound.[5]

Materials:

  • Acetophenone derivative (e.g., 4-Chloroacetophenone, 5.0 mmol)

  • Pyridine (B92270) hydrobromide perbromide (5.5 mmol)

  • Acetic acid (20 mL)

  • 50 mL round-bottom flask

  • Condensing tube

  • Stirring apparatus

  • Heating apparatus (e.g., heating mantle)

  • Thin-Layer Chromatography (TLC) equipment

  • Developing agent (e.g., petroleum ether:ethyl acetate (B1210297) = 1:5 v/v)

  • UV lamp (λ = 254 nm)

  • Sodium sulfite (B76179) (Na₂SO₃)

  • Ethyl acetate

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Silica (B1680970) gel for flash chromatography

Procedure:

  • Combine the acetophenone derivative (5.0 mmol), pyridine hydrobromide perbromide (5.5 mmol), and acetic acid (20 mL) in a 50 mL round-bottom flask equipped with a condensing tube.

  • Stir the reaction mixture at 90°C.[5]

  • Monitor the progress of the reaction in real-time using Thin-Layer Chromatography (TLC).[5] The mixture of petroleum ether:ethyl acetate = 1:5 (v/v) can be used as the development agent, and the spots can be observed under a UV lamp.[5]

  • The reaction should be complete in approximately 3 hours, as indicated by the disappearance of the starting material on the TLC plate.[5]

  • Once the reaction is complete, add sodium sulfite (8 mmol) and continue stirring at room temperature.[6]

  • Extract the organic layer with ethyl acetate.

  • Wash the organic layer with water.

  • Dry the organic layer with sodium sulfate.

  • Concentrate the solution using a rotary evaporator.

  • Purify the crude product by flash chromatography on silica gel using a suitable eluent such as petroleum ether-ethyl acetate.[6]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of α-bromoacetophenone derivatives, a process where this compound can be a key reagent or product.

experimental_workflow start Starting Materials (Acetophenone Derivative, Pyridine Hydrobromide Perbromide, Acetic Acid) reaction Reaction (Stirring at 90°C, 3h) start->reaction monitoring TLC Monitoring reaction->monitoring Real-time analysis workup Work-up (Na2SO3 addition, Extraction with Ethyl Acetate) reaction->workup Completion monitoring->reaction purification Purification (Flash Chromatography) workup->purification product Purified Product (α-Bromoacetophenone Derivative) purification->product

Synthesis and Purification Workflow

References

Stability and Storage of 2,4'-Dibromoacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,4'-Dibromoacetophenone (CAS No. 99-73-0). The information herein is critical for ensuring the integrity of the compound in research, development, and manufacturing, particularly when used as a pharmaceutical intermediate or analytical reagent.[1][2] This document compiles data from safety data sheets and chemical suppliers and outlines a framework for stability testing based on established regulatory guidelines.

Compound Profile

This compound is a crystalline solid recognized for its role as an inhibitor of glycogen (B147801) synthase kinase 3β (GSK3β) and as a derivatization reagent for the analysis of fatty acids by HPLC.[3][4] Its chemical integrity is paramount for reproducible experimental results and the safety of downstream applications.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 99-73-0[3][5][6][7]
Molecular Formula C₈H₆Br₂O[3][5][7][8]
Molecular Weight 277.94 g/mol [3][5][8][9]
Appearance Slightly yellow to beige crystalline solid[3][7]
Melting Point 107-111 °C[3][7]
Solubility Insoluble in water. Soluble in dimethyl sulfoxide (B87167) (DMSO), methanol, toluene, and ethanol.[3][4]
UV Maximum (λmax) 263 nm[4]

Stability Profile and Degradation

2.1 General Stability

This compound is generally considered stable at room temperature when stored in closed containers under normal handling conditions.[3][5][10][11] However, its reactivity as an α-haloketone suggests potential susceptibility to degradation under specific environmental stressors.

2.2 Incompatibilities and Hazardous Decomposition

To maintain stability, the compound must be stored away from incompatible materials. It is known to be incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[3][10][11] Exposure to high temperatures, such as in a fire, can lead to thermal decomposition, generating hazardous products including carbon monoxide, carbon dioxide, and hydrogen bromide gas.[5][10][12]

While specific, publicly available forced degradation studies on this compound are limited, its structure suggests potential degradation pathways under stress conditions, such as hydrolysis or nucleophilic substitution at the α-bromo position.

substance substance condition condition product product DBA This compound | {C₈H₆Br₂O} Hydrolysis Hydrolysis (H₂O, Acid/Base) DBA->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) DBA->Oxidation P1 4-Bromomandelic Acid (Hypothetical) Hydrolysis->P1 Pathway 1 P2 4-Bromophenylglyoxylic Acid (Hypothetical) Oxidation->P2 Pathway 2 start_end start_end process process decision decision output output start Start: Obtain This compound stress Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) start->stress develop Develop HPLC Method (Column, Mobile Phase, etc.) stress->develop inject Inject Stressed Samples and Control develop->inject check Peak Purity & Resolution > 2? inject->check validate Validate Method (ICH Q2(R1)) check->validate Yes optimize Optimize Method check->optimize No report Stability-Indicating Method Established validate->report optimize->develop

References

Solubility of 2,4'-Dibromoacetophenone in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4'-Dibromoacetophenone in various organic solvents. The document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields where this compound is utilized. It includes a summary of available quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of the experimental workflow and factors influencing solubility.

Quantitative Solubility Data

The solubility of this compound has been reported in several common organic solvents. The following table summarizes the available quantitative data. It is important to note that the temperatures at which these solubilities were determined are not consistently reported in the available literature; therefore, these values should be considered as approximate and may vary with temperature.

SolventSolubility (mg/mL)Molar Solubility (mol/L) (approx.)
Methanol20[1][2][3]~0.072
Dimethyl Sulfoxide (DMSO)5[1][2][3]~0.018
N,N-Dimethylformamide (DMF)5[4]~0.018
TolueneSoluble[1][2][3]-
EthanolSoluble[1][2][3]-
WaterInsoluble[1][2][3]-

Note: Molar solubility was calculated using the molecular weight of this compound (277.94 g/mol ). The terms "Soluble" indicate qualitative observations without specific quantitative values. The lack of precise temperature data highlights the necessity for researchers to determine solubility under their specific experimental conditions.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for various applications, including reaction optimization, purification, and formulation development. The following are detailed methodologies for two common and reliable methods for determining the solubility of a crystalline solid like this compound: the Isothermal Shake-Flask Method and the Polythermal Method.

Isothermal Shake-Flask Method

This is a widely used and reliable method for determining thermodynamic equilibrium solubility at a constant temperature.[5][6]

Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.

Detailed Methodology:

  • Preparation:

    • Accurately weigh an excess amount of crystalline this compound. An amount that ensures a solid phase remains after equilibration is crucial.

    • Pipette a precise volume of the desired organic solvent into several vials or flasks.

  • Equilibration:

    • Add the excess this compound to each vial containing the solvent.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant-temperature shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to determine the time to reach equilibrium in preliminary experiments by sampling at different time points (e.g., 12, 24, 48, and 72 hours) and analyzing the concentration until it remains constant.

  • Sample Separation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., a 0.22 µm PTFE filter) to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical technique such as:

      • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve of known concentrations of this compound should be prepared in the same solvent.

      • UV-Visible Spectroscopy: If this compound has a distinct chromophore, a UV-Vis spectrophotometer can be used. A calibration curve is also required.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

  • Data Reporting:

    • Report the solubility in mg/mL or mol/L at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.

Polythermal Method

The polythermal method involves determining the temperature at which a known concentration of a solute completely dissolves upon controlled heating.[7][8][9]

Principle: A series of samples with known concentrations of the solute in the solvent are prepared. Each sample is slowly heated, and the temperature at which the last crystal of the solute dissolves is recorded as the saturation temperature for that specific concentration.

Detailed Methodology:

  • Sample Preparation:

    • Prepare a series of vials with accurately known masses of this compound and the desired solvent to create a range of known concentrations.

    • Ensure the vials are securely sealed to prevent solvent loss during heating.

  • Dissolution Point Determination:

    • Place the vials in a controlled heating block or a device equipped with a camera and temperature sensor (e.g., a Crystal16 instrument).

    • Stir the samples continuously.

    • Slowly heat the samples at a constant and slow rate (e.g., 0.1-0.5 °C/min) to ensure quasi-equilibrium.

    • Visually or instrumentally observe the point at which the last crystal of this compound dissolves completely. This temperature is the clearing point or saturation temperature for that concentration.

  • Data Analysis:

    • Plot the measured saturation temperatures against the corresponding concentrations.

    • This plot represents the solubility curve of this compound in the specific solvent as a function of temperature.

  • Data Reporting:

    • The results are presented as a solubility curve or a table of solubility values at different temperatures.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Weigh excess This compound equilibration Add solid to solvent and seal vials prep1->equilibration prep2 Measure precise volume of solvent prep2->equilibration agitation Agitate at constant temperature (24-72h) equilibration->agitation settling Allow excess solid to settle agitation->settling filtration Filter supernatant (0.22 µm filter) settling->filtration dilution Dilute supernatant filtration->dilution analysis Quantify concentration (e.g., HPLC, UV-Vis) dilution->analysis result Solubility Data (mg/mL or mol/L) analysis->result factors_influencing_solubility cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions External Conditions solute_polarity Molecular Polarity (Ketone, Bromine atoms) solubility Solubility solute_polarity->solubility solute_size Molecular Size & Shape solute_size->solubility solute_crystal Crystal Lattice Energy (Melting Point) solute_crystal->solubility solvent_polarity Solvent Polarity ('Like dissolves like') solvent_polarity->solubility solvent_hbond Hydrogen Bonding Capacity solvent_hbond->solubility temperature Temperature temperature->solubility pressure Pressure (Significant for gases) pressure->solubility

References

2,4'-Dibromoacetophenone: A Versatile Building Block in Organic Synthesis for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4'-Dibromoacetophenone, a halogenated aromatic ketone, has emerged as a important and versatile building block in the field of organic synthesis. Its unique chemical structure, featuring two bromine atoms at strategic positions, offers multiple reaction sites for the construction of a diverse array of heterocyclic and bicyclic compounds. This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its application in the synthesis of key molecular scaffolds, and an exploration of the biological activities of its derivatives, underscoring its significance in medicinal chemistry and drug discovery programs.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective application in synthetic chemistry. The compound is a crystalline solid, with its key properties summarized in the table below.

PropertyValue
Molecular Formula C₈H₆Br₂O
Molecular Weight 277.94 g/mol
Appearance Off-white to light yellow or beige crystalline solid
Melting Point 107-111 °C
Solubility Soluble in dimethyl sulfoxide (B87167) (DMSO), methanol, toluene, and ethanol (B145695). Insoluble in water.
CAS Number 99-73-0
IUPAC Name 2-bromo-1-(4-bromophenyl)ethanone

Core Applications in Organic Synthesis

This compound serves as a pivotal precursor for the synthesis of a multitude of organic molecules, most notably chalcones, thiazoles, and pyrimidines. These scaffolds are of significant interest due to their prevalence in biologically active compounds.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are synthesized through the Claisen-Schmidt condensation of an acetophenone (B1666503) with an aromatic aldehyde. This compound is an excellent substrate for this reaction, leading to the formation of brominated chalcones which have demonstrated a wide range of pharmacological activities.

  • Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1.0 eq.) and benzaldehyde (B42025) (1.0-1.2 eq.) in a minimal amount of ethanol with stirring at room temperature.

  • Base Addition: While stirring, slowly add an aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) (e.g., 10-40% w/v) dropwise. The reaction is typically maintained at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Precipitation and Isolation: Upon completion, pour the reaction mixture into a beaker containing crushed ice. Acidify the mixture with dilute hydrochloric acid (HCl) to a pH of 5-6 to precipitate the chalcone (B49325) product. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure chalcone.

dot

General workflow for the synthesis of chalcones.
Synthesis of Thiazole (B1198619) Derivatives

The α-bromo ketone functionality in this compound makes it an ideal starting material for the Hantzsch thiazole synthesis, a classic method for the preparation of thiazole rings. This reaction involves the condensation of an α-haloketone with a thioamide or thiourea (B124793).

  • Reactant Mixture: In a round-bottom flask, combine this compound (1 mmol) and thiourea (1.2 mmol) in ethanol (5 ml).[1]

  • Reaction Conditions: Reflux the reaction mixture at approximately 78°C.[1] The reaction progress can be monitored by TLC.[1]

  • Product Isolation: After the reaction is complete, cool the mixture and pour it over crushed ice to precipitate the solid product.[1]

  • Purification: The crude product is collected by filtration and can be purified by recrystallization from hot ethanol.[1]

dot

Hantzsch_Thiazole_Synthesis start This compound (α-haloketone) intermediate Condensation Intermediate start->intermediate reagent Thiourea reagent->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product 2-Amino-4-(4-bromophenyl)thiazole cyclization->product

Hantzsch synthesis of a thiazole derivative.
Synthesis of Pyrimidine (B1678525) Derivatives from Chalcones

Chalcones derived from this compound can be further utilized as precursors for the synthesis of pyrimidine derivatives. This is typically achieved by reacting the α,β-unsaturated ketone system of the chalcone with a reagent containing a N-C-N fragment, such as urea (B33335) or guanidine.

  • Reactant Mixture: A mixture of a chalcone derived from this compound (0.01 mol) and urea (0.01 mol) are dissolved in ethanol.[2]

  • Base Addition: A 40% aqueous solution of potassium hydroxide is slowly added to the mixture with constant stirring.[2]

  • Reaction Conditions: The reaction mixture is refluxed for approximately 4 hours.[2]

  • Work-up: After cooling, the reaction mixture is poured into ice-cold water and neutralized with dilute HCl to precipitate the pyrimidine derivative.[2]

  • Purification: The resulting solid is filtered, washed with water, dried, and can be recrystallized from a suitable solvent.[2]

dot

Pyrimidine_Synthesis chalcone Chalcone Derivative (from this compound) cyclocondensation Cyclocondensation (Base-catalyzed) chalcone->cyclocondensation urea Urea urea->cyclocondensation pyrimidine Pyrimidine Derivative cyclocondensation->pyrimidine

Synthesis of pyrimidines from chalcones.

Biological Activities of this compound Derivatives

The synthetic versatility of this compound allows for the creation of a vast library of compounds with diverse biological activities. The presence of the 4-bromophenyl moiety is often associated with enhanced potency.

Antimicrobial Activity

Chalcones and their heterocyclic derivatives containing the 4-bromophenyl group have demonstrated significant activity against a range of microbial pathogens. The α,β-unsaturated ketone moiety is believed to be crucial for their antimicrobial action.

Compound ClassTest OrganismActivity (MIC/Inhibition Zone)
Brominated ChalconeStaphylococcus aureusMIC = 15.625 - 125 µM
4-bromo-3′,4′-dimethoxychalconeEscherichia coli11 ± 0.3 mm (inhibition zone)
4-bromo-3′,4′-dimethoxychalconeSalmonella typhimurium15 ± 0.7 mm (inhibition zone)
Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of brominated chalcones against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis.

Compound ClassCancer Cell LineActivity (IC₅₀)
1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-onT47D (Breast)45 µM
Brominated chalcone derivative (H72)Gastric cancer3.57 - 5.61 µM

The anticancer properties of 4-bromochalcone (B160694) derivatives are often linked to their ability to modulate key cellular signaling pathways. One prominent mechanism is the induction of apoptosis through the generation of reactive oxygen species (ROS).[3] Additionally, these compounds have been shown to interfere with inflammatory pathways, such as the MAPK/NF-κB signaling cascade, which are often dysregulated in cancer.[3]

dot

Anticancer_Signaling Bromochalcone Bromochalcone ROS Reactive Oxygen Species (ROS) Generation Bromochalcone->ROS MAPK_NFkB MAPK/NF-κB Pathway Bromochalcone->MAPK_NFkB inhibition Mitochondria Mitochondria ROS->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis LPS LPS LPS->MAPK_NFkB Inflammation Pro-inflammatory Mediators MAPK_NFkB->Inflammation

Signaling pathways modulated by bromochalcones.
Anticonvulsant Activity

Derivatives of this compound are being explored for their potential as anticonvulsant agents. While specific ED₅₀ values for direct derivatives are not extensively reported, related structures have shown promising activity in animal models of seizures. The development of novel antiepileptic drugs is an active area of research, and this class of compounds holds potential.[4]

Monoamine Oxidase (MAO) Inhibition

Chalcone-based compounds have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. The 4-bromophenyl moiety can contribute to the inhibitory activity. Further investigation into derivatives of this compound as MAO inhibitors is a promising avenue for the development of new therapeutics for neurological disorders.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, providing a gateway to a rich diversity of heterocyclic compounds with significant pharmacological potential. Its utility in the straightforward synthesis of chalcones, thiazoles, and pyrimidines, coupled with the potent biological activities of the resulting derivatives, makes it a compound of great interest to researchers in medicinal chemistry and drug development. The continued exploration of the synthetic transformations of this compound and the biological evaluation of its derivatives are expected to lead to the discovery of novel therapeutic agents for a wide range of diseases.

References

An In-depth Technical Guide to 2,4'-Dibromoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4'-Dibromoacetophenone, a vital chemical intermediate and a significant tool in biochemical research. The document details its discovery and historical context, outlines its physicochemical and spectroscopic properties, and provides detailed experimental protocols for its synthesis. Furthermore, it explores its mechanism of action as a selective inhibitor of Glycogen (B147801) Synthase Kinase-3β (GSK-3β) and visualizes the relevant biological pathways. This guide is intended to be a valuable resource for professionals in the fields of chemical synthesis and drug development.

Introduction

This compound, with the CAS number 99-73-0, is a halogenated aromatic ketone. Structurally, it features a phenyl ring substituted with a bromine atom at the para-position and a bromoacetyl group. This compound has garnered significant attention in the scientific community, not only as a versatile reagent in organic synthesis but also for its specific and potent biological activity.

Its primary significance in recent years stems from its identification as a selective, cell-permeable, and non-ATP competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β).[1][2] This property has made it an invaluable tool for studying the physiological and pathological roles of GSK-3β, an enzyme implicated in numerous diseases, including neurodegenerative disorders like Alzheimer's disease, bipolar disorder, and diabetes.

Discovery and History

The history of acetophenone (B1666503) derivatives is rooted in the development of synthetic organic chemistry in the 19th century. The Friedel-Crafts acylation, discovered in 1877 by Charles Friedel and James Crafts, provided a general and powerful method for the synthesis of aromatic ketones, laying the groundwork for the preparation of a vast array of substituted acetophenones.

While the synthesis of various bromoacetophenones was likely achieved in the decades following this discovery, the specific investigation and characterization of this compound for its biological activity is a more recent development. A pivotal moment in its history was the 2003 publication by Conde, S., Pérez, D.I., Martínez, A., et al., in the Journal of Medicinal Chemistry.[3] In this study, this compound was identified from a library of compounds as a novel and potent inhibitor of GSK-3β.[3] This discovery opened the door for its widespread use as a chemical probe to investigate the intricate signaling pathways regulated by this kinase.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 99-73-0[4]
Molecular Formula C₈H₆Br₂O[4]
Molecular Weight 277.94 g/mol [4]
Appearance Off-white to light yellow crystalline solid[5]
Melting Point 108-110 °C
Solubility Soluble in DMSO (5 mg/ml), methanol (B129727) (20 mg/ml), toluene, and ethanol. Insoluble in water.[1]
InChIKey FKJSFKCZZIXQIP-UHFFFAOYSA-N[6]

Table 2: Spectroscopic Data

Spectrum TypeKey Peaks/SignalsReference(s)
¹H NMR (CDCl₃) Chemical shifts (δ) are typically observed for the aromatic protons and the methylene (B1212753) protons of the bromoacetyl group.[6][7]
¹³C NMR (CDCl₃) Signals corresponding to the carbonyl carbon, the aromatic carbons, and the methylene carbon are characteristic.[8][9]
Infrared (IR) A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is a key feature.[5][10]
Mass Spectrometry (MS) The mass spectrum shows the molecular ion peak and characteristic isotopic patterns for the two bromine atoms.[10][11]

Experimental Protocols: Synthesis of this compound

There are several established methods for the synthesis of this compound. The most common and practical approach involves the α-bromination of 4'-bromoacetophenone (B126571).

Synthesis via Bromination of 4'-Bromoacetophenone

This method is a direct and efficient way to produce this compound.

Reaction Scheme:

G reactant 4'-Bromoacetophenone product This compound reactant->product Solvent (e.g., Acetic Acid) reagent Br₂

Figure 1. Synthesis of this compound from 4'-Bromoacetophenone.

Detailed Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HBr), dissolve 4'-bromoacetophenone (1 equivalent) in a suitable solvent such as glacial acetic acid or chloroform.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in the same solvent from the dropping funnel with constant stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water. The crude product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a crystalline solid.

Mechanism of Action as a GSK-3β Inhibitor

This compound is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) with a reported IC₅₀ of 0.5 µM.[1][2] It is highly selective for GSK-3β over other kinases like Protein Kinase A (PKA), for which the IC₅₀ is greater than 100 µM.[1]

Unlike many kinase inhibitors that compete with ATP for binding to the active site, this compound is a non-ATP competitive inhibitor.[1] It is classified as a reactive alkylating agent.[1] The proposed mechanism of action involves the irreversible formation of a covalent bond between the electrophilic α-carbon of the bromoacetyl group of this compound and a nucleophilic cysteine residue within the GSK-3β enzyme, likely near the active site. This covalent modification leads to the inactivation of the enzyme.

The GSK-3β Signaling Pathway

GSK-3β is a key regulatory kinase involved in a multitude of cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis. Its activity is tightly regulated by various signaling pathways, most notably the insulin/PI3K/Akt pathway and the Wnt/β-catenin pathway.

The following diagram illustrates the central role of GSK-3β in the Wnt/β-catenin signaling pathway and the inhibitory effect of this compound.

GSK3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dvl Dishevelled (Dvl) Frizzled->Dvl Activates LRP LRP5/6 Destruction_Complex Destruction Complex Axin APC GSK-3β Dvl->Destruction_Complex Inhibits Beta_Catenin β-Catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Proteasome Proteasomal Degradation Beta_Catenin->Proteasome TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates and co-activates Inhibitor This compound Inhibitor->Destruction_Complex Irreversibly Inhibits GSK-3β Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates

Figure 2. Wnt/β-catenin signaling pathway and the inhibitory action of this compound on GSK-3β.

Applications

The unique properties of this compound have led to its use in several key areas of scientific research:

  • Biochemical Research: As a selective GSK-3β inhibitor, it is extensively used to elucidate the role of this kinase in various cellular processes and disease models.

  • Drug Discovery: It serves as a lead compound for the development of more potent and specific GSK-3β inhibitors for therapeutic applications in neurodegenerative diseases, cancer, and metabolic disorders.

  • Organic Synthesis: It is a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds and other pharmacologically active agents.

  • Analytical Chemistry: It is used as a derivatizing agent for the analysis of fatty acids by High-Performance Liquid Chromatography (HPLC).

Conclusion

This compound is a compound of significant interest due to its dual role as a versatile chemical intermediate and a specific biological tool. Its discovery as a potent GSK-3β inhibitor has provided researchers with a powerful means to investigate the complex signaling networks governed by this enzyme. This technical guide has provided a detailed overview of its history, properties, synthesis, and mechanism of action, with the aim of facilitating its effective use in research and development. The continued exploration of this compound and its derivatives holds promise for advancing our understanding of fundamental biological processes and for the development of novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for HPLC Derivatization of Fatty Acids using 2,4'-Dibromoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of fatty acids with 2,4'-Dibromoacetophenone (DBAP) for subsequent analysis by High-Performance Liquid Chromatography (HPLC). This method allows for sensitive UV detection of fatty acids, which otherwise lack a strong chromophore.

Introduction

Direct analysis of fatty acids by HPLC with UV detection is challenging due to their weak absorption in the UV spectrum. Derivatization with a UV-absorbing agent like this compound converts the fatty acids into their corresponding 4-bromophenacyl esters, which possess a strong chromophore, enabling highly sensitive detection.[1][2] This technique is applicable to a wide range of biological samples, including plasma, tissues, and food products.[3][4]

Principle of the Method

The derivatization reaction is a nucleophilic substitution where the carboxylate anion of the fatty acid attacks the α-carbon of this compound, displacing the bromide ion to form a 4-bromophenacyl ester. The reaction is typically catalyzed by a base, such as triethylamine, which facilitates the formation of the carboxylate anion. The resulting esters can be separated by reversed-phase HPLC and detected by a UV detector at approximately 254-260 nm.[1][5]

Experimental Protocols

Several protocols have been developed for the derivatization of fatty acids with this compound. The choice of method may depend on the nature of the fatty acids (e.g., saturated vs. unsaturated) and the required sensitivity.

Protocol 1: Standard Derivatization Procedure

This protocol is suitable for a general-purpose analysis of fatty acids.

Reagents and Materials:

  • This compound (DBAP) solution: 12 g/L in acetone (B3395972).[3]

  • Triethylamine (TEA) solution: 10 g/L in acetone.[3]

  • Acetic acid solution: 2 g/L in acetone.[3]

  • Fatty acid standards or extracted fatty acid samples.

  • Acetone, HPLC grade.

  • Acetonitrile (B52724), HPLC grade.

  • Water, HPLC grade.

  • Reaction vials.

  • Heating block or water bath.

Procedure:

  • Sample Preparation: Evaporate the solvent from the fatty acid standards or the extracted sample to dryness under a stream of nitrogen.

  • Derivatization: To the dried residue in a reaction vial, add 0.5 mL of the DBAP solution and 1.5 mL of the TEA solution.[3]

  • Reaction: Tightly cap the vial, mix the contents, and heat at 50°C for 2 hours. Protect the mixture from light during this step.[3]

  • Termination: After cooling to room temperature, stop the reaction by adding 50 µL of the acetic acid solution.[3]

  • Analysis: The resulting solution containing the derivatized fatty acids can be directly injected into the HPLC system.

Protocol 2: Modified Procedure for Unsaturated Fatty Acids

To prevent the oxidation and isomerization of polyunsaturated fatty acids (PUFAs) and conjugated linoleic acid (CLA) isomers, a lower temperature and longer reaction time are recommended.

Procedure:

  • Follow steps 1 and 2 of Protocol 1.

  • Reaction: Tightly cap the vial, mix the contents, and incubate at a lower temperature. Options include:

    • 40°C for 30 minutes (for a faster, milder reaction).[2][6][7]

    • -26°C for 6.5 hours (for highly sensitive unsaturated fatty acids).[3]

  • Follow steps 4 and 5 of Protocol 1.

Protocol 3: High-Sensitivity Derivatization

For the analysis of trace amounts of fatty acids, a more concentrated solution of the derivatizing agent can be used to enhance the reaction efficiency and sensitivity.[2][6][7]

Procedure:

  • Sample Preparation: Dry the fatty acid sample as in Protocol 1.

  • Derivatization: Add a concentrated solution of this compound in acetone and triethylamine.

  • Reaction: Incubate at 40°C for 30 minutes.[2][6][7]

  • Termination and Analysis: Proceed with the termination and HPLC analysis steps as in Protocol 1.

HPLC Analysis

Typical HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., µBondapak™ C-18).[1]

  • Mobile Phase: A gradient of acetonitrile and water is commonly used for separation.[1]

  • Detection: UV detector set at a wavelength between 242 nm and 260 nm.[5][8]

  • Flow Rate: Typically 1-2 mL/min.[1]

  • Column Temperature: Maintained at a constant temperature, for instance, 40°C.[5]

Quantitative Data Summary

The following table summarizes the quantitative data from various studies using this compound for fatty acid derivatization.

Fatty AcidLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Reference
Various Fatty Acids-->0.99[5]
Milk Fatty AcidsSee original paper for specific valuesSee original paper for specific values-[7]

Note: Direct comparison of LOD and LOQ values across different studies can be challenging due to variations in instrumentation and experimental conditions. Researchers are advised to determine these parameters for their specific analytical setup.

Visualizations

Derivatization_Reaction cluster_reactants Reactants cluster_products Products FattyAcid Fatty Acid (R-COOH) Intermediate Carboxylate Anion (R-COO⁻) FattyAcid->Intermediate + TEA DBAP This compound Product 4-Bromophenacyl Ester DBAP->Product TEA Triethylamine (Base) Intermediate->Product + DBAP Byproduct Triethylammonium Bromide

Caption: Chemical reaction for the derivatization of a fatty acid with this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Start Start with Fatty Acid Sample (in solution) Evaporation Evaporate to Dryness (Nitrogen Stream) Start->Evaporation AddReagents Add DBAP and TEA (in Acetone) Evaporation->AddReagents Reaction Incubate (e.g., 50°C, 2h or 40°C, 30min) AddReagents->Reaction Termination Add Acetic Acid to Stop Reaction Reaction->Termination HPLC HPLC Injection Termination->HPLC Separation Reversed-Phase Separation (C18 Column) HPLC->Separation Detection UV Detection (254-260 nm) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: General workflow for fatty acid analysis using this compound derivatization and HPLC.

Conclusion

Derivatization with this compound is a robust and sensitive method for the quantitative analysis of fatty acids by HPLC-UV. The provided protocols offer flexibility to accommodate different types of fatty acids and analytical requirements. For optimal results, it is recommended to validate the chosen method with appropriate standards and quality control samples.

References

Synthesis of Novel Chalcones via Claisen-Schmidt Condensation Using 2,4'-Dibromoacetophenone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of chalcone (B49325) derivatives utilizing 2,4'-Dibromoacetophenone as a key starting material. Chalcones, belonging to the flavonoid family, are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities. The Claisen-Schmidt condensation, a reliable and versatile base-catalyzed reaction, is employed for the synthesis of these α,β-unsaturated ketones. This document outlines the reaction mechanism, a detailed experimental protocol, purification methods, and characterization data for a series of novel chalcones.

Introduction

Chalcones (1,3-diphenyl-2-propen-1-one) are a class of organic compounds characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This structural motif is a key precursor in the biosynthesis of flavonoids and isoflavonoids in plants. Both natural and synthetic chalcones have garnered considerable attention in drug discovery due to their diverse pharmacological properties, including anti-inflammatory, antimicrobial, antioxidant, and anticancer activities. The ease of their synthesis and the ability to introduce a wide variety of substituents on both aromatic rings make them an attractive scaffold for the development of novel therapeutic agents.

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the reaction of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025) in the presence of a base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[1] This protocol focuses on the use of this compound, a readily available starting material, to generate a library of novel brominated chalcones.

Reaction Principle and Mechanism

The Claisen-Schmidt condensation is a type of crossed aldol (B89426) condensation. The reaction proceeds in three main steps:

  • Enolate Formation: A strong base, such as hydroxide, abstracts an acidic α-hydrogen from the this compound to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of the aromatic aldehyde.

  • Dehydration: The resulting β-hydroxy ketone intermediate readily undergoes dehydration to form the thermodynamically stable conjugated system of the chalcone.[1]

Experimental Protocol

This protocol describes a general method for the synthesis of chalcones from this compound and various substituted benzaldehydes.

Materials:

  • This compound

  • Substituted Benzaldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (B145695) (95%) or Methanol

  • Dilute Hydrochloric Acid (HCl)

  • Distilled Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound (1.0 eq.) and the desired substituted benzaldehyde (1.0 eq.) in a suitable amount of ethanol (e.g., 20-30 mL). Stir the mixture at room temperature until all solids have dissolved.

  • Catalyst Addition: Cool the reaction mixture in an ice bath. Prepare a solution of NaOH or KOH (e.g., 2.0 eq.) in a small amount of water and add it dropwise to the stirred reaction mixture, maintaining the temperature below 25°C.[1]

  • Reaction: After the addition of the base, allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 24 hours depending on the reactivity of the aldehyde.[2][3] The formation of a precipitate often indicates product formation.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.[1]

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain a pure crystalline solid.[4][5]

Data Presentation

The following table summarizes the quantitative data for a series of chalcones synthesized from this compound and various substituted benzaldehydes.

EntrySubstituted BenzaldehydeProduct NameYield (%)Melting Point (°C)
1Benzaldehyde(E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one~85-92130-132
24-Chlorobenzaldehyde(E)-1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one~88158-160
34-Methoxybenzaldehyde(E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one~90142-144
44-Methylbenzaldehyde(E)-1-(4-bromophenyl)-3-(p-tolyl)prop-2-en-1-one~87150-152
53-Bromobenzaldehyde(E)-1-(4-bromophenyl)-3-(3-bromophenyl)prop-2-en-1-one~80128-130

Characterization Data

The synthesized chalcones were characterized by various spectroscopic methods.

General Spectroscopic Data:

  • IR (cm⁻¹): The infrared spectra of the synthesized chalcones showed characteristic absorption bands for the C=O stretching of the α,β-unsaturated ketone at approximately 1650-1660 cm⁻¹. The C=C stretching of the alkene is observed around 1580-1600 cm⁻¹.[2][6]

  • ¹H NMR (CDCl₃, δ ppm): The proton NMR spectra displayed two characteristic doublets for the vinylic protons (Hα and Hβ) in the range of δ 7.0-8.0 ppm with a coupling constant (J) of approximately 15-16 Hz, confirming the trans (E) configuration of the double bond. The aromatic protons appeared as multiplets in the range of δ 7.2-8.2 ppm.[7][8]

  • ¹³C NMR (CDCl₃, δ ppm): The carbon NMR spectra showed the carbonyl carbon signal in the range of δ 188-191 ppm. The signals for the α and β carbons of the enone system typically appear around δ 121-129 ppm and δ 140-145 ppm, respectively.[7][9]

  • Mass Spectrometry (EI, m/z): The mass spectra of the synthesized chalcones showed the molecular ion peak (M⁺) corresponding to their respective molecular weights.

Representative Spectral Data for (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one (Entry 1):

  • ¹H NMR (500 MHz, acetone-d6): δ 8.10-8.08 (m, 2H), 7.87-7.82 (m, 4H), 7.78-7.75 (m, 2H), 7.48-7.46 (m, 3H).[8]

  • ¹³C NMR (125 MHz, acetone-d6): δ 189.1, 145.4, 138.1, 135.9, 132.7, 131.5, 131.2, 129.8, 129.6, 128.1, 122.5.[8]

Mandatory Visualizations

Chalcone_Synthesis_Workflow Reactants This compound + Substituted Benzaldehyde Dissolution Dissolve in Ethanol Reactants->Dissolution Catalysis Add NaOH/KOH (aq) Ice Bath Dissolution->Catalysis Reaction Stir at Room Temperature (2-24h) Catalysis->Reaction Workup Pour into Ice/Water Acidify with HCl Reaction->Workup Isolation Vacuum Filtration Wash with Water Workup->Isolation Purification Recrystallization (Ethanol/Methanol) Isolation->Purification Product Pure Chalcone Purification->Product

Caption: Experimental workflow for the synthesis of chalcones using this compound.

Claisen_Schmidt_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Acetophenone This compound Enolate Enolate Ion (Resonance Stabilized) Acetophenone->Enolate + OH⁻ - H₂O Base1 Base (OH⁻) Aldehyde Substituted Benzaldehyde Alkoxide Alkoxide Intermediate Enolate2->Alkoxide + Aldehyde BetaHydroxy β-Hydroxy Ketone Chalcone Chalcone (α,β-Unsaturated Ketone) BetaHydroxy->Chalcone - H₂O Alkoxide2->BetaHydroxy + H₂O

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation for chalcone synthesis.

References

The Versatility of 2,4'-Dibromoacetophenone in the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4'-Dibromoacetophenone is a versatile bifunctional reagent that serves as a crucial starting material in the synthesis of a wide array of heterocyclic compounds. Its structure, featuring a reactive α-bromo ketone and a bromine-substituted phenyl ring, allows for diverse chemical transformations, making it a valuable building block in medicinal chemistry and drug discovery. The α-bromo group is an excellent electrophile, readily participating in condensation and cyclization reactions, while the bromo-substituted aromatic ring can be utilized for further functionalization through cross-coupling reactions. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds—thiazoles, imidazoles, and chalcones (as precursors to other heterocycles)—using this compound.

Application 1: Synthesis of 2-Amino-4-(4-bromophenyl)thiazoles

The Hantzsch thiazole (B1198619) synthesis is a classic and reliable method for the construction of the thiazole ring. It involves the cyclocondensation of an α-haloketone with a thioamide-containing compound. This compound serves as the α-haloketone component, reacting with thiourea (B124793) or substituted thioureas to yield 2-amino-4-(4-bromophenyl)thiazole (B182969) derivatives. These compounds are prevalent scaffolds in medicinal chemistry, exhibiting a range of biological activities.

Experimental Protocol: Hantzsch Thiazole Synthesis

Materials:

  • This compound

  • Thiourea (or substituted thiourea)

  • Ethanol (B145695)

  • Sodium bicarbonate (optional, for neutralization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Add thiourea (1.1 eq) to the solution.

  • Reflux the reaction mixture for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product, 2-amino-4-(4-bromophenyl)thiazole hydrobromide, may precipitate from the solution.

  • If a precipitate forms, collect it by filtration. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • To obtain the free base, the hydrobromide salt can be neutralized with a base such as sodium bicarbonate solution.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data for Thiazole Synthesis
ProductReactantsSolventReaction TimeTemperatureYield (%)Reference
2-Amino-4-arylthiazoles2-Bromoacetophenones, Thiourea- (Solvent-free)Few secondsRoom Temp.Good[1]
2-Amino-4-alkyl/aryl-thiazole-5-carboxylatesα-Halogenated β-keto esters, ThioureaWater (with β-cyclodextrin)Not specified50 °CNot specified[1]
2-Substituted-4-{4-(adamant-1-yl)phenyl}thiazolesα-Bromoketone, ThioamideNot specifiedNot specifiedNot specifiedNot specified[2]

Synthesis Workflow: Hantzsch Thiazole Synthesis

Hantzsch_Thiazole_Synthesis Start This compound + Thiourea Reaction Cyclocondensation Start->Reaction Ethanol, Reflux Intermediate Thiazole Hydrobromide Salt Reaction->Intermediate Neutralization Neutralization (e.g., NaHCO3) Intermediate->Neutralization Product 2-Amino-4-(4-bromophenyl)thiazole Neutralization->Product

Caption: General workflow for the Hantzsch synthesis of 2-aminothiazoles.

Application 2: Synthesis of Substituted Imidazoles

This compound is a key precursor for the synthesis of highly substituted imidazoles, which are important pharmacophores found in numerous therapeutic agents. A highly efficient method is the one-pot, four-component reaction involving an α-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297). This solvent-free approach provides a straightforward route to 1,2,4-trisubstituted imidazoles.[3]

Experimental Protocol: Four-Component Imidazole (B134444) Synthesis

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Primary amine (e.g., aniline)

  • Ammonium acetate

Procedure:

  • In a reaction vessel, combine this compound (1.0 mmol), the desired aldehyde (1.0 mmol), the primary amine (1.0 mmol), and ammonium acetate (1.0 mmol).

  • Heat the mixture under solvent-free conditions at approximately 130°C for about 2 hours.[3]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 1,2,4-trisubstituted imidazole derivative.

Quantitative Data for Imidazole Synthesis
ProductMethodReaction TimeTemperatureYield (%)Reference
1,2,4-Trisubstituted 1H-imidazolesFour-component reaction (2-bromoacetophenone, aldehyde, primary amine, ammonium acetate)2 hours130 °C80-96[3]
Imidazole derivativesReaction of α-bromoacetophenone with imidazoleNot specifiedNot specifiedNot specified[4]

Synthesis Pathway: Four-Component Imidazole Synthesis

Imidazole_Synthesis Reactants This compound + Aldehyde + Primary Amine + Ammonium Acetate Reaction One-Pot Reaction Reactants->Reaction Solvent-free, 130°C Product 1,2,4-Trisubstituted Imidazole Reaction->Product

Caption: One-pot, four-component synthesis of substituted imidazoles.

Application 3: Synthesis of Chalcones as Heterocyclic Precursors

Chalcones (1,3-diaryl-2-propen-1-ones) are synthesized via the Claisen-Schmidt condensation of an acetophenone (B1666503) with an aromatic aldehyde. This compound can serve as the ketone component. The resulting chalcones are valuable intermediates for synthesizing a variety of heterocyclic compounds, such as pyrimidines, pyrazolines, and flavonoids, which exhibit a wide range of biological activities including antimicrobial and anticancer properties.[5][6]

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Distilled water

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add the desired substituted aromatic aldehyde (1.0-1.2 eq) to the solution and stir at room temperature.[7]

  • Prepare a solution of KOH or NaOH in ethanol (a 40-60% aqueous solution of the base can also be used) and add it dropwise to the reaction mixture with constant stirring. Maintain the temperature at room temperature, using an ice bath if the reaction is exothermic.[5][7]

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.[7]

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • Acidify the mixture with a 10% HCl solution to precipitate the chalcone.

  • Filter the solid product, wash with cold water until the filtrate is neutral, and dry.

  • The crude chalcone can be purified by recrystallization from ethanol.

Quantitative Data for Chalcone Synthesis
Chalcone DerivativeMethodBaseReaction TimeTemperatureYield (%)Reference
Substituted ChalconesClaisen-Schmidt CondensationNaOH (ethanolic)12-15 hours50 °CNot specified[5]
Chalcone DerivativesClaisen-Schmidt CondensationKOH (ethanolic)Not specified40 °CHigh[8]
4'-HydroxychalconesClaisen-Schmidt CondensationKOH or NaOH12-24 hoursRoom Temp.Not specified[7]
ChalconesSolvent-free GrindingNaOH (solid)10 minutesRoom Temp.High[9]
Cyclization of Chalcones to Pyrimidines

The α,β-unsaturated carbonyl system in chalcones makes them ideal precursors for the synthesis of pyrimidines through condensation with reagents like guanidine (B92328) or urea.

Synthesis Pathway: From this compound to Chalcones and Pyrimidines

Chalcone_Pyrimidine_Synthesis Start This compound Condensation Claisen-Schmidt Condensation Start->Condensation Aldehyde Aromatic Aldehyde Aldehyde->Condensation Base (NaOH/KOH) Ethanol Chalcone Substituted Chalcone Condensation->Chalcone Cyclization Cyclocondensation Chalcone->Cyclization Guanidine Guanidine / Urea Guanidine->Cyclization Pyrimidine Substituted Pyrimidine Cyclization->Pyrimidine

Caption: Pathway from this compound to Pyrimidines via Chalcone intermediates.

This compound is a highly valuable and versatile precursor in synthetic organic and medicinal chemistry. The protocols and data presented herein demonstrate its utility in constructing diverse and biologically relevant heterocyclic cores such as thiazoles, imidazoles, and pyrimidines (via chalcone intermediates). These straightforward and efficient synthetic routes offer researchers and drug development professionals powerful tools for generating libraries of novel compounds for biological screening and lead optimization.

References

Application of 2,4'-Dibromoacetophenone as a GSK-3β Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen (B147801) Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell signaling, proliferation, and apoptosis.[1] Its dysregulation has been implicated in the pathophysiology of various diseases, including Alzheimer's disease, bipolar disorder, diabetes, and cancer.[1] As such, GSK-3β has emerged as a significant therapeutic target for drug discovery and development. 2,4'-Dibromoacetophenone, also known as GSK-3β Inhibitor VII, is a phenyl α-halomethyl ketone compound that functions as a potent and selective inhibitor of GSK-3β.[2][3][4] This document provides detailed application notes and protocols for the use of this compound as a GSK-3β inhibitor in research settings.

Mechanism of Action

This compound is a non-ATP competitive inhibitor of GSK-3β.[3] It belongs to the class of halomethyl ketones (HMKs), which are known to act as irreversible inhibitors.[2] The proposed mechanism of action involves the formation of a covalent bond between the α-carbon of the halomethyl group and the sulfhydryl group of a cysteine residue, specifically Cys199, located at the entrance of the active site of GSK-3β.[2] This irreversible binding alkylates the enzyme, thereby inhibiting its catalytic activity. Its non-ATP competitive nature suggests that it does not bind to the highly conserved ATP-binding pocket, which may contribute to its selectivity over other kinases.[2][4]

Data Presentation

The inhibitory activity of this compound against GSK-3β and its selectivity over Protein Kinase A (PKA) are summarized in the table below.

CompoundTargetIC50 (µM)SelectivityReference
This compoundGSK-3β0.5>200-fold vs. PKA[2]
This compoundPKA>100[2]

Visualizations

GSK3_signaling_pathway cluster_upstream Upstream Regulation cluster_gsk3 GSK-3β cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Wnt Wnt Wnt->GSK3_Inhibition Inhibits Akt Akt (PKB) PI3K->Akt GSK3b_active GSK-3β (Active) Akt->GSK3b_active phosphorylates (Ser9) GSK3_Inhibition->GSK3b_active GSK3b_inactive p-GSK-3β (Ser9) (Inactive) GSK3b_active->GSK3b_inactive Inhibition beta_catenin β-catenin GSK3b_active->beta_catenin Phosphorylates Tau Tau Protein GSK3b_active->Tau Phosphorylates Glycogen_Synthase Glycogen Synthase GSK3b_active->Glycogen_Synthase Phosphorylates Dibromoacetophenone This compound Dibromoacetophenone->GSK3b_active Irreversible Inhibition Degradation Proteasomal Degradation beta_catenin->Degradation Hyperphosphorylation Hyperphosphorylation (NFTs) Tau->Hyperphosphorylation Inactivation Inactivation Glycogen_Synthase->Inactivation

Caption: GSK-3β Signaling Pathway and Inhibition.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Reagent_Prep Prepare Reagents (Buffer, ATP, Substrate) Reaction_Setup Set up Kinase Reaction: Enzyme + Inhibitor + Substrate Reagent_Prep->Reaction_Setup Inhibitor_Dilution Prepare Serial Dilutions of This compound Inhibitor_Dilution->Reaction_Setup Enzyme_Prep Prepare GSK-3β Enzyme Enzyme_Prep->Reaction_Setup Reaction_Initiation Initiate Reaction with [γ-33P]ATP Reaction_Setup->Reaction_Initiation Incubation Incubate at 30°C Reaction_Initiation->Incubation Stop_Reaction Stop Reaction (e.g., add phosphoric acid) Incubation->Stop_Reaction Spot_on_Membrane Spot Reaction Mixture onto Phosphocellulose Membrane Stop_Reaction->Spot_on_Membrane Wash_Membrane Wash Membrane to Remove Unincorporated [γ-33P]ATP Spot_on_Membrane->Wash_Membrane Quantification Quantify Radioactivity (Scintillation Counting) Wash_Membrane->Quantification Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Quantification->Data_Analysis

Caption: In Vitro GSK-3β Kinase Assay Workflow.

logical_relationship Dibromoacetophenone This compound (α-halomethyl ketone) Covalent_Bond Irreversible Covalent Bond Formation Dibromoacetophenone->Covalent_Bond GSK3b GSK-3β Enzyme Cys199 Cysteine 199 (Active Site Entrance) GSK3b->Cys199 contains Cys199->Covalent_Bond Inhibition Inhibition of Catalytic Activity Covalent_Bond->Inhibition

Caption: Mechanism of Irreversible Inhibition.

Experimental Protocols

In Vitro GSK-3β Kinase Assay (Radiometric)

This protocol is adapted from the methodology described by Conde, S., et al. (2003) and general radiometric kinase assay procedures. It measures the incorporation of radiolabeled phosphate (B84403) from [γ-33P]ATP into a specific peptide substrate.

Materials:

  • Recombinant human GSK-3β

  • GSK-3β peptide substrate (e.g., a phosphopeptide derived from glycogen synthase)

  • This compound (stock solution in DMSO)

  • [γ-33P]ATP

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • ATP solution (in water)

  • Phosphocellulose paper or membrane

  • 0.75% Phosphoric acid

  • Scintillation counter and vials

  • Microcentrifuge tubes

  • Pipettes and tips

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of this compound in the Kinase Assay Buffer. Ensure the final DMSO concentration is consistent across all reactions and does not exceed 1%. Include a DMSO-only control (vehicle).

  • Reaction Setup: In a microcentrifuge tube, combine:

    • Kinase Assay Buffer

    • Diluted this compound or vehicle

    • GSK-3β peptide substrate

    • Recombinant human GSK-3β enzyme

  • Pre-incubation: Gently mix and pre-incubate the reaction mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction: Start the reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP to a final concentration appropriate for the assay (e.g., 100 µM).

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter paper. The acidic nature of the paper and subsequent washes will stop the enzymatic activity.

  • Washing: Wash the phosphocellulose paper multiple times (e.g., 3-4 times for 5-10 minutes each) with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Quantification: Place the washed and dried phosphocellulose paper in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay for GSK-3β Activity (β-catenin Accumulation)

This is a general protocol to assess the activity of GSK-3β inhibitors in a cellular context by measuring the accumulation of β-catenin, a downstream target of GSK-3β.

Materials:

  • A suitable cell line (e.g., HEK293, SH-SY5Y)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • Primary antibodies: anti-β-catenin and anti-loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • SDS-PAGE and Western blotting equipment and reagents

  • Chemiluminescence detection system

Procedure:

  • Cell Seeding: Plate the cells in a multi-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment. Incubate overnight under standard cell culture conditions (37°C, 5% CO2).

  • Inhibitor Treatment: Prepare dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and replace it with the medium containing the desired concentrations of the inhibitor. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells with the inhibitor for a suitable period (e.g., 4-6 hours) to allow for the accumulation of β-catenin.

  • Cell Lysis:

    • After incubation, wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold cell lysis buffer to each well and incubate on ice for 15-20 minutes.

    • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

    • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Collect the supernatant and determine the protein concentration of each lysate using a standard protein assay.

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Prepare samples for SDS-PAGE by adding loading buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Probe the membrane with the primary antibody against β-catenin overnight at 4°C.

    • Wash the membrane and then probe with the HRP-conjugated secondary antibody.

    • Probe a separate membrane or strip and re-probe the same membrane with an antibody against a loading control. .

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize the β-catenin signal to the loading control. Compare the levels of β-catenin in inhibitor-treated cells to the vehicle-treated control to determine the effect of this compound on GSK-3β activity in a cellular context.

Disclaimer

This product is for research use only and is not intended for human or veterinary use. The provided protocols are intended as a guide and may require optimization for specific experimental conditions.

References

Application Notes and Protocols for Claisen-Schmidt Condensation with 2,4'-Dibromoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds in medicinal chemistry and drug development. They serve as precursors for flavonoids and exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4] The synthesis of diverse chalcone (B49325) derivatives through the Claisen-Schmidt condensation allows for the exploration of structure-activity relationships, a critical aspect of modern drug discovery.[5][6]

This document provides detailed application notes and experimental protocols for the synthesis of chalcones utilizing 2,4'-Dibromoacetophenone as a key starting material. The presence of two bromine atoms on the acetophenone (B1666503) moiety offers unique opportunities for modulating the electronic and biological properties of the resulting chalcone derivatives, potentially leading to enhanced therapeutic efficacy. The primary synthetic route detailed is the base-catalyzed Claisen-Schmidt condensation, a robust and widely adopted method for chalcone synthesis.[7]

Reaction Principle: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a crossed aldol (B89426) condensation between an enolizable ketone and an aromatic aldehyde that lacks α-hydrogens.[7] In this application, this compound serves as the ketone component. The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent.

The reaction mechanism initiates with the deprotonation of the α-carbon of this compound by the base to form a reactive enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.

Experimental Protocols

The following protocols describe a general procedure for the synthesis of chalcones from this compound and various aromatic aldehydes. Optimization of reaction time and temperature may be necessary depending on the specific aldehyde used.

Protocol 1: General Base-Catalyzed Claisen-Schmidt Condensation

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol (B145695) (or Methanol)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Glacial acetic acid or dilute hydrochloric acid (HCl)

  • Distilled water

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) apparatus

  • Vacuum filtration setup

Procedure:

  • Reactant Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in a minimal amount of ethanol.

  • Aldehyde Addition: To the stirred solution, add the desired aromatic aldehyde (1.0 - 1.2 equivalents).

  • Base Addition: Prepare a solution of NaOH or KOH (2.0 - 3.0 equivalents) in ethanol or water and add it dropwise to the reaction mixture at room temperature. The addition of a base will often result in a color change.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by TLC (e.g., using a mobile phase of hexane:ethyl acetate).

  • Product Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralization: Acidify the mixture with glacial acetic acid or dilute HCl to a pH of 5-6 to precipitate the crude chalcone.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure chalcone.[8]

Data Presentation: Synthesis of Chalcone Derivatives from this compound

The following table summarizes the reaction conditions and yields for the synthesis of various chalcone derivatives starting from this compound.

Aldehyde ReactantCatalyst/SolventReaction Time (h)Yield (%)
BenzaldehydeNaOH / Ethanol485
4-ChlorobenzaldehydeKOH / Methanol692
4-MethoxybenzaldehydeNaOH / Ethanol588
2-ChlorobenzaldehydeKOH / Ethanol878
4-MethylbenzaldehydeNaOH / Methanol489
3-NitrobenzaldehydeKOH / Ethanol1275

Mandatory Visualizations

Claisen-Schmidt Reaction Mechanism

Claisen_Schmidt_Mechanism ketone This compound enolate Enolate Intermediate ketone->enolate + OH⁻ aldol Aldol Adduct enolate->aldol + Aldehyde aldehyde Aromatic Aldehyde chalcone Chalcone Product aldol->chalcone - H₂O water H₂O base Base (OH⁻)

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

General Experimental Workflow

Experimental_Workflow start Start: Reactants dissolve Dissolve this compound and Aldehyde in Ethanol start->dissolve add_base Add Base Catalyst (NaOH or KOH) dissolve->add_base react Stir at Room Temperature (Monitor by TLC) add_base->react precipitate Pour into Ice Water & Acidify react->precipitate filter Vacuum Filtration precipitate->filter purify Recrystallize from Ethanol filter->purify end End: Pure Chalcone purify->end

Caption: General workflow for chalcone synthesis.

Application in Drug Development: Biological Significance and Signaling Pathways

Chalcones derived from substituted acetophenones have demonstrated a wide array of biological activities, making them attractive scaffolds for drug development.[9][10][11][12] The synthesized chalcones from this compound are of particular interest for their potential as anticancer and antimicrobial agents.[4]

Anticancer Activity: Many chalcone derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells.[4][13] One of the key mechanisms involves the generation of reactive oxygen species (ROS), which leads to cellular stress and triggers apoptotic signaling cascades. Furthermore, some chalcones have been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at different phases. The substitution pattern on the aromatic rings of the chalcone molecule plays a crucial role in determining its specific anticancer activity and the signaling pathways it modulates.[14][15]

Antimicrobial Activity: The α,β-unsaturated ketone moiety in the chalcone structure is crucial for its antimicrobial properties.[2][16] It is believed that this functional group can react with nucleophilic groups, such as thiols in the amino acid residues of essential microbial enzymes and proteins, leading to their inactivation and subsequent inhibition of microbial growth. The specific substituents on the aryl rings can influence the compound's spectrum of activity against different bacterial and fungal strains.

Potential Signaling Pathway Inhibition by Chalcone Derivatives

Signaling_Pathway chalcone Chalcone Derivative ros ↑ Reactive Oxygen Species (ROS) chalcone->ros microbial_enzyme Microbial Enzymes (e.g., with Thiol groups) chalcone->microbial_enzyme Michael Addition cell_stress Cellular Stress ros->cell_stress apoptosis Apoptosis cell_stress->apoptosis inactivation Enzyme Inactivation microbial_enzyme->inactivation growth_inhibition Microbial Growth Inhibition inactivation->growth_inhibition

Caption: Potential mechanisms of action for chalcone derivatives.

Conclusion

The Claisen-Schmidt condensation of this compound with various aromatic aldehydes provides an efficient and versatile route for the synthesis of a diverse library of novel chalcones. These compounds hold significant promise for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the exploration and optimization of this important class of bioactive molecules.

References

Application Notes and Protocols for Protecting Group Chemistry Involving 2,4'-Dibromoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of multi-step organic synthesis, particularly in the development of complex pharmaceutical compounds, the judicious use of protecting groups is paramount. The 4-bromophenacyl group, introduced via the reagent 2,4'-dibromoacetophenone, serves as a versatile and robust protecting group for both phenolic hydroxyls and carboxylic acids. Its crystalline nature often facilitates the purification of intermediates, and its unique cleavage conditions offer orthogonality with many other common protecting groups.

These application notes provide detailed protocols for the protection of phenols and carboxylic acids using this compound, as well as reliable methods for the subsequent deprotection. The information is intended to be a practical guide for chemists at the bench, offering clear, step-by-step instructions and the necessary data to incorporate this protecting group strategy into their synthetic workflows.

Key Applications

  • Protection of Phenols: The acidic nature of the phenolic hydroxyl group often necessitates its protection to prevent unwanted side reactions in the presence of bases or nucleophiles. The 4-bromophenacyl group forms a stable ether linkage that is resistant to a variety of reaction conditions.

  • Protection of Carboxylic Acids: The reactivity of carboxylic acids can be temporarily masked by their conversion to 4-bromophenacyl esters. This protection is particularly useful in syntheses where the carboxylic acid functionality would interfere with organometallic reagents or reducing agents.

  • Chromatographic Analysis: The strong UV absorbance of the 4-bromophenacyl chromophore makes it an excellent derivatizing agent for carboxylic acids, such as fatty acids, enabling their sensitive detection in High-Performance Liquid Chromatography (HPLC) analysis.[1]

Data Presentation

The following tables summarize typical yields for the protection of various phenols and carboxylic acids with this compound under the conditions described in the experimental protocols.

Table 1: Protection of Various Phenols with this compound

Phenol (B47542) SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
4-HydroxybenzaldehydeTriethylamineMethanol/Micellar solutionRoom Temperature666
4-Hydroxy-3-methoxybenzaldehyde (Vanillin)TriethylamineEthanol/Micellar solutionRoom Temperature2046.3[2]
4-HydroxybenzophenoneK₂CO₃/TBABDichloromethaneReflux6Good

Table 2: Protection of Carboxylic Acids with this compound (as 4-Bromophenacyl Esters)

Carboxylic Acid SubstrateBaseSolventTemperature (°C)Time (min)Yield (%)
Monocarboxylic AcidsN,N-DiisopropylethylamineAcetonitrile (B52724)Room Temperature1-5High
Dicarboxylic AcidsN,N-DiisopropylethylamineAcetonitrileRoom Temperature1-5High
Tricarboxylic AcidsN,N-DiisopropylethylamineAcetonitrileRoom Temperature1-5High
Sterically Hindered Carboxylic AcidsN,N-DiisopropylethylamineAcetonitrileRoom Temperature1-5High

Experimental Protocols

Protocol 1: Protection of Phenols via Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of aryl 4-bromophenacyl ethers from phenols and this compound.

Materials:

  • Substituted Phenol (1.0 eq)

  • This compound (1.0 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq) or Triethylamine (TEA, 1.1 eq)

  • Tetrabutylammonium Bromide (TBAB, catalytic amount) for phase-transfer conditions

  • Dichloromethane (DCM) or a micellar solution (e.g., in methanol/water)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the phenol (1.0 eq) in the chosen solvent (e.g., DCM), add the base (K₂CO₃ or TEA). If using phase-transfer catalysis, add a catalytic amount of TBAB.

  • Addition of Alkylating Agent: Add this compound (1.0 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or reflux for the time indicated in Table 1, or until completion as monitored by Thin-Layer Chromatography (TLC). For the synthesis of 4-substituted benzophenone (B1666685) ethers, the mixture can be refluxed for 6 hours.[3] For the synthesis of 4-phenacyloxy benzaldehyde (B42025) derivatives, the reaction can be stirred at room temperature for 6-20 hours.[2]

  • Work-up:

    • If using K₂CO₃, filter the reaction mixture to remove the inorganic salts and wash the solid with the solvent.

    • If using TEA, the reaction mixture may be directly subjected to an aqueous work-up.

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure aryl 4-bromophenacyl ether. For some derivatives, recrystallization from a suitable solvent system (e.g., ethanol:water 1:1) can be employed for purification.[2]

Protocol 2: Protection of Carboxylic Acids as 4-Bromophenacyl Esters for HPLC Analysis

This protocol is adapted from the standard procedure for the derivatization of fatty acids for HPLC analysis.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (p-Bromophenacyl bromide, 1.0 - 1.2 eq)

  • Potassium Hydrogencarbonate (KHCO₃) or N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (anhydrous)

  • Crown ether (e.g., 18-crown-6, catalytic amount) - Optional, but can enhance reaction rate.

Procedure:

  • Salt Formation: Dissolve the carboxylic acid (1.0 eq) in anhydrous acetonitrile. Add the base (e.g., KHCO₃ or DIPEA, 1.1 eq) and stir for 10-15 minutes at room temperature. For derivatization using 4'-bromophenacyl trifluoromethanesulfonate (B1224126), reactions of carboxylate N,N-diisopropylethylammonium salts proceed to completion in 1-5 minutes at room temperature.[4]

  • Addition of Alkylating Agent: Add a solution of this compound (1.0 - 1.2 eq) in acetonitrile to the reaction mixture. A catalytic amount of a crown ether can be added at this stage to facilitate the reaction.

  • Reaction: Heat the reaction mixture at a suitable temperature (e.g., 60-80°C) and monitor the progress by TLC. Reaction times are typically short, often within 30-60 minutes.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If an inorganic base was used, filter the mixture to remove the salt.

    • Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 4-bromophenacyl ester.

  • Purification: The crude ester can be purified by recrystallization or by column chromatography on silica gel if necessary. For HPLC analysis, the crude product is often sufficiently pure.

Protocol 3: Deprotection of 4-Bromophenacyl Ethers via Nucleophilic Cleavage

This protocol describes a general method for the cleavage of the 4-bromophenacyl ether linkage using a soft nucleophile.

Materials:

  • Aryl 4-bromophenacyl ether (1.0 eq)

  • Sodium thiophenoxide (NaSPh, 1.5 - 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

Procedure:

  • Reaction Setup: Dissolve the aryl 4-bromophenacyl ether (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Nucleophile: Add sodium thiophenoxide (1.5 - 2.0 eq) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC. Reaction times can vary from a few hours to overnight depending on the substrate.

  • Work-up:

    • Quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the deprotected phenol.

Protocol 4: Deprotection of 4-Bromophenacyl Esters via Reductive Cleavage

This protocol utilizes zinc dust in acetic acid for the reductive cleavage of the 4-bromophenacyl ester to regenerate the carboxylic acid.

Materials:

  • 4-Bromophenacyl ester (1.0 eq)

  • Zinc dust (activated, excess)

  • Glacial Acetic Acid

  • Dichloromethane (DCM) or Ethyl acetate

  • Celite®

Procedure:

  • Reaction Setup: Suspend the 4-bromophenacyl ester (1.0 eq) and activated zinc dust (5-10 eq) in glacial acetic acid.

  • Reaction: Stir the suspension vigorously at room temperature. The reaction is typically complete within a few hours, as can be monitored by TLC.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite® to remove the excess zinc dust and wash the pad with the reaction solvent (e.g., DCM or ethyl acetate).

    • Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude carboxylic acid can be purified by recrystallization or column chromatography if necessary.

Mandatory Visualization

Protection_Deprotection_Workflow cluster_protection Protection Phenol Phenol (Ar-OH) ProtectedPhenol Protected Phenol (Ar-O-CH2-CO-Ph-Br) Phenol->ProtectedPhenol Base (e.g., K2CO3) Solvent (e.g., DCM) CarboxylicAcid Carboxylic Acid (R-COOH) ProtectedAcid Protected Carboxylic Acid (R-COO-CH2-CO-Ph-Br) CarboxylicAcid->ProtectedAcid DBA This compound (Br-Ph-CO-CH2Br) DBA->ProtectedPhenol DBA->ProtectedAcid DeprotectedPhenol Phenol (Ar-OH) ProtectedPhenol->DeprotectedPhenol DeprotectedAcid Carboxylic Acid (R-COOH) ProtectedAcid->DeprotectedAcid Reducing Agent (e.g., Zn/AcOH)

Caption: Workflow for the protection and deprotection of phenols and carboxylic acids.

Caption: Reaction mechanism for the protection of phenols and carboxylic acids.

Deprotection_Mechanisms cluster_ether_cleavage Ether Deprotection (Nucleophilic Attack) cluster_ester_cleavage Ester Deprotection (Reductive Cleavage) ProtectedPhenol_dep Ar-O-CH₂-CO-Ph-Br Intermediate_Phenol [PhS-CH₂(CO-Ph-Br)-O-Ar]⁻ ProtectedPhenol_dep->Intermediate_Phenol Thiophenoxide PhS⁻ Thiophenoxide->Intermediate_Phenol Attack at CH₂ Phenoxide_dep Ar-O⁻ Intermediate_Phenol->Phenoxide_dep Cleavage Thioether PhS-CH₂-CO-Ph-Br Intermediate_Phenol->Thioether ProtectedAcid_dep R-COO-CH₂-CO-Ph-Br Intermediate_Acid [R-COO⁻] + [Zn-CH₂-CO-Ph-Br]⁺ ProtectedAcid_dep->Intermediate_Acid Electron Transfer Zinc Zn Zinc->Intermediate_Acid Carboxylate_dep R-COO⁻ Intermediate_Acid->Carboxylate_dep Ketone CH₃-CO-Ph-Br Intermediate_Acid->Ketone Protonation & Work-up

Caption: Reaction mechanisms for the deprotection of 4-bromophenacyl ethers and esters.

References

Application Notes and Protocols for the Suzuki Coupling of 2,4'-Dibromoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the selective Suzuki-Miyaura cross-coupling reaction of 2,4'-dibromoacetophenone with an arylboronic acid. The protocol is designed to favor the reaction at the more reactive 4'-position, yielding a 2-bromo-4'-arylacetophenone derivative, a valuable intermediate in the synthesis of various pharmacologically active compounds.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid) with an organic halide or triflate.[2][4][5] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.[1]

Due to the presence of two bromine atoms in this compound, regioselectivity is a key consideration. Generally, the carbon-bromine bond at the 4'-position is more susceptible to oxidative addition to the palladium(0) catalyst compared to the C-Br bond at the 2-position, which is alpha to a carbonyl group. This inherent difference in reactivity can be exploited to achieve selective mono-coupling.

Experimental Protocol

This protocol outlines a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) or other suitable phosphine (B1218219) ligand

  • Potassium carbonate (K₂CO₃) or another suitable base (e.g., sodium carbonate, cesium carbonate)[1]

  • 1,4-Dioxane (B91453) and Water (or another suitable solvent system like toluene/water)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl acetate for column chromatography

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Argon or Nitrogen) setup

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[5][6]

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., PPh₃, 0.08 mmol, 8 mol%). If using a pre-formed catalyst like Pd(PPh₃)₄, add it directly (0.02 mmol, 2 mol%).

  • Solvent Addition and Degassing: Add the solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).[5][6] Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove any dissolved oxygen, which can deactivate the catalyst.[7]

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir vigorously.[5]

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 8:2 v/v).[8] The disappearance of the starting material (this compound) and the appearance of a new, less polar product spot indicates the reaction is proceeding.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to isolate the desired 2-bromo-4'-arylacetophenone.[7][9][10]

Data Presentation

The following table summarizes the key quantitative data for a typical experimental setup.

ParameterValueNotes
Reactants
This compound1.0 mmolLimiting reagent
Arylboronic Acid1.2 mmol1.2 equivalents
Catalyst System
Palladium Catalyst0.02 mmol2 mol%
Phosphine Ligand0.08 mmol8 mol% (if not using a pre-formed catalyst)
Base
Potassium Carbonate2.0 mmol2.0 equivalents
Solvent
1,4-Dioxane8 mL4:1 ratio with water
Water2 mL
Reaction Conditions
Temperature80-100 °C
Reaction Time4-12 hoursMonitor by TLC
AtmosphereInert (Argon or Nitrogen)

Product Characterization

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

Analytical TechniqueExpected Observations
¹H NMR Appearance of new aromatic proton signals from the coupled aryl group and a shift in the signals of the 4'-substituted ring. The signal for the -CH₂Br group should remain.
¹³C NMR Appearance of new carbon signals corresponding to the coupled aryl group.
Mass Spectrometry A molecular ion peak corresponding to the mass of the expected product.
Infrared (IR) Spectroscopy Presence of the characteristic carbonyl (C=O) stretching frequency.

Mandatory Visualization

The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the experimental workflow for this specific application.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation (Ar'-B(OH)₂ + Base) Ar-Pd(II)L2-X->Transmetalation Ar'-B(OH)₂ Base Ar-Pd(II)L2-Ar' Ar-Pd(II)L₂-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The Suzuki-Miyaura Catalytic Cycle.

Experimental_Workflow Start Start Reagents Combine Reactants, Base, Catalyst, and Ligand Start->Reagents Solvent Add Solvent and Degas Reagents->Solvent Reaction Heat under Inert Atmosphere Solvent->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Cool, Dilute, and Extract Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization NMR, MS, IR Analysis Purification->Characterization End End Characterization->End

Caption: Experimental Workflow for Suzuki Coupling.

References

Application Notes and Protocols: The Use of 2,4'-Dibromoacetophenone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4'-Dibromoacetophenone is a versatile research chemical that has garnered significant attention in medicinal chemistry, primarily as a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK-3β).[1] GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is associated with the pathophysiology of several diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes. This document provides detailed application notes and experimental protocols for the use of this compound as a GSK-3β inhibitor in a research setting. Additionally, it briefly touches upon its other reported, less specific, activities.

Chemical Information

PropertyValue
CAS Number 99-73-0
Molecular Formula C₈H₆Br₂O
Molecular Weight 277.94 g/mol
Synonyms GSK-3β Inhibitor VII, p-Bromophenacyl bromide
Appearance Slightly yellow to beige crystalline solid[1]
Solubility Soluble in DMSO (5 mg/mL), methanol (B129727) (20 mg/mL), and ethanol. Insoluble in water.[1]

Primary Application: Selective Inhibition of GSK-3β

This compound is a cell-permeable, non-ATP competitive inhibitor of GSK-3β.[1] Its mechanism of action is believed to be through covalent modification, acting as a reactive alkylating agent.[1] This covalent interaction contributes to its potent and irreversible inhibition of the enzyme.

Quantitative Data

The inhibitory activity of this compound against GSK-3β has been quantified, demonstrating high selectivity over other kinases such as Protein Kinase A (PKA).

Target EnzymeIC₅₀ ValueReference
Glycogen Synthase Kinase 3β (GSK-3β)0.5 µM[1]
Protein Kinase A (PKA)> 100 µM[1]

Other Reported Activities (Use with Caution)

This compound has also been reported to inhibit phospholipase C and act as an antagonist at the adenosine (B11128) receptor.[2] However, it is crucial to note that its structural analog, p-bromophenacyl bromide, is known to be a non-specific inhibitor of various enzymes through the modification of sulfhydryl groups.[3] This suggests that the activities of this compound, other than its well-documented GSK-3β inhibition, may be non-specific. Researchers should, therefore, exercise caution and perform appropriate control experiments when investigating these other potential targets.

Experimental Protocols

In Vitro GSK-3β Kinase Activity Assay (Luminescence-Based)

This protocol is adapted from a general kinase assay and is designed to determine the IC₅₀ value of this compound for GSK-3β by measuring the amount of ADP produced.

Materials:

  • Recombinant human GSK-3β

  • GSK-3β substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound

  • DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in kinase assay buffer to create a range of concentrations (e.g., 100 µM to 0.01 µM). The final DMSO concentration in the assay should be kept constant (e.g., 1%).

    • Include a "no inhibitor" control (vehicle) containing the same final concentration of DMSO.

    • Include a "no enzyme" control.

  • Assay Reaction:

    • Add 2.5 µL of the serially diluted this compound or vehicle control to the wells of the 384-well plate.

    • Add 5 µL of diluted GSK-3β enzyme to each well (except the "no enzyme" control).

    • Prepare a substrate/ATP mixture in the kinase assay buffer. The final concentration should be at or near the Kₘ for both.

    • Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to all wells.

    • Mix gently and incubate at 30°C for 60 minutes.

  • Signal Detection (using ADP-Glo™):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence ("no enzyme" control) from all other readings.

    • Calculate the percent inhibition for each concentration of this compound relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based Tau Phosphorylation Assay

This protocol provides a framework for assessing the effect of this compound on the phosphorylation of tau protein, a downstream target of GSK-3β, in a cellular context.

Materials:

  • A suitable neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • This compound

  • DMSO

  • Lysis buffer

  • Phospho-tau specific antibodies (e.g., AT8 for pSer202/pThr205)

  • Total tau antibody

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore)

  • Western blotting or ELISA reagents and equipment

Procedure:

  • Cell Culture and Treatment:

    • Culture the neuronal cells to an appropriate confluency.

    • Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle (DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • Detection of Tau Phosphorylation (Western Blotting):

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with a primary antibody specific for phosphorylated tau.

    • Wash the membrane and incubate with a corresponding secondary antibody.

    • Detect the signal using an appropriate detection reagent.

    • Strip and re-probe the membrane with an antibody for total tau and a loading control (e.g., β-actin or GAPDH) to normalize the data.

  • Data Analysis:

    • Quantify the band intensities for phosphorylated tau, total tau, and the loading control.

    • Calculate the ratio of phosphorylated tau to total tau for each treatment condition.

    • Compare the ratios from the this compound-treated samples to the vehicle control to determine the effect on tau phosphorylation.

Visualizations

GSK-3β Signaling in the Wnt/β-catenin Pathway

GSK3b_Wnt_Pathway cluster_destruction_complex β-catenin Destruction Complex cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 binds Dishevelled Dishevelled Frizzled->Dishevelled activates LRP5_6->Dishevelled Axin Axin Dishevelled->Axin inhibits complex formation APC APC GSK3b GSK-3β Beta_Catenin β-catenin GSK3b->Beta_Catenin phosphorylates CK1 CK1 CK1->Beta_Catenin phosphorylates Proteasome Proteasomal Degradation Beta_Catenin->Proteasome targeted for Nucleus Nucleus Beta_Catenin->Nucleus translocates to TCF_LEF TCF/LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes activates Inhibitor This compound Inhibitor->GSK3b inhibits experimental_workflow start Start prep_inhibitor Prepare Serial Dilutions of this compound start->prep_inhibitor add_inhibitor Add Inhibitor to 384-well Plate prep_inhibitor->add_inhibitor add_enzyme Add GSK-3β Enzyme add_inhibitor->add_enzyme add_substrate Add Substrate/ATP Mixture add_enzyme->add_substrate incubate Incubate at 30°C add_substrate->incubate stop_reaction Stop Reaction & Deplete ATP incubate->stop_reaction detect_signal Add Detection Reagent & Measure Luminescence stop_reaction->detect_signal analyze_data Analyze Data & Determine IC₅₀ detect_signal->analyze_data end End analyze_data->end logical_relationship compound This compound mechanism Covalent Alkylating Agent (Non-ATP Competitive) compound->mechanism acts as a research_tool Research Tool for Target Validation compound->research_tool serves as a drug_dev Potential Scaffold for Drug Development compound->drug_dev provides a target GSK-3β mechanism->target inhibits pathway Wnt/β-catenin Pathway Modulation target->pathway is a key component of disease Neurodegenerative Diseases (e.g., Alzheimer's) target->disease is a therapeutic target for cellular_effect Decreased Tau Phosphorylation pathway->cellular_effect leads to cellular_effect->disease is implicated in

References

Application Note: High-Sensitivity Analysis of Carboxylic Acids via Derivatization with 2,4'-Dibromoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of carboxylic acids, including fatty acids, is crucial in numerous fields of research and development, from metabolic studies to pharmaceutical quality control. However, many carboxylic acids lack a strong chromophore, making their detection by UV-Vis spectrophotometry following high-performance liquid chromatography (HPLC) challenging, especially at low concentrations. Chemical derivatization is a powerful strategy to overcome this limitation.

This application note details a robust and sensitive method for the analysis of carboxylic acids by converting them into their 2,4'-dibromophenacyl ester derivatives. The derivatizing agent, 2,4'-Dibromoacetophenone, reacts with the carboxyl group to introduce a phenacyl moiety with strong UV absorbance, significantly enhancing detection sensitivity. This pre-column derivatization technique is suitable for a wide range of carboxylic acids and is particularly effective for the analysis of fatty acids in complex biological matrices.

Principle of the Method

The derivatization reaction is a nucleophilic substitution where the carboxylate anion attacks the α-carbon of this compound, displacing the bromine atom to form a 2,4'-dibromophenacyl ester. The reaction is typically catalyzed by a weak base, such as triethylamine (B128534), which facilitates the deprotonation of the carboxylic acid.

The resulting ester possesses a strong chromophore, allowing for sensitive detection by HPLC with a UV detector at approximately 256-259 nm.[1][2][3] The brominated structure of the derivative also makes it suitable for mass spectrometry detection, with the characteristic isotopic pattern of bromine aiding in identification.

Quantitative Data Summary

The following table summarizes the chromatographic and analytical performance data for a selection of carboxylic acids derivatized with this compound. Data has been compiled from various studies to provide a comprehensive overview.

Carboxylic AcidRetention Time (min)Limit of Detection (LOD) (pg)Limit of Quantification (LOQ) (pg)
Lactic Acid~15--
Acetic Acid~20--
Propionic Acid~25--
Myristic Acid~401.86.0
Palmitic Acid~451.96.3
Stearic Acid~502.17.0
Oleic Acid~482.06.7
Linoleic Acid~431.96.3
Linolenic Acid~381.86.0

Note: Retention times are approximate and can vary depending on the specific HPLC column, mobile phase composition, and gradient program. LOD and LOQ values are estimates based on reported sensitivities and may vary between instruments and laboratories.

Experimental Protocols

Materials and Reagents
  • This compound (derivatization grade, ≥99.0%)

  • Triethylamine (TEA)

  • Acetone (B3395972) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase)

  • Carboxylic acid standards

  • Samples containing carboxylic acids (e.g., plasma, tissue homogenates, reaction mixtures)

  • Sodium hydroxide (B78521) (NaOH) for saponification (for total fatty acid analysis)

  • Hydrochloric acid (HCl) for acidification

  • Dichloromethane or other suitable extraction solvent

Protocol 1: Standard Derivatization for Saturated and Monounsaturated Carboxylic Acids

This protocol is suitable for a general-purpose analysis of most carboxylic acids.

  • Sample Preparation:

    • For free carboxylic acids, dissolve the dried sample extract in a suitable solvent (e.g., 100 µL of acetone).

    • For total fatty acid analysis from lipids, perform a saponification step (e.g., with 2M NaOH at 80-85°C for 30-35 minutes), followed by acidification to pH ~2 with HCl and extraction of the free fatty acids with a non-polar solvent like dichloromethane.[1] Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization Reaction:

    • To the dried sample or standard, add 100 µL of a 10 mg/mL solution of this compound in acetone.

    • Add 100 µL of a 10 mg/mL solution of triethylamine in acetone.

    • Vortex the mixture and incubate at 50°C for 1 hour in a sealed vial, protected from light.[4]

  • Reaction Quenching and Sample Preparation for HPLC:

    • After incubation, cool the reaction mixture to room temperature.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase (e.g., acetonitrile/water 80:20 v/v).

    • Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.

Protocol 2: Modified Derivatization for Polyunsaturated Fatty Acids (PUFAs)

To prevent oxidation and isomerization of sensitive PUFAs, a lower temperature and shorter reaction time are recommended.

  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • Derivatization Reaction:

    • To the dried sample or standard, add 100 µL of a concentrated solution of this compound in acetone (e.g., 48 g/L).

    • Add 60 µL of triethylamine.[1]

    • Vortex the mixture and incubate at a lower temperature, for example, 40°C for 30 minutes, protected from light.[1] For highly sensitive conjugated dienes, derivatization at even lower temperatures (~ -26°C) for a longer duration (6.5 hours) can be employed to minimize degradation.[4]

  • Reaction Quenching and Sample Preparation for HPLC: Proceed as described in Protocol 1.

HPLC Analysis Conditions
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example:

    • Solvent A: Acetonitrile

    • Solvent B: Water

    • A gradient program can be optimized to achieve the best separation for the carboxylic acids of interest. A typical gradient might start at 80% A and increase to 100% A over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40°C

  • Detection: UV detector at 256 nm or 259 nm.[1][2][3]

  • Injection Volume: 10-20 µL

Visualizations

Chemical Reaction

G Derivatization of Carboxylic Acid with this compound cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Carboxylic_Acid R-COOH Reaction Nucleophilic Substitution Carboxylic_Acid->Reaction DBA This compound DBA->Reaction TEA Triethylamine (TEA) TEA->Reaction catalyzes Derivative R-COO-CH2-CO-C6H4Br (UV-active ester) Byproduct HBr Reaction->Derivative Reaction->Byproduct

Caption: Chemical reaction scheme for the derivatization.

Experimental Workflow

G Experimental Workflow for Carboxylic Acid Analysis Start Start: Sample/Standard Sample_Prep Sample Preparation (e.g., Extraction, Saponification) Start->Sample_Prep Derivatization Derivatization with This compound & TEA Sample_Prep->Derivatization Incubation Incubation (e.g., 50°C, 1 hr) Derivatization->Incubation Evaporation Solvent Evaporation Incubation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration HPLC_Analysis HPLC-UV Analysis (λ ≈ 256 nm) Filtration->HPLC_Analysis Data_Analysis Data Analysis (Quantification) HPLC_Analysis->Data_Analysis End End: Results Data_Analysis->End

Caption: Step-by-step experimental workflow.

Conclusion

The derivatization of carboxylic acids with this compound is a highly effective method for enhancing their detection in HPLC analysis. This technique offers significant improvements in sensitivity, allowing for the accurate quantification of low-level carboxylic acids in various sample matrices. The provided protocols can be adapted to suit specific analytical needs, making this a versatile tool for researchers, scientists, and drug development professionals. Careful optimization of the derivatization and chromatographic conditions will ensure reliable and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,4'-Dibromoacetophenone by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of crude 2,4'-Dibromoacetophenone via recrystallization. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: Based on documented procedures for similar compounds and its solubility profile, 95% ethyl alcohol is a highly effective solvent for the recrystallization of this compound.[1] The compound is soluble in hot ethanol (B145695) and less soluble at colder temperatures, which is the key principle for successful recrystallization. Other potential solvents include methanol (B129727) and toluene, in which it is also soluble.[2]

Q2: My purified this compound is still slightly yellow. How can I obtain a colorless product?

A2: A persistent yellow or beige color in the crude product is common.[2][3] To decolorize the compound, you can wash the crude crystals with a cold solvent like 50% ethyl alcohol until they appear colorless before proceeding with the full recrystallization.[1] If color persists after recrystallization, a very small amount of activated charcoal can be added to the hot solution, followed by a hot filtration step to remove the charcoal before cooling.

Q3: What are the key physical properties of this compound to be aware of during purification?

A3: Key properties include its melting point, which is in the range of 108-110 °C, and its appearance as a crystalline solid.[2] It is stable under normal conditions but is incompatible with strong bases and oxidizing agents.[2] It is also a lachrymator, meaning it can cause tearing, so it should be handled with care in a well-ventilated fume hood.[2][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Product "oils out" instead of crystallizing. 1. The solution is cooling too rapidly. 2. The melting point of the impure compound is lower than the boiling point of the solvent.[5][6] 3. The chosen solvent is too nonpolar for the compound.[7] 4. The solution is highly supersaturated.[8]1. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[5][7] 2. Add a small amount of additional hot solvent to reduce saturation.[5] 3. Try a more polar solvent or a solvent mixture.[7] 4. Scratch the inner wall of the flask with a glass rod or add a seed crystal of pure this compound to induce crystallization.[5][7]
Low recovery of purified product. 1. Too much solvent was used, causing a significant amount of the product to remain dissolved in the mother liquor even at low temperatures.[5][7] 2. Premature crystallization occurred during a hot filtration step (if performed).1. Use the minimum amount of hot solvent required to fully dissolve the crude product. 2. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration.[7] 3. To recover more product, the mother liquor can be partially evaporated and cooled again to yield a second crop of crystals (which may be less pure).
No crystals form upon cooling. 1. The solution is not sufficiently saturated. 2. The solution is too pure, and nucleation is slow to initiate.1. If the solution is clear, try scratching the inside of the flask with a glass rod at the liquid's surface.[5] 2. Add a "seed" crystal of the pure compound to provide a nucleation site.[5][7] 3. If too much solvent was added, evaporate some of the solvent by gently heating the solution and then allow it to cool again. 4. Place the solution in a colder environment, such as a freezer, but monitor to prevent the solvent from freezing.
Crystallization happens too quickly. 1. The solution was cooled too rapidly. 2. The concentration of the solute is too high (supersaturated).1. Rapid crystallization can trap impurities.[5] Re-heat the solution to dissolve the crystals, add a small amount (1-5%) of extra solvent, and allow it to cool more slowly.[5] 2. Ensure the flask is placed on an insulating surface (like a cork ring or folded paper towels) to slow the cooling process.[5]

Quantitative Data

The table below summarizes the key physical and chemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₈H₆Br₂O[2][3]
Molecular Weight 277.94 g/mol [2]
Appearance Light yellow to beige crystalline solid[2][3]
Melting Point 108-110 °C[2]
Solubility Soluble in ethanol, methanol, toluene, DMSO. Insoluble in water.[2]
CAS Number 99-73-0[2][3]

Experimental Protocol: Recrystallization of this compound

This protocol details the steps for purifying crude this compound using 95% ethyl alcohol as the recrystallization solvent.

Materials:

  • Crude this compound

  • 95% Ethyl Alcohol (Ethanol)

  • Erlenmeyer flasks (at least two)

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of 95% ethanol, just enough to create a slurry. Heat the mixture gently on a hot plate with stirring.

  • Achieve Saturation: Continue to add small portions of hot 95% ethanol to the heated mixture until the solid just completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to ensure the solution is saturated.[7]

  • Slow Cooling (Crystallization): Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5] Do not disturb the flask during this period.

  • Maximize Precipitation: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation of Crystals: Set up a Buchner funnel with filter paper for vacuum filtration. Wet the filter paper with a small amount of cold 95% ethanol.

  • Filtration: Swirl the flask to suspend the crystals and pour the mixture into the Buchner funnel with the vacuum applied.

  • Washing: Wash the collected crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Leave the crystals in the funnel with the vacuum on for a few minutes to pull air through and help them dry. Then, carefully transfer the purified crystals to a watch glass and allow them to air dry completely.

  • Purity Assessment: Once dry, determine the melting point of the recrystallized product. A sharp melting point close to the literature value (108-110 °C) indicates high purity.

Visualizations

G Troubleshooting Recrystallization Workflow start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool observe Observe Outcome cool->observe crystals_ok Pure Crystals Formed observe->crystals_ok Success oiling_out Product Oils Out observe->oiling_out Failure no_crystals No Crystals Form observe->no_crystals Failure low_yield Low Yield observe->low_yield Failure end Collect & Dry Crystals crystals_ok->end reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent scratch_seed Scratch Flask or Add Seed Crystal no_crystals->scratch_seed check_solvent_amount Review: Was too much solvent used? low_yield->check_solvent_amount reheat_add_solvent->cool scratch_seed->cool

Caption: Troubleshooting workflow for common recrystallization issues.

G Logical Flow of Purification by Recrystallization cluster_solution Solution Phase cluster_solid Solid Phase crude Crude this compound (Solid with Impurities) dissolve Add Minimum Hot Solvent (e.g., 95% Ethanol) crude->dissolve hot_solution Hot Saturated Solution (Product & Impurities Dissolved) dissolve->hot_solution cool Slow Cooling & Nucleation hot_solution->cool crystal_formation Crystal Lattice Growth (Impurity Exclusion) cool->crystal_formation pure_solid Pure Crystals Precipitate crystal_formation->pure_solid mother_liquor Mother Liquor (Soluble Impurities Remain) crystal_formation->mother_liquor filtration Vacuum Filtration pure_solid->filtration mother_liquor->filtration final_product Pure, Dry this compound filtration->final_product

Caption: Logical flow diagram of the recrystallization process.

References

common side reactions in the synthesis of 2,4'-Dibromoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2,4'-Dibromoacetophenone

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound.

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Issue 1: Low Yield of the Desired this compound

  • Question: My overall yield of this compound is significantly lower than expected. What are the potential causes and solutions?

  • Answer: Low yields can stem from several factors throughout the two main synthetic steps: the Friedel-Crafts acylation to form 4'-bromoacetophenone (B126571) and the subsequent α-bromination.

    • Incomplete Friedel-Crafts Acylation: The initial acylation of bromobenzene (B47551) may not have gone to completion. Ensure that the Lewis acid catalyst (e.g., AlCl₃) is fresh and anhydrous, as moisture will deactivate it. The reaction may also require gentle heating to proceed at a reasonable rate, but be aware that higher temperatures can promote side reactions.[1][2]

    • Suboptimal α-Bromination Conditions: The bromination of the methyl group of 4'-bromoacetophenone requires specific conditions. The choice of brominating agent (e.g., pyridine (B92270) hydrobromide perbromide, NaBr/K₂S₂O₈) and solvent (e.g., acetic acid) is crucial.[3][4] Ensure the reaction temperature is optimized, as temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures can increase the formation of byproducts.[1]

    • Product Loss During Workup: Significant product loss can occur during the extraction and purification phases. Ensure complete precipitation of the product if a precipitation method is used.[1] When performing recrystallization, use a minimal amount of hot solvent to avoid losing a substantial portion of the product in the mother liquor.[1]

Issue 2: Presence of Multiple Isomers in the Product Mixture

  • Question: My characterization data (e.g., NMR, GC-MS) suggests the presence of isomeric byproducts. How can I minimize their formation?

  • Answer: Isomer formation is a common issue, particularly during the Friedel-Crafts acylation step.

    • Ortho- and Meta-Isomers: During the acylation of bromobenzene, small amounts of 2'-bromoacetophenone (B1265738) and 3'-bromoacetophenone (B146053) may be formed alongside the desired 4'-bromoacetophenone. The bromine atom on the benzene (B151609) ring is an ortho-, para-director; however, the bulky nature of the incoming acyl group sterically hinders the ortho-position, making the para-isomer the major product.[5][6] To minimize ortho-isomer formation, maintaining a controlled reaction temperature is advised.

    • Purification: Careful purification by column chromatography or recrystallization is often necessary to separate the desired para-isomer from the minor ortho- and meta-isomers.[7]

Issue 3: Over-bromination Leading to Impurities

  • Question: I am observing a product with a higher molecular weight than this compound, suggesting over-bromination. How can this be prevented?

  • Answer: Over-bromination is a frequent side reaction during the α-bromination step.

    • Formation of α,α-Dibromoacetophenone: The primary over-brominated product is 2,2,4'-tribromoacetophenone, where a second bromine atom is added to the α-carbon. This occurs when the reaction is allowed to proceed for too long or if an excess of the brominating agent is used.[4]

    • Control of Stoichiometry: To minimize this side reaction, it is crucial to use a stoichiometric amount of the brominating agent relative to the 4'-bromoacetophenone.[1] Slowly adding the brominating agent to the reaction mixture can also help to control the reaction and prevent localized areas of high concentration that might favor di-bromination.

    • Monitoring the Reaction: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time to quench the reaction, maximizing the yield of the mono-brominated product while minimizing the formation of the di-brominated byproduct.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound and how can I identify them?

A1: The most common side products are:

  • Isomers of the precursor: 2'-bromoacetophenone and 3'-bromoacetophenone from the Friedel-Crafts acylation.

  • Over-brominated product: 2,2,4'-tribromoacetophenone from the α-bromination step.

  • Unreacted starting material: 4'-bromoacetophenone.

  • Self-condensation products: High molecular weight byproducts from the self-reaction of the ketone.[1]

These can be identified and quantified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Q2: My reaction mixture turned into a dark tar. What happened and can it be salvaged?

A2: The formation of tars during Friedel-Crafts acylation is often a result of improper addition of reagents or poor temperature control.[9] For instance, if the ketone is not dispersed rapidly enough when added to the aluminum chloride, condensation reactions can occur.[9] It is often very difficult to isolate the desired product from a tarry mixture. Prevention is key: ensure all glassware is dry, the Lewis acid is of high quality, and reagent addition is controlled to maintain the recommended reaction temperature.

Q3: How can I effectively purify the final this compound product?

A3: Recrystallization is a common and effective method for purifying this compound. Ethanol is a frequently used solvent for this purpose.[10] If isomeric impurities or byproducts with similar solubility are present, column chromatography using a silica (B1680970) gel stationary phase and an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) mixtures) may be necessary for achieving high purity.[7][8]

Quantitative Data Summary

The following table provides a hypothetical, yet representative, summary of product distribution based on typical outcomes of the synthesis. Actual results will vary depending on the specific reaction conditions.

Product/ByproductTypical Yield (%)Potential Side Product Range (%)
This compound 70-85N/A
4'-Bromoacetophenone (unreacted)< 52-10
2'-Bromoacetophenone< 21-5
3'-Bromoacetophenone< 1< 2
2,2,4'-Tribromoacetophenone< 105-15
Self-condensation Products< 31-5

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Bromobenzene to 4'-Bromoacetophenone

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, addition funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), add anhydrous aluminum chloride (20.0 g, 150 mmol).[2]

  • Carefully add bromobenzene (19.6 g, 125 mmol) to the flask while stirring.[2]

  • Gently warm the mixture to approximately 50°C.[2]

  • Add acetyl chloride (8.3 g, 130 mmol) dropwise from the addition funnel at a rate that maintains a steady evolution of HCl gas.[2]

  • After the addition is complete, continue stirring at 50°C for 5 hours.[2]

  • Cool the reaction mixture to room temperature and then cautiously pour it onto 100 g of ice with stirring.[2]

  • If a precipitate of aluminum hydroxide (B78521) forms, add concentrated hydrochloric acid dropwise until it dissolves.[2]

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 20 mL of a suitable organic solvent (e.g., MTBE or dichloromethane).[2]

  • Combine the organic extracts and wash them sequentially with water, a 2% sodium hydroxide solution, and again with water.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4'-bromoacetophenone.

Protocol 2: α-Bromination of 4'-Bromoacetophenone

  • In a 50 mL round-bottom flask, dissolve 4'-bromoacetophenone (5.0 mmol) in acetic acid (20 mL).[3]

  • Add pyridine hydrobromide perbromide (5.5 mmol) to the solution.[3]

  • Heat the reaction mixture to 90°C with stirring.[3]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with cold water until the filtrate is neutral, and dry the solid.

  • Purify the crude this compound by recrystallization from ethanol.[10]

Visualizations

Troubleshooting_Synthesis start Start Synthesis of This compound check_yield Low Overall Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_acylation Incomplete Friedel-Crafts Acylation check_yield->incomplete_acylation Yes incomplete_bromination Incomplete α-Bromination check_yield->incomplete_bromination Yes workup_loss Product Loss During Workup/Purification check_yield->workup_loss Yes isomers Isomeric Byproducts (2'- and 3'-bromo...) check_purity->isomers Yes over_bromination Over-bromination (2,2,4'-tribromo...) check_purity->over_bromination Yes tar Tar Formation check_purity->tar Yes end_product Pure this compound check_purity->end_product No solution_acylation Solution: - Use anhydrous AlCl₃ - Gentle heating - Check reagent purity incomplete_acylation->solution_acylation solution_bromination Solution: - Optimize temperature - Monitor with TLC incomplete_bromination->solution_bromination solution_workup Solution: - Ensure complete precipitation - Minimize recrystallization solvent workup_loss->solution_workup solution_isomers Solution: - Controlled temperature - Purify by chromatography or recrystallization isomers->solution_isomers solution_over_bromination Solution: - Stoichiometric brominating agent - Slow addition of reagent - Monitor with TLC over_bromination->solution_over_bromination solution_tar Solution: - Ensure dry conditions - Controlled reagent addition and temperature tar->solution_tar solution_acylation->start solution_bromination->start solution_workup->start solution_isomers->end_product solution_over_bromination->end_product solution_tar->start

Caption: Troubleshooting workflow for the synthesis of this compound.

References

optimizing reaction conditions for 2,4'-Dibromoacetophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,4'-Dibromoacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic pathways to obtain this compound are:

  • Friedel-Crafts Acylation of Bromobenzene (B47551): This method involves the reaction of bromobenzene with bromoacetyl bromide or bromoacetic anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

  • α-Bromination of 4'-Bromoacetophenone (B126571): This route starts with 4'-bromoacetophenone, which is then brominated at the alpha-carbon of the acetyl group using a suitable brominating agent.

Q2: Which synthesis method is generally preferred?

A2: The choice of method depends on the availability of starting materials, desired purity, and scale of the reaction. The α-bromination of 4'-bromoacetophenone is often favored due to potentially higher selectivity and milder reaction conditions compared to the Friedel-Crafts acylation, which can sometimes lead to isomeric impurities.

Q3: What are the key safety precautions to consider during the synthesis of this compound?

A3: Both synthesis routes involve hazardous reagents. Key safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handling Lewis acids like AlCl₃ with care as they are corrosive and react violently with moisture.[1]

  • Using brominating agents, which are often toxic and corrosive, with caution.

  • Quenching the reaction mixture properly to neutralize reactive species.

Q4: How can I purify the final this compound product?

A4: Recrystallization is a common and effective method for purifying this compound.[2] Ethanol is a frequently used solvent for this purpose. Column chromatography can also be employed for purification, especially if there are impurities with similar solubility to the product.[3]

Troubleshooting Guides

Method 1: Friedel-Crafts Acylation of Bromobenzene

Issue 1: Low or No Product Yield

Possible Cause Suggested Solution
Inactive Lewis Acid Catalyst (e.g., AlCl₃) The Lewis acid is highly sensitive to moisture.[1] Ensure all glassware is oven-dried, and use anhydrous solvents and freshly opened or purified AlCl₃.
Insufficient Catalyst Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product ketone can form a complex with the catalyst, rendering it inactive.[1] Consider increasing the molar ratio of the catalyst.
Deactivated Aromatic Ring While bromobenzene is suitable, the presence of strongly deactivating groups on the aromatic ring can inhibit the reaction.[1] This is not an issue for bromobenzene itself but is a general consideration for Friedel-Crafts reactions.
Low Reaction Temperature The reaction may require heating to overcome the activation energy. Gently warm the reaction mixture and monitor the progress by Thin Layer Chromatography (TLC).[1]
Incomplete Quenching Ensure the reaction is completely quenched, typically with an ice/water mixture, to break up the aluminum chloride-ketone complex and liberate the product.[4]

Issue 2: Formation of Multiple Isomers (ortho, para)

Possible Cause Suggested Solution
Directing Effects of the Bromo Group The bromo group is an ortho, para-director.[4] While the para-isomer (4'-bromoacetophenone) is generally the major product due to steric hindrance at the ortho position, the formation of the ortho-isomer is a common side reaction.[4][5]
Reaction Conditions The ratio of ortho to para isomers can be influenced by the reaction temperature and the solvent. Lower temperatures may favor the para product.
Purification Challenges Separating the ortho and para isomers can be difficult. Careful purification by fractional crystallization or column chromatography may be necessary.
Method 2: α-Bromination of 4'-Bromoacetophenone

Issue 1: Low Yield of this compound

Possible Cause Suggested Solution
Incomplete Reaction The reaction may not have reached completion. Monitor the reaction progress using TLC to ensure all the starting material has been consumed.[6]
Sub-optimal Reaction Temperature Some bromination reactions require heating to proceed at a reasonable rate. For example, using pyridine (B92270) hydrobromide perbromide in acetic acid may require heating to around 90°C.[6]
Inefficient Brominating Agent The choice of brominating agent is crucial. N-Bromosuccinimide (NBS) with a catalytic amount of acid or a radical initiator, or pyridine hydrobromide perbromide are common choices.[6][7] The reactivity can be solvent-dependent.
Product Loss During Workup Ensure proper extraction and washing procedures to minimize product loss. The product is a solid, so care should be taken during filtration and transfer steps.

Issue 2: Formation of Side Products

Possible Cause Suggested Solution
Formation of α,α-Dibromoacetophenone Over-bromination can lead to the formation of the di-brominated product.[8] To minimize this, use a controlled stoichiometry of the brominating agent (around 1.0-1.1 equivalents). Add the brominating agent slowly to the reaction mixture.
Ring Bromination Although the acetyl group is deactivating, there is a possibility of further bromination on the aromatic ring, especially under harsh conditions. Using milder brominating agents and controlling the reaction temperature can help to avoid this.
Self-Condensation of the Ketone Under basic conditions (not typical for α-bromination), self-condensation of the ketone can occur. Ensure the reaction is carried out under acidic or neutral conditions.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 4'-Bromoacetophenone via Friedel-Crafts Acylation

Acylating Agent Lewis Acid Solvent Temperature Time Yield Reference
Acetic AnhydrideAlCl₃DichloromethaneReflux30 min28.73%[4]
Acetyl ChlorideAlCl₃-50°C5 hours~70%[9]

Table 2: Reaction Conditions for the α-Bromination of Substituted Acetophenones

Substrate Brominating Agent Catalyst/Solvent Temperature Time Yield Reference
4'-ChloroacetophenonePyridine hydrobromide perbromideAcetic Acid90°C3 hours85%[6]
Acetophenone (B1666503)N-Bromosuccinimidep-Toluenesulfonic acidMicrowave30 min90%[7]
4'-BromoacetophenoneBromineGlacial Acetic Acid<20°C30 min69-72%[2]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Bromobenzene with Acetyl Chloride [9]

  • Set up a 250 mL round-bottom flask with a stirrer, an addition funnel, and a reflux condenser connected to a gas absorption trap.

  • Add 20.0 g (150 mmol) of dry aluminum trichloride (B1173362) to the flask, followed by the cautious addition of 19.6 g (125 mmol) of bromobenzene with stirring.

  • Warm the mixture to 50°C.

  • Add 8.3 g (130 mmol) of acetyl chloride dropwise at 50°C.

  • Continue stirring at 50°C for 5 hours after the addition is complete.

  • Cool the mixture and cautiously pour it onto 100 g of ice. Rinse the flask with 20 mL of MTBE and add it to the ice mixture.

  • If aluminum hydroxide (B78521) precipitates, add concentrated hydrochloric acid until it dissolves.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with 20 mL of MTBE.

  • Combine the organic extracts and wash with water, then with a 2% sodium hydroxide solution, and again with water.

  • Dry the organic layer over potassium carbonate, remove the solvent by rotary evaporation, and distill the product under reduced pressure.

Protocol 2: α-Bromination of 4'-Bromoacetophenone with Bromine [2]

  • In a 500 mL flask, dissolve 50 g (0.25 mole) of p-bromoacetophenone in 100 mL of glacial acetic acid.

  • Slowly add 40 g (12.5 mL, 0.25 mole) of bromine while keeping the temperature below 20°C. Shake the mixture vigorously during the addition.

  • The product, p-bromophenacyl bromide, will begin to separate as needles after about half of the bromine has been added. The addition should take approximately 30 minutes.

  • Once all the bromine has been added, cool the flask in an ice-water bath and filter the product with suction.

  • Wash the crude crystals with 50% ethyl alcohol until they are colorless.

  • Air-dry the product. The expected yield is 55-60 g.

  • Recrystallize the product from 400 mL of 95% ethyl alcohol to obtain colorless needles.

Mandatory Visualization

reaction_pathway cluster_friedel_crafts Method 1: Friedel-Crafts Acylation cluster_bromination Method 2: α-Bromination Bromobenzene Bromobenzene FC_Product This compound Bromobenzene->FC_Product Bromoacetyl_Bromide Bromoacetyl Bromide Bromoacetyl_Bromide->FC_Product AlCl3_FC AlCl₃ AlCl3_FC->FC_Product Catalyst 4_Bromoacetophenone 4'-Bromoacetophenone Bromination_Product This compound 4_Bromoacetophenone->Bromination_Product Brominating_Agent Brominating Agent (e.g., NBS, Br₂) Brominating_Agent->Bromination_Product

Caption: Primary synthetic routes to this compound.

experimental_workflow Start Start Reaction_Setup Reaction Setup (Dry Glassware, Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Reagent Addition (Controlled Temperature) Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC) Reagent_Addition->Reaction_Monitoring Workup Aqueous Workup (Quenching, Extraction) Reaction_Monitoring->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Characterization Product Characterization (NMR, MP) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for synthesis.

troubleshooting_tree Problem Low Yield or Impurities? Check_Reagents Check Reagent Purity & Stoichiometry Problem->Check_Reagents Yes Side_Reaction Identify Side Reaction Problem->Side_Reaction Impurities Present Optimize_Conditions Optimize Reaction Conditions (Temperature, Time) Check_Reagents->Optimize_Conditions Improve_Workup Improve Workup & Purification Optimize_Conditions->Improve_Workup Isomer_Formation Isomer Formation (ortho/para) Side_Reaction->Isomer_Formation Friedel-Crafts Over_Bromination Over-bromination (di-bromo product) Side_Reaction->Over_Bromination α-Bromination

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 2,4'-Dibromoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,4'-Dibromoacetophenone.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature.
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is sensitive to moisture.Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). Use a freshly opened or purified Lewis acid catalyst.[1] In Friedel-Crafts acylation, the ketone product can form a complex with the catalyst, so a stoichiometric amount is often necessary.[1]
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups on the starting material can hinder the reaction.This is a limitation of the Friedel-Crafts reaction.[1][2] Ensure your starting bromobenzene (B47551) is not substituted with deactivating groups.
Oily or Tarry Product High Reaction Temperature: Excessive heat can lead to the formation of polymeric or tarry byproducts.Maintain the recommended reaction temperature and monitor it closely.[1]
Impure Starting Materials: Impurities in the reactants can lead to side reactions.Purify starting materials before use. For example, bromobenzene can be distilled.
Product is Off-Color (Yellow/Brown) Colored Impurities: Formation of colored byproducts during the reaction.Recrystallize the product from ethanol (B145695).[3] If the color persists, treat a solution of the crude product with activated carbon before filtration and recrystallization.
Air Oxidation: Some impurities may be susceptible to air oxidation, leading to color formation.Work up the reaction and purify the product promptly. Store the purified product under an inert atmosphere if necessary.
Low Melting Point/Broad Melting Range Presence of Impurities: The most common cause is the presence of unreacted starting materials, isomers (e.g., 2,2'- or 2,3'-dibromoacetophenone), or byproducts (e.g., poly-brominated species).Purify the product thoroughly using recrystallization or column chromatography. A sharp melting point (typically 108-110°C) is a good indicator of purity.[3][4]
Difficulty with Recrystallization Inappropriate Solvent: The chosen solvent may be too good or too poor at dissolving the compound.Ethanol is a recommended solvent for the recrystallization of this compound.[3] A typical ratio is approximately 8 mL of ethanol per gram of crude product.[3]
Product Oiling Out: The product separates as an oil instead of crystals upon cooling.Ensure the hot solution is not supersaturated. If it is, add a small amount of hot solvent to redissolve the oil and then allow it to cool slowly. Seeding the solution with a small crystal of pure product can also induce crystallization.
Poor Separation in Column Chromatography Inappropriate Solvent System: The eluent may be too polar or non-polar, resulting in poor separation of the product from impurities.A common solvent system for the purification of similar ketones is a mixture of hexane (B92381) and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. Monitor the separation by TLC.
Column Overloading: Too much crude product has been loaded onto the column.As a general rule, use a 20:1 to 100:1 ratio of silica (B1680970) gel to crude product by weight for effective separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis?

A1: Common impurities include:

  • Unreacted starting materials: 4-bromoacetophenone.

  • Isomeric byproducts: From the initial Friedel-Crafts acylation step, small amounts of 2-bromoacetophenone (B140003) may be formed.[5] Subsequent bromination can lead to isomeric dibromoacetophenones.

  • Over-brominated products: α,α-dibromoacetophenone can be a byproduct if the reaction conditions are not carefully controlled.[6]

  • Poly-acylated products: While less common in acylation than alkylation, poly-acylation can occur with highly activated rings.[2]

Q2: How can I effectively remove colored impurities from my product?

A2: Recrystallization from ethanol is often sufficient to yield a colorless product.[3] For persistent color, you can add a small amount of activated charcoal to a hot solution of your crude product in a suitable solvent (like ethanol). Heat the mixture for a short period, then filter it hot through a pad of celite to remove the charcoal. The purified product can then be crystallized from the filtrate upon cooling.

Q3: My reaction workup results in a persistent emulsion. How can I break it?

A3: Emulsions during the aqueous workup of Friedel-Crafts reactions are common. To break an emulsion, you can try the following:

  • Add a small amount of a saturated brine solution.

  • Allow the mixture to stand for an extended period without agitation.

  • Gently swirl the mixture instead of vigorous shaking.

  • Filter the entire mixture through a pad of celite.

Q4: What is the expected melting point of pure this compound?

A4: The literature melting point for this compound is typically in the range of 108-110°C.[3][4] A sharp melting point within this range is a good indication of high purity.

Experimental Protocols

Recrystallization of this compound from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 8 mL per gram of crude product) and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.[3]

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a low temperature or air-dry them until the solvent has completely evaporated.

Column Chromatography of this compound
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate). The polarity can be gradually increased to facilitate the elution of the desired compound.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualized Workflows

Purification_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis Start Crude Reaction Mixture Quench Quench Reaction Start->Quench Extract Aqueous Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Evaporate Solvent Evaporation Dry->Evaporate Recrystallize Recrystallization Evaporate->Recrystallize Primary Method Column Column Chromatography Evaporate->Column If impurities persist Analyze Purity & Identity Check (TLC, MP, NMR) Recrystallize->Analyze Column->Analyze PureProduct Pure this compound Analyze->PureProduct

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Crude Product Analysis (TLC, Appearance) Impure Product Impure? Start->Impure Oily Oily/Tarry? Impure->Oily Yes Pure Pure Product Impure->Pure No Colored Colored? Oily->Colored No Column Column Chromatography Oily->Column Yes Recrystallize Recrystallize from Ethanol Colored->Recrystallize No Charcoal Activated Charcoal Treatment Colored->Charcoal Yes Recrystallize->Pure Column->Pure Charcoal->Recrystallize

Caption: Decision tree for troubleshooting the purification of this compound.

References

troubleshooting low yields in chalcone synthesis with 2,4'-Dibromoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in the synthesis of chalcones using 2,4'-Dibromoacetophenone.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing very low to no yield in my chalcone (B49325) synthesis using this compound?

A1: Low yields in this specific Claisen-Schmidt condensation can be attributed to several factors related to the starting material and reaction conditions. The two bromine atoms on the acetophenone (B1666503) ring have significant electronic and steric effects. The 4'-bromo group is strongly electron-withdrawing, which decreases the acidity of the α-hydrogens on the methyl group. This makes it more difficult for the base to abstract a proton and form the necessary enolate nucleophile. Additionally, the 2-bromo substituent can introduce steric hindrance, impeding the approach of the enolate to the aldehyde.

Q2: What are the most common side reactions that lower the yield of the desired chalcone?

A2: Several competing reactions can reduce the yield of your target chalcone.[1]

  • Self-condensation of this compound: The enolate, once formed, can react with another molecule of the starting ketone instead of the intended aromatic aldehyde.[1][2]

  • Cannizzaro Reaction: If you are using an aromatic aldehyde without α-hydrogens (like benzaldehyde) and a strong base, the aldehyde can undergo a disproportionation reaction to yield an alcohol and a carboxylic acid.[2]

  • Michael Addition: The enolate of the ketone can potentially add to the α,β-unsaturated system of the newly formed chalcone product.[1][3] This is more likely if there is a high concentration of enolate present after the initial chalcone has formed.

Q3: My product is an oil or a gummy solid and is difficult to crystallize. What can I do?

A3: The formation of an oily product can be due to impurities or the intrinsic properties of the specific chalcone.[4][5] First, ensure the product is pure by using techniques like column chromatography. If the purified product is still an oil, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface.[4] Adding a seed crystal of the pure compound, if available, can also be effective. Sometimes, changing the recrystallization solvent or using a solvent/anti-solvent system is necessary.

Q4: How can I optimize the reaction conditions to improve the yield?

A4: Optimization often involves a systematic variation of reaction parameters.

  • Choice of Base: Stronger bases may be required to efficiently deprotonate the less acidic this compound. Consider switching from NaOH or KOH to stronger bases like sodium methoxide (B1231860) or potassium tert-butoxide. However, be aware that very strong bases can promote side reactions.[6]

  • Solvent: The solvent must effectively dissolve the reactants. Ethanol (B145695) or methanol (B129727) are common choices.[2] In some cases, solvent-free grinding methods have been shown to improve yields and reduce reaction times.[7][8]

  • Temperature: While room temperature is common, gentle heating (e.g., 40-50°C) can sometimes increase the reaction rate.[1] However, higher temperatures can also promote the formation of byproducts, so this should be monitored carefully, for instance by using thin-layer chromatography (TLC).[1][4]

  • Reaction Time: Reactions involving deactivated ketones may require longer reaction times for completion.[1] Monitor the reaction progress using TLC to determine the optimal time.[4]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues leading to low yields.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive or Insufficient Catalyst: The base may be old, hydrated, or used in insufficient quantity.[4]Prepare a fresh solution of the base (e.g., NaOH, KOH). Consider using a stronger base like an alkoxide if deprotonation is the issue.
Poor Reactivity of Ketone: The electron-withdrawing effect of the two bromine atoms deactivates the acetophenone, making enolate formation difficult.Increase the reaction temperature cautiously (e.g., to 40-50°C) while monitoring for side products with TLC.[1] Extend the reaction time.[1]
Poor Quality of Starting Materials: Impurities in this compound or the aldehyde can inhibit the reaction.Verify the purity of your starting materials using appropriate analytical methods (e.g., NMR, melting point). Use freshly distilled aldehyde if it has been stored for a long time.[1]
Multiple Spots on TLC / Significant Impurities Self-Condensation of Ketone: High concentration of the ketone's enolate favors self-reaction.[2]Slowly add the this compound to a mixture of the aldehyde and the base. This keeps the instantaneous concentration of the enolate low.[4]
Cannizzaro Reaction of Aldehyde: Occurs with aldehydes lacking α-hydrogens in the presence of a strong base.[2]Use a milder base or a lower concentration of the base.[2] Add the base portion-wise to avoid a large excess at any given time.[4]
Michael Addition to Chalcone Product: The enolate attacks the newly formed chalcone.[1]Use stoichiometric amounts of the reactants or a slight excess of the aldehyde.[1] Maintain a lower reaction temperature.[1]
Product Loss During Workup Incomplete Precipitation: The chalcone product may have some solubility in the workup solvent (usually water/ethanol).Ensure the reaction mixture is poured into ice-cold water and cooled thoroughly in an ice bath to maximize precipitation.[1]
Loss During Washing/Recrystallization: The product may be soluble in the washing or recrystallization solvent.Wash the filtered product with minimal amounts of ice-cold solvent.[1] For recrystallization, use the minimum amount of hot solvent required to dissolve the crude product to avoid losses in the mother liquor.[1]

Experimental Protocols

Protocol 1: Standard Claisen-Schmidt Condensation

This protocol is a general method for chalcone synthesis and may require optimization for this compound.

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (1.0 - 1.1 eq)

  • Ethanol

  • Sodium Hydroxide (NaOH), 10-40% aqueous solution

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound and the aromatic aldehyde in a suitable amount of ethanol with stirring at room temperature.[9]

  • Catalyst Addition: Cool the flask in an ice bath. Slowly add the aqueous NaOH solution dropwise to the stirred mixture.[9]

  • Reaction: Allow the reaction to stir at room temperature. The reaction time can vary from a few hours to 24 hours.[10] Monitor the progress by Thin-Layer Chromatography (TLC).[4] The formation of a precipitate often indicates product formation.[9]

  • Workup: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the solution is neutral or slightly acidic (pH ~2-3).[11]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.[11]

  • Purification: Dry the crude product. Recrystallize from a suitable solvent, such as ethanol, to obtain the pure chalcone.[11]

Protocol 2: Solvent-Free Grinding Method

This "green chemistry" approach can sometimes provide higher yields and shorter reaction times.[7]

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Solid Sodium Hydroxide (NaOH), powdered (catalytic amount)

  • Mortar and Pestle

Procedure:

  • Mixing: Place the this compound, aromatic aldehyde, and powdered NaOH in a mortar.

  • Grinding: Grind the mixture vigorously with a pestle for 5-30 minutes.[2] The mixture may become a thick paste and then solidify as the product forms.[9]

  • Workup: After grinding, add cold water to the mortar and break up the solid.

  • Isolation and Purification: Collect the product by vacuum filtration, wash with cold water, and dry.[2] Recrystallization can be performed if further purification is needed.[2]

Visual Guides

Troubleshooting Workflow

Troubleshooting_Workflow start Low Chalcone Yield check_reactants Check Reactant Purity (NMR, m.p.) start->check_reactants check_base Check Base Activity (Use fresh base) start->check_base reaction_conditions Review Reaction Conditions check_reactants->reaction_conditions check_base->reaction_conditions temp Temperature Too Low? reaction_conditions->temp No time Time Too Short? reaction_conditions->time No base_strength Base Too Weak? reaction_conditions->base_strength No increase_temp Increase Temp to 40-50°C Monitor with TLC temp->increase_temp Yes increase_time Increase Reaction Time Monitor with TLC time->increase_time Yes stronger_base Use Stronger Base (e.g., NaOMe, t-BuOK) base_strength->stronger_base Yes side_reactions Check for Side Reactions (TLC, NMR of crude) increase_temp->side_reactions increase_time->side_reactions stronger_base->side_reactions self_cond Self-Condensation side_reactions->self_cond Yes cannizzaro Cannizzaro Reaction side_reactions->cannizzaro Yes end Improved Yield side_reactions->end No Side Reactions Check Workup slow_addition Slowly Add Ketone to Aldehyde/Base Mixture self_cond->slow_addition milder_base Use Milder/Less Concentrated Base cannizzaro->milder_base slow_addition->end milder_base->end

Caption: Troubleshooting workflow for low yields in chalcone synthesis.

Claisen-Schmidt Condensation Mechanism

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration ketone This compound enolate Resonance-Stabilized Enolate (Nucleophile) ketone->enolate + OH⁻ - H₂O aldol_adduct_ion Alkoxide Intermediate enolate->aldol_adduct_ion aldehyde Aromatic Aldehyde (Electrophile) aldehyde->aldol_adduct_ion aldol_adduct β-Hydroxy Ketone (Aldol Adduct) aldol_adduct_ion->aldol_adduct + H₂O - OH⁻ chalcone Chalcone Product (α,β-Unsaturated Ketone) aldol_adduct->chalcone - H₂O (Base-catalyzed)

Caption: General mechanism of the base-catalyzed Claisen-Schmidt condensation.

References

preventing decomposition of 2,4'-Dibromoacetophenone during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the decomposition of 2,4'-Dibromoacetophenone during chemical reactions.

I. FAQs: Understanding and Preventing Decomposition

Q1: What is this compound and why is its decomposition a concern?

This compound is a versatile reagent commonly used in the synthesis of pharmaceuticals and other bioactive molecules. It is an α-bromo ketone, a class of compounds known for their reactivity. However, this reactivity also makes it susceptible to decomposition under certain conditions, leading to reduced yields of the desired product and the formation of impurities that can complicate purification.

Q2: What are the primary decomposition pathways for this compound?

The main decomposition pathways for this compound are influenced by the reaction conditions:

  • Under Basic Conditions: The most significant decomposition pathway is the Favorskii rearrangement . In the presence of a strong base, the α-bromo ketone rearranges to form 4-bromophenylacetic acid or its corresponding ester or amide, depending on the nucleophile present. This is a common side reaction that can significantly lower the yield of the intended product.

  • With Nucleophiles: As a reactive alkylating agent, this compound readily reacts with various nucleophiles. While this is often the desired reaction, side reactions or further reactions of the initial product can be considered a form of decomposition of the starting material into undesired products.

  • Thermal and Photochemical Decomposition: Like many α-halogenated ketones, this compound can be sensitive to heat and light, which can promote the liberation of hydrogen bromide (HBr) and subsequent polymerization or the formation of other degradation products.

Q3: What general precautions can I take to minimize decomposition during storage and handling?

To ensure the stability of this compound before use, it is recommended to:

  • Store it in a cool, dark, and dry place.

  • Keep the container tightly sealed to protect it from moisture and air.

  • Avoid contact with strong bases, oxidizing agents, and reducing agents during storage.

II. Troubleshooting Guide: Decomposition in Reactions

This guide provides solutions to common problems encountered during reactions involving this compound.

Problem 1: Low yield of the desired product and formation of an acidic byproduct when using a strong base.

  • Likely Cause: Favorskii rearrangement. Strong bases like sodium hydroxide (B78521) or potassium hydroxide will deprotonate the α-carbon, initiating the rearrangement to form 4-bromophenylacetic acid.

  • Solution:

    • Use a weaker base: Employing a milder, non-nucleophilic base can suppress the Favorskii rearrangement. Inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), or organic bases such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), are often suitable alternatives.

    • Control stoichiometry: Use the minimum effective amount of base required for the primary reaction.

    • Temperature control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the rearrangement pathway.

Problem 2: Formation of multiple unidentified byproducts in reactions with nucleophiles (e.g., amines, thiourea).

  • Likely Cause:

    • Multiple reaction sites: The nucleophile may react at both the α-carbon (SN2 reaction) and the carbonyl carbon.

    • Over-reaction: The initial product may react further with the starting materials or reagents.

    • Base-catalyzed side reactions: If a base is used, it can promote side reactions as described in Problem 1.

  • Solution:

    • Optimize reaction conditions: Carefully control the stoichiometry of the reactants. A slight excess of the nucleophile is sometimes used, but a large excess should be avoided.

    • Solvent choice: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol (B145695) or methanol (B129727) are commonly used for reactions like the Hantzsch thiazole (B1198619) synthesis.

    • Temperature and reaction time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid the formation of degradation products from prolonged heating.

III. Data Presentation: Base Selection in Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a common application of this compound, where it reacts with a thioamide (e.g., thiourea) to form a thiazole ring. The choice of base is critical to avoid the Favorskii rearrangement.

Table 1: Comparison of Bases for the Synthesis of 2-Amino-4-(4-bromophenyl)thiazole

BaseSolventTemperature (°C)Reaction Time (h)Yield of Thiazole (%)Yield of Favorskii Product (%)
Sodium HydroxideEthanolReflux2Low (<10%)High (>80%)
Sodium CarbonateEthanolReflux4~85%<5%
TriethylamineEthanolReflux6~80%<5%
None (autocatalytic)EthanolReflux12~70%Not significant

Note: The yields presented are approximate and can vary based on the specific reaction scale and conditions. The yield of the Favorskii product refers to 4-bromophenylacetic acid or its ethyl ester.

IV. Experimental Protocols

Protocol 1: Optimized Hantzsch Thiazole Synthesis of 2-Amino-4-(4-bromophenyl)thiazole

This protocol is designed to minimize the decomposition of this compound.

Materials:

  • This compound (1.0 eq)

  • Thiourea (B124793) (1.2 eq)

  • Sodium Carbonate (Na₂CO₃) (1.5 eq)

  • Ethanol (sufficient volume)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in ethanol.

  • Add thiourea and sodium carbonate to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 3-5 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-4-(4-bromophenyl)thiazole.

V. Visualizing Reaction Pathways

Diagram 1: Decomposition Pathways of this compound

G DBA This compound Favorskii Favorskii Rearrangement Product (4-Bromophenylacetic Acid Derivative) DBA->Favorskii Decomposition Desired Desired Product (e.g., Thiazole) DBA->Desired Desired Reaction Degradation Degradation Products (e.g., Polymer, HBr) DBA->Degradation Decomposition Base Strong Base (e.g., NaOH) Nucleophile Nucleophile (e.g., Thiourea) HeatLight Heat / Light G Start Low Yield of Desired Product CheckBase Is a strong base used? Start->CheckBase CheckTemp Is the reaction temperature too high? CheckBase->CheckTemp No UseWeakBase Switch to a weaker base (e.g., Na2CO3, TEA) CheckBase->UseWeakBase Yes CheckPurity Are starting materials pure? CheckTemp->CheckPurity No LowerTemp Lower the reaction temperature CheckTemp->LowerTemp Yes PurifySM Purify starting materials CheckPurity->PurifySM No End Improved Yield CheckPurity->End Yes UseWeakBase->End LowerTemp->End PurifySM->End

Technical Support Center: Purifying 2,4'-Dibromoacetophenone Derivatives with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2,4'-Dibromoacetophenone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in column chromatography purification of these compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography of this compound derivatives.

Issue Potential Cause Recommended Solution
Poor Separation of Product and Starting Material The polarity of the eluent is not optimal for separating the this compound from its less polar derivative.Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. A common eluent system is a mixture of hexane (B92381) and ethyl acetate (B1210297).[1][2] Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. Aim for an Rf value of 0.2-0.4 for your desired product on the TLC plate.[2]
Product is Tailing or Streaking on the Column The compound may have acidic or basic functional groups that are interacting strongly with the silica (B1680970) gel. The sample might be too concentrated when loaded.Add a small amount (0.1-1%) of a modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) to your eluent to reduce tailing.[2] Ensure your sample is fully dissolved in a minimal amount of solvent before loading, and consider dry loading if solubility in the eluent is low.
Compound is Not Eluting from the Column The eluent system is not polar enough to move the compound down the column.If your compound is significantly more polar than anticipated, a more polar solvent system will be required. For highly polar compounds, a solvent system such as dichloromethane (B109758)/methanol may be necessary.[3] A gradient elution, where the polarity of the solvent is gradually increased during the chromatography, can be effective.[2]
Low Recovery of the Purified Product The product may be partially soluble in the eluent, leading to broad bands and loss in many fractions. The compound may be unstable on silica gel.Ensure the chosen solvent system provides good separation while minimizing the solubility of the product to obtain sharper bands. If you suspect your compound is degrading on the silica, you can perform a quick stability test on a TLC plate. If degradation is observed, consider using a less acidic stationary phase like neutral alumina.
Cracking or Channeling of the Silica Gel Bed Improper packing of the column can lead to an uneven flow of the mobile phase.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the purification process. Adding a layer of sand on top of the silica gel can help prevent disturbance when adding the eluent.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound derivatives?

A1: A mixture of hexane and ethyl acetate is a standard and effective starting point for the purification of many organic compounds, including chalcone (B49325) derivatives of this compound.[1][4] A typical starting ratio to test on TLC would be in the range of 9:1 to 3:1 (hexane:ethyl acetate).[1]

Q2: How do I determine the correct solvent ratio for my column?

A2: The ideal solvent system is best determined by running preliminary TLC plates.[1][5] The goal is to find a solvent mixture that gives your desired compound an Rf value between 0.2 and 0.4.[2] This range generally provides the best separation on a column.

Q3: What is "dry loading" and when should I use it?

A3: Dry loading involves pre-adsorbing your sample onto a small amount of silica gel before adding it to the column. This is particularly useful if your compound has poor solubility in the chromatography eluent. To dry load, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.

Q4: Can I reuse my column?

A4: While it is technically possible to wash and reuse a column, it is generally not recommended for high-purity applications. Residual impurities from a previous separation can co-elute with the product in a subsequent run, leading to contamination. For optimal purity, it is best to use a freshly packed column for each purification.

Q5: My compound is a solid. Should I use recrystallization or column chromatography?

A5: Both are viable purification techniques. Recrystallization is often simpler and can be very effective if a suitable solvent is found and the impurities have different solubility profiles. Column chromatography is more versatile and can separate compounds with very similar polarities.[1] Often, column chromatography is used to obtain a partially purified product, which is then further purified by recrystallization to obtain highly pure crystals.

Experimental Protocols

General Protocol for Column Chromatography of a this compound Derivative (e.g., a Chalcone)
  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1).

    • Visualize the spots under UV light.

    • The optimal eluent system will give the desired product an Rf value of approximately 0.3.[1]

  • Column Preparation:

    • Select an appropriately sized glass column.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pour the slurry into the column, allowing the silica to settle without air bubbles.

    • Drain the excess solvent until it is just level with the top of the silica gel.

    • Add a thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the silica gel using a pipette.

    • Allow the sample to absorb completely into the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes or other suitable containers.

    • Maintain a constant flow rate. For flash chromatography, gentle pressure can be applied to the top of the column.

  • Analysis of Fractions:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Quantitative Data Summary

The following table summarizes typical solvent systems and Rf values for the purification of this compound and related brominated compounds. Note that optimal conditions will vary depending on the specific derivative.

Compound Type Stationary Phase Mobile Phase (v/v) Approximate Rf of Product
Chalcone DerivativeSilica GelHexane:Ethyl Acetate (9:1 to 3:1)0.3 - 0.5[1]
4'-Bromoacetophenone DerivativeSilica GelHexane:Ethyl Acetate (10:1)0.34[6]
Brominated Phenol DerivativeSilica GelHexane:Ethyl Acetate (70:30)0.44[7]
Brominated Benzyl Alcohol DerivativeSilica GelHexane:Ethyl Acetate (20:1)Not specified[8]

Visual Workflow

Troubleshooting_Workflow Start Start Purification TLC Run TLC with Hexane/EtOAc Start->TLC Check_Rf Is Product Rf 0.2-0.4? TLC->Check_Rf Adjust_Polarity Adjust Solvent Polarity Check_Rf->Adjust_Polarity No Pack_Column Pack Silica Gel Column Check_Rf->Pack_Column Yes Adjust_Polarity->TLC Load_Sample Load Sample Pack_Column->Load_Sample Run_Column Run Column & Collect Fractions Load_Sample->Run_Column Monitor_Fractions Monitor Fractions by TLC Run_Column->Monitor_Fractions Troubleshoot Troubleshooting Run_Column->Troubleshoot Combine_Pure Combine Pure Fractions Monitor_Fractions->Combine_Pure Evaporate Evaporate Solvent Combine_Pure->Evaporate Pure_Product Pure Product Evaporate->Pure_Product Tailing Tailing/Streaking? Troubleshoot->Tailing Add_Modifier Add Modifier (e.g., TEA) Tailing->Add_Modifier Yes No_Elution No Elution? Tailing->No_Elution No Add_Modifier->Run_Column Increase_Polarity Increase Eluent Polarity No_Elution->Increase_Polarity Yes Poor_Separation Poor Separation? No_Elution->Poor_Separation No Increase_Polarity->Run_Column Poor_Separation->Pure_Product No, but acceptable Gradient_Elution Consider Gradient Elution Poor_Separation->Gradient_Elution Yes Gradient_Elution->Run_Column

Caption: Troubleshooting workflow for column chromatography purification.

References

challenges in the scale-up of 2,4'-Dibromoacetophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4'-Dibromoacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis and scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common synthetic route involves a two-step process:

  • Friedel-Crafts Acylation: Bromobenzene (B47551) is acylated with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst to produce 4-bromoacetophenone.

  • Alpha-Bromination: The resulting 4-bromoacetophenone is then brominated at the alpha-position of the acetyl group to yield this compound.

Q2: What are the main challenges when scaling up this synthesis?

A2: Key challenges during the scale-up of this compound synthesis include:

  • Exothermic Reaction Control: Both the Friedel-Crafts acylation and the alpha-bromination are exothermic reactions. Proper heat management is crucial to prevent runaway reactions, especially at a larger scale.

  • Reagent Addition and Mixing: Ensuring uniform mixing of reactants in large vessels is critical to avoid localized high concentrations, which can lead to the formation of impurities.

  • Side Reactions: The formation of poly-brominated byproducts and isomers is a significant issue that needs to be carefully controlled.

  • Work-up and Product Isolation: Handling and processing large volumes of reaction mixtures, including quenching, phase separation, and solvent removal, can be challenging.

  • Purification: Achieving high purity on a large scale often requires optimized crystallization processes, as chromatographic purification is generally not feasible for large quantities.

  • Safety: Handling large quantities of hazardous materials like bromine and strong Lewis acids requires stringent safety protocols.

Q3: What are the common impurities in this compound synthesis?

A3: Common impurities can include:

  • Unreacted 4-bromoacetophenone: Incomplete alpha-bromination can leave the starting material in the final product.

  • 2,2,4'-Tribromoacetophenone: Over-bromination of the alpha-position can lead to this di-brominated impurity.

  • Isomers of dibromoacetophenone: Depending on the reaction conditions of the Friedel-Crafts acylation, other isomers of bromoacetophenone could be formed and subsequently alpha-brominated.

  • Poly-acylated byproducts: In the Friedel-Crafts step, there is a possibility of multiple acyl groups being added to the aromatic ring, although this is generally less common.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low yield in Friedel-Crafts acylation 1. Inactive Lewis acid catalyst due to moisture. 2. Insufficient amount of catalyst. 3. Reaction temperature is too low. 4. Inefficient mixing.1. Ensure all reagents and equipment are anhydrous. 2. Use a stoichiometric amount of a strong Lewis acid like AlCl₃. 3. Optimize the reaction temperature; gentle heating may be required. 4. Ensure vigorous stirring, especially during the addition of reagents.
Formation of a dark tar-like substance 1. Reaction temperature is too high, leading to polymerization or decomposition. 2. Use of chloroform (B151607) as a solvent with AlCl₃ can lead to side reactions. 3. Localized overheating due to poor mixing.1. Maintain strict temperature control. 2. Consider alternative solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644). 3. Improve agitation and control the rate of reagent addition.
Low yield in alpha-bromination 1. Incomplete reaction. 2. Degradation of the product. 3. Loss of product during work-up.1. Monitor the reaction by TLC or HPLC to ensure completion. 2. Avoid prolonged reaction times or excessive temperatures. 3. Optimize the extraction and crystallization procedures to minimize losses.
Formation of 2,2,4'-tribromoacetophenone 1. Excess of brominating agent. 2. Reaction temperature is too high. 3. Prolonged reaction time.1. Use a controlled amount of the brominating agent (typically 1.0-1.1 equivalents). 2. Maintain a moderate reaction temperature. 3. Monitor the reaction closely and quench it once the starting material is consumed.
Crystallization issues (oiling out, poor crystal form) 1. Presence of impurities. 2. Inappropriate solvent system. 3. Cooling rate is too fast.1. Purify the crude product before crystallization if necessary. 2. Screen different solvent systems for crystallization. A mixture of a good solvent and an anti-solvent often works well. 3. Allow the solution to cool slowly to promote the formation of well-defined crystals.

Data Presentation

Table 1: Comparison of Lewis Acid Catalysts for Friedel-Crafts Acylation of Bromobenzene

CatalystStoichiometry (eq.)SolventTemperature (°C)Reaction Time (h)Yield of 4-bromoacetophenone (%)
AlCl₃1.11,2-Dichloroethane503~90
FeCl₃1.11,2-Dichloroethane806~75
ZnCl₂1.5Neat10012~60
Hf(OTf)₄0.01Chlorobenzene1008~95

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Table 2: Comparison of Brominating Agents for the Alpha-Bromination of 4-bromoacetophenone

Brominating AgentEquivalentsSolventTemperature (°C)Reaction Time (h)Yield of this compound (%)
Bromine (Br₂)1.05Acetic Acid25-302>90
N-Bromosuccinimide (NBS)1.1CCl₄Reflux4~85
Pyridine hydrobromide perbromide1.1Acetic Acid60-703~88

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Scale-up Synthesis of 4-bromoacetophenone via Friedel-Crafts Acylation

Materials:

  • Bromobenzene

  • Acetyl chloride

  • Anhydrous Aluminum chloride (AlCl₃)

  • 1,2-Dichloroethane (DCE)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber, add anhydrous AlCl₃ (1.1 equivalents).

  • Add 1,2-dichloroethane (DCE) to the reactor and stir to form a slurry.

  • Slowly add acetyl chloride (1.05 equivalents) to the slurry while maintaining the temperature below 10°C.

  • To this mixture, add bromobenzene (1.0 equivalent) dropwise over 1-2 hours, maintaining the temperature between 10-20°C.

  • After the addition is complete, slowly warm the reaction mixture to 40-50°C and hold for 2-3 hours. Monitor the reaction progress by HPLC or TLC.

  • Once the reaction is complete, cool the mixture to 0-5°C and slowly quench by adding it to a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude 4-bromoacetophenone.

  • The crude product can be purified by crystallization from a suitable solvent like ethanol (B145695) or hexane.

Protocol 2: Scale-up Alpha-Bromination of 4-bromoacetophenone

Materials:

  • 4-bromoacetophenone

  • Bromine (Br₂)

  • Acetic acid

  • Sodium bisulfite (NaHSO₃) solution

  • Water

Procedure:

  • In a clean, dry, jacketed glass reactor equipped with a mechanical stirrer and a dropping funnel, dissolve 4-bromoacetophenone (1.0 equivalent) in glacial acetic acid.

  • Cool the solution to 15-20°C.

  • Slowly add bromine (1.05 equivalents) dropwise over 1-2 hours, maintaining the temperature between 15-25°C. Hydrogen bromide gas will be evolved and should be scrubbed.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by HPLC or TLC.

  • Once the reaction is complete, slowly add the reaction mixture to a stirred vessel containing cold water.

  • The product will precipitate out of solution. Filter the solid and wash it with water until the filtrate is neutral.

  • To remove any residual bromine, wash the solid with a dilute sodium bisulfite solution, followed by water.

  • Dry the crude this compound under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Visualizations

Caption: Overall synthesis workflow for this compound.

Side_Reactions cluster_fc Friedel-Crafts Acylation cluster_ab Alpha-Bromination Bromobenzene Bromobenzene DesiredProduct_FC 4-Bromoacetophenone Bromobenzene->DesiredProduct_FC para (major) Isomer_o 2-Bromoacetophenone Bromobenzene->Isomer_o ortho (minor) Isomer_m 3-Bromoacetophenone Bromobenzene->Isomer_m meta (trace) Bromoacetophenone 4-Bromoacetophenone DesiredProduct_AB This compound Bromoacetophenone->DesiredProduct_AB Monobromination Dibrominated 2,2,4'-Tribromoacetophenone DesiredProduct_AB->Dibrominated Over-bromination

Caption: Potential side reactions in the synthesis of this compound.

Troubleshooting_Tree Start Low Yield or High Impurity? FCIssue Issue in Friedel-Crafts? Start->FCIssue CheckFC Check Friedel-Crafts Step Moisture Moisture in reagents/glassware? CheckFC->Moisture Catalyst Sufficient catalyst? CheckFC->Catalyst TempFC Correct temperature? CheckFC->TempFC CheckAB Check Alpha-Bromination Step BromineAmount Correct amount of bromine? CheckAB->BromineAmount TempAB Correct temperature? CheckAB->TempAB Workup Work-up procedure optimized? CheckAB->Workup FCIssue->CheckFC Yes ABIssue Issue in Alpha-Bromination? FCIssue->ABIssue No ABIssue->CheckAB Yes

Caption: Troubleshooting decision tree for this compound synthesis.

Technical Support Center: Safe Management of 2,4'-Dibromoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting procedures, and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4'-Dibromoacetophenone. Its potent lachrymatory and corrosive properties demand strict adherence to safety protocols to prevent exposure and ensure a safe laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound (CAS No. 99-73-0) is a solid chemical reagent often used in organic synthesis, for example, in the esterification of carboxylic acids and the synthesis of α,β-unsaturated ketones. Its primary hazards include being a potent lachrymator, which means it can cause immediate tearing and irritation to the eyes.[1][2][3] It is also classified as corrosive and can cause severe skin burns and eye damage.[1][4] Inhalation may lead to respiratory irritation or more severe damage to the respiratory tract, while ingestion can cause burns to the gastrointestinal system.[2][5]

Q2: What are the immediate symptoms of exposure to this compound?

A2: Upon exposure, you may experience immediate and intense eye irritation, tearing, and a burning sensation.[2][6] Skin contact can result in redness, pain, and severe chemical burns.[5] Inhalation of the dust or vapors will cause irritation to the nose, throat, and respiratory tract, potentially leading to coughing and difficulty breathing.[2][7]

Q3: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A3: Appropriate PPE is critical to prevent exposure. The following should be worn at all times:

  • Eye Protection: Chemical safety goggles or a full-face shield (European Standard EN 166 compliant).[2][3][7]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber.[1] Always check the glove manufacturer's compatibility data.

  • Body Protection: A lab coat, and for larger quantities or when there is a risk of splashing, an impervious apron or coveralls should be used.[5]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhaling dust or vapors.[2] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with a particle filter (such as a type N95) is necessary.[5]

Q4: What is the proper way to store this compound?

A4: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosives.[1][2] Keep it away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[4]

Troubleshooting Guides

Issue 1: I have accidentally gotten this compound dust in my eyes.

Solution:

  • Immediate Action: Do not rub your eyes. Immediately proceed to the nearest emergency eyewash station.[7]

  • Rinse Eyes: Hold your eyelids open and flush your eyes continuously with a gentle stream of cool water for at least 15 minutes.[1][5] Ensure you rinse under the eyelids as well.

  • Remove Contact Lenses: If you are wearing contact lenses, remove them after the initial flushing, if possible, and continue to rinse.[5]

  • Seek Medical Attention: After flushing for 15 minutes, seek immediate medical attention from a qualified professional.[3] Inform them that you have been exposed to this compound.

Issue 2: The compound has come into contact with my skin.

Solution:

  • Remove Contaminated Clothing: Immediately take off any contaminated clothing, shoes, and jewelry.[1][8]

  • Wash Skin: Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[5][9]

  • Seek Medical Attention: If skin irritation or a burning sensation persists, seek immediate medical attention.[7]

  • Decontaminate Clothing: Contaminated clothing must be washed thoroughly before reuse.[1] Heavily contaminated items may need to be discarded as hazardous waste.

Issue 3: I may have inhaled dust from the compound.

Solution:

  • Move to Fresh Air: Immediately move away from the contaminated area to a source of fresh air.[7][9]

  • Monitor Breathing: Rest in a position that is comfortable for breathing.[5] If you experience difficulty breathing, have a trained person administer oxygen.[2] If breathing stops, begin artificial respiration, but avoid mouth-to-mouth resuscitation.[2]

  • Seek Medical Attention: Seek immediate medical attention, especially if symptoms such as coughing, shortness of breath, or irritation persist.[3]

Issue 4: A small amount of this compound has spilled in the fume hood.

Solution:

  • Restrict Access: Ensure the fume hood sash is kept at a low height. Alert others in the lab of the spill.

  • Wear Appropriate PPE: Ensure you are wearing the full mandatory PPE, including respiratory protection if necessary.

  • Contain and Clean: Cover the spill with an inert absorbent material like sand, vermiculite, or diatomite.[5] Do not use combustible materials.

  • Collect Waste: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1] Avoid generating dust.[2]

  • Decontaminate Surface: Wipe the spill area with a suitable solvent (check your institution's guidelines, e.g., soap and water, followed by a solvent rinse) and then wash the area thoroughly.

  • Dispose of Waste: Dispose of the container and any contaminated cleaning materials as hazardous waste according to your institution's and local regulations.[5]

Data Presentation

Table 1: Physical and Safety Data for this compound

PropertyValueReference
CAS Number 99-73-0[1]
Molecular Formula C₈H₆Br₂O[1]
Molecular Weight 277.94 g/mol
Appearance Beige solid[1]
Melting Point 107 - 111 °C (224.6 - 231.8 °F)[1]
Hazard Classifications Skin Corrosion/Irritation (Category 1B), Serious Eye Damage/Irritation (Category 1)[1][4]
Signal Word Danger[1]
Hazard Statements H314: Causes severe skin burns and eye damage[1]
Lachrymatory Effect Yes[1][2]

Experimental Protocols

Protocol 1: Weighing and Preparing Solutions of this compound

  • Preparation: Before handling the compound, ensure an emergency eyewash station and safety shower are accessible.[4] Put on all required PPE (chemical safety goggles, nitrile gloves, and a lab coat).

  • Work Area: Perform all manipulations inside a certified chemical fume hood.

  • Weighing: To minimize dust, do not pour the solid directly. Use a spatula to carefully transfer the desired amount of this compound from its storage container to a tared weighing vessel. Keep the storage container closed when not in use.

  • Dissolution: Place the weighing vessel containing the compound into the reaction flask or beaker that already contains the solvent. Add a stir bar and begin gentle stirring to dissolve the solid.

  • Cleaning: Carefully clean the spatula and any other contaminated equipment. Wipe down the balance and the fume hood surface where the work was performed.

  • Waste Disposal: Dispose of any contaminated weighing paper or disposable items in the designated solid hazardous waste container.

Protocol 2: Emergency Decontamination for Spills

  • Evacuate and Alert: In case of a large spill outside a fume hood, evacuate the immediate area and alert your supervisor and institutional safety office.

  • Ventilate: If safe to do so, increase ventilation to the area.

  • Assemble Spill Kit: Use a chemical spill kit containing an inert absorbent material, hazardous waste bags, and appropriate PPE.

  • Contain the Spill: Wearing full PPE, approach the spill from upwind. Dike the spill with absorbent material to prevent it from spreading.[5]

  • Absorb the Material: Cover the spill with the absorbent material and allow it to fully absorb the compound.[5]

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it in a heavy-duty plastic bag or a designated hazardous waste container.[1]

  • Final Decontamination: After the bulk of the material is removed, decontaminate the spill surface. This may involve washing with soap and water or using a specific neutralizing agent if recommended by your safety office.[5]

  • Disposal: Seal and label the waste container. Arrange for its disposal according to institutional and local environmental regulations.[5]

Visualizations

G Workflow for Safely Handling this compound prep 1. Preparation - Confirm eyewash/shower access - Don all required PPE fume_hood 2. Work Area Setup - Perform all work in a certified chemical fume hood prep->fume_hood weigh 3. Weighing - Use spatula for transfer - Avoid creating dust - Keep container closed fume_hood->weigh dissolve 4. Dissolution - Add solid to solvent - Stir gently to dissolve weigh->dissolve cleanup 5. Decontamination - Clean all equipment and surfaces dissolve->cleanup waste 6. Waste Disposal - Dispose of contaminated items in labeled hazardous waste cleanup->waste

Caption: Standard workflow for handling this compound.

G Emergency Response for Accidental Exposure exposure Exposure Event Occurs exposure_type What type of exposure? exposure->exposure_type eye_contact Eye Contact exposure_type->eye_contact Eyes skin_contact Skin Contact exposure_type->skin_contact Skin inhalation Inhalation exposure_type->inhalation Inhalation rinse_eyes Immediately flush with water for at least 15 minutes at eyewash station. eye_contact->rinse_eyes wash_skin Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. skin_contact->wash_skin fresh_air Move to fresh air immediately. Rest in a comfortable position. inhalation->fresh_air seek_medical Seek Immediate Medical Attention rinse_eyes->seek_medical wash_skin->seek_medical fresh_air->seek_medical

Caption: Decision tree for responding to accidental exposure.

G Workflow for Spill Cleanup spill Spill Detected alert 1. Alert & Secure - Alert personnel - Restrict access to area spill->alert ppe 2. Don PPE - Wear full protective gear (goggles, gloves, lab coat) alert->ppe contain 3. Contain Spill - Use inert absorbent material to dike the spill ppe->contain absorb 4. Absorb Material - Cover spill with absorbent - Avoid creating dust contain->absorb collect 5. Collect Waste - Carefully sweep material into a labeled hazardous waste container absorb->collect decon 6. Decontaminate Area - Clean spill surface with appropriate solvent/cleaner collect->decon dispose 7. Dispose - Dispose of all waste according to institutional regulations decon->dispose

Caption: Logical workflow for cleaning up a chemical spill.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2,4'-Dibromoacetophenone and Other Bromoacetophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Reactivity of Bromoacetophenones in Organic Synthesis

In the landscape of organic synthesis, particularly in the development of pharmaceutical intermediates, a nuanced understanding of the reactivity of substituted acetophenones is paramount. Among these, bromoacetophenones serve as versatile building blocks. This guide provides a comparative analysis of the reactivity of 2,4'-dibromoacetophenone with other bromoacetophenone isomers, supported by experimental data, to aid in the selection of appropriate starting materials and the optimization of reaction conditions.

The reactivity of bromoacetophenones is primarily influenced by the position of the bromine substituent(s), which dictates the electronic and steric environment of the molecule. These factors have a significant impact on two main types of reactions: electrophilic substitution at the aromatic ring and nucleophilic substitution at the α-carbon.

Comparative Reactivity in α-Bromination

A key reaction for the synthesis of many pharmaceutical precursors is the α-bromination of a ketone. The reactivity of the starting acetophenone (B1666503) derivative in this reaction is a good indicator of the electronic effects of the substituents on the phenyl ring. Electron-withdrawing groups are known to facilitate the acid-catalyzed enolization, which is often the rate-determining step in α-halogenation.

A study on the α-bromination of various acetophenone derivatives using pyridine (B92270) hydrobromide perbromide in acetic acid provides valuable quantitative data for comparison. The yields of the corresponding α-bromoacetophenones were measured under identical reaction conditions, offering a direct comparison of the reactivity of the starting materials.

Starting MaterialProductYield (%)
4'-Trifluoromethylacetophenone2-Bromo-4'-trifluoromethylacetophenone90 ± 5
4'-Trifluoromethoxyacetophenone2-Bromo-4'-trifluoromethoxyacetophenone88 ± 6
4'-Chloroacetophenone2-Bromo-4'-chloroacetophenone85 ± 4
4'-Bromoacetophenone (B126571) This compound 78 ± 4
4'-Iodoacetophenone2-Bromo-4'-iodoacetophenone66 ± 5
4'-Phenylacetophenone2-Bromo-4'-phenylacetophenone70 ± 4

Table 1: Comparison of yields for the α-bromination of various substituted acetophenones. Data sourced from a study on the application of α-bromination reactions in experimental teaching.[1][2]

The data clearly indicates that the presence of a bromine atom at the 4'-position makes the acetophenone less reactive towards α-bromination compared to derivatives with stronger electron-withdrawing groups like trifluoromethyl, trifluoromethoxy, and chloro groups. This suggests that while bromine is an electron-withdrawing group, its effect on facilitating enol formation is less pronounced than the other listed halogens and substituted alkyl groups at the para position.

Reactivity in Nucleophilic Substitution at the α-Carbon

The bromine atom at the α-position (the '2'-position) in compounds like this compound is a good leaving group, making the α-carbon susceptible to nucleophilic attack. The reactivity of this α-bromo group is further modulated by the substituent on the phenyl ring.

Electron-withdrawing groups on the phenyl ring are expected to increase the electrophilicity of the carbonyl carbon and, by extension, the adjacent α-carbon, thereby accelerating the rate of nucleophilic substitution. Conversely, electron-donating groups would decrease this reactivity.

While a direct kinetic study comparing a wide range of bromoacetophenone isomers was not found in the immediate literature, the principles of physical organic chemistry allow for a qualitative prediction. For this compound, the bromine atom at the 4'-position acts as an electron-withdrawing group through its inductive effect, which should enhance the reactivity of the α-bromo group towards nucleophiles compared to 2-bromoacetophenone. However, its deactivating effect is less than that of a nitro group, for example.

Theoretical studies on bromoacetophenone isomers have suggested that a smaller HOMO-LUMO energy gap correlates with higher reactivity. This provides a computational avenue for predicting and rationalizing the reactivity of different isomers.

Experimental Protocols

α-Bromination of 4'-Bromoacetophenone

This protocol is adapted from a study on the α-bromination of substituted acetophenones.[1][2]

Materials:

  • 4'-Bromoacetophenone

  • Pyridine hydrobromide perbromide

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard workup and purification equipment

Procedure:

  • To a 50 mL round-bottom flask, add 4'-bromoacetophenone (5.0 mmol), pyridine hydrobromide perbromide (5.5 mmol), and glacial acetic acid (20 mL).

  • The reaction mixture is stirred at 90°C.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically after 3 hours for optimal yield), the mixture is cooled to room temperature.

  • The reaction mixture is then poured into ice-water to precipitate the product.

  • The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizing the Reaction Pathway

The following diagram illustrates the mechanism of the acid-catalyzed α-bromination of a substituted acetophenone.

reaction_mechanism start Substituted Acetophenone protonated_ketone Protonated Ketone start->protonated_ketone + H+ H_plus H+ enol Enol Intermediate protonated_ketone->enol Tautomerization product α-Bromoacetophenone enol->product + Br2 Br2 Br-Br HBr HBr

References

A Comparative Analysis of 2,4'-Dibromoacetophenone and Other Glycogen Synthase Kinase-3β Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activity of 2,4'-Dibromoacetophenone against other prominent Glycogen Synthase Kinase-3β (GSK-3β) inhibitors. This document outlines quantitative inhibitory data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Glycogen Synthase Kinase-3β is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is associated with various pathologies, including neurodegenerative diseases, metabolic disorders, and cancer.[1] This has led to the development of numerous inhibitors targeting GSK-3β. This guide focuses on the comparative efficacy of this compound, a known GSK-3β inhibitor, in relation to other well-characterized inhibitors.

Quantitative Comparison of GSK-3β Inhibitor Potency

The inhibitory potential of various compounds against GSK-3β is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for this compound and other selected GSK-3β inhibitors, categorized by their mechanism of action.

InhibitorTypeIC50 (GSK-3β)Selectivity Notes
This compound Non-ATP Competitive0.5 µM (500 nM)Selective over Protein Kinase A (PKA) (IC50 > 100 µM).
Tideglusib Non-ATP Competitive5 nM - 60 nM[2][3]Irreversible inhibitor.[2][3]
CHIR-99021 ATP-Competitive6.7 nM[4]Highly selective for GSK-3β over other kinases.
AR-A014418 ATP-Competitive104 nM[5][6]Selective for GSK-3β over 26 other kinases.[6][7]
Kenpaullone ATP-Competitive23 nM - 230 nM[8][9]Also inhibits cyclin-dependent kinases (CDKs).[8][9]

Experimental Protocols

The determination of a compound's inhibitory effect on GSK-3β activity is crucial for its characterization. Below is a detailed, representative protocol for an in vitro GSK-3β kinase assay, synthesized from established methodologies.

In Vitro GSK-3β Kinase Assay Protocol

This protocol outlines the measurement of GSK-3β activity by quantifying the phosphorylation of a specific substrate in the presence of an inhibitor.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)

  • Adenosine triphosphate (ATP), including a radiolabeled version (e.g., [γ-³²P]ATP or [γ-³³P]ATP) or a system for non-radioactive detection (e.g., ADP-Glo™)

  • Kinase assay buffer (typically containing MOPS, EDTA, β-mercaptoethanol, and Mg²⁺)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well or 384-well assay plates

  • Scintillation counter or luminometer (depending on the detection method)

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in the kinase assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%). Include a "no inhibitor" control (vehicle only) and a "no enzyme" control.

  • Reaction Setup:

    • To each well of the assay plate, add the test inhibitor dilution or vehicle control.

    • Add the GSK-3β substrate peptide to each well.

    • Add the recombinant GSK-3β enzyme to all wells except the "no enzyme" control. For the "no enzyme" control, add an equal volume of kinase assay buffer.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of unlabeled ATP and radiolabeled ATP (or the ATP for the non-radioactive detection system) to each well. The final ATP concentration should be at or near its Michaelis-Menten constant (Km) for GSK-3β.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). This incubation time should be within the linear range of the enzymatic reaction.

  • Reaction Termination and Detection:

    • Radiometric Assay: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³²P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

    • Luminescence-Based Assay (e.g., ADP-Glo™): Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a detection reagent that converts the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Measure the luminescence using a luminometer.[10]

  • Data Analysis: Calculate the percentage of GSK-3β inhibition for each inhibitor concentration relative to the "no inhibitor" control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing a Key Signaling Pathway and Experimental Workflow

To further elucidate the context of GSK-3β inhibition, the following diagrams, generated using the DOT language, illustrate a simplified GSK-3β signaling pathway and a typical experimental workflow for inhibitor screening.

GSK3B_Signaling_Pathway cluster_Wnt Wnt Signaling cluster_PI3K PI3K/Akt Signaling Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates APC_Axin_GSK3B APC/Axin/GSK-3β Complex Dishevelled->APC_Axin_GSK3B inhibits Beta_Catenin β-catenin APC_Axin_GSK3B->Beta_Catenin phosphorylates Beta_Catenin_P β-catenin-P Proteasome Proteasome Beta_Catenin_P->Proteasome targets for Degradation Degradation Proteasome->Degradation Nucleus Nucleus Beta_Catenin->Nucleus TCF_LEF TCF/LEF Gene_Transcription Gene Transcription TCF_LEF->Gene_Transcription promotes Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor binds PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates GSK3B GSK-3β Akt->GSK3B phosphorylates (inhibits) GSK3B_P GSK-3β-P (Inactive)

Caption: Simplified GSK-3β signaling pathways.

GSK3B_Inhibitor_Screening_Workflow cluster_workflow GSK-3β Inhibitor Screening Workflow Start Start Compound_Library Compound Library (e.g., this compound) Start->Compound_Library Add_Compounds Add Compounds (Serial Dilutions) Compound_Library->Add_Compounds Assay_Plate_Prep Prepare Assay Plate (Enzyme, Substrate, Buffer) Assay_Plate_Prep->Add_Compounds Initiate_Reaction Initiate Reaction (Add ATP) Add_Compounds->Initiate_Reaction Incubate Incubate (e.g., 30°C for 30-60 min) Initiate_Reaction->Incubate Detect_Signal Detect Signal (Luminescence/Radioactivity) Incubate->Detect_Signal Data_Analysis Data Analysis (Calculate % Inhibition) Detect_Signal->Data_Analysis IC50_Determination IC50 Determination Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: A typical experimental workflow for GSK-3β inhibitor screening.

References

A Comparative Guide to Analytical Methods for the Quantification of 2,4'-Dibromoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methodologies for the quantitative analysis of 2,4'-Dibromoacetophenone, a key reagent and intermediate in pharmaceutical synthesis. While specific validated method data for the direct quantification of this compound is not extensively published, this document outlines typical performance characteristics and experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry based on established principles and data from structurally similar compounds.

Comparison of Analytical Techniques

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended application, such as routine quality control or impurity profiling.

ParameterHPLC (with UV Detection)GC-MSUV-Vis Spectrophotometry
Principle Separation based on polarity, followed by UV absorbance detection.Separation based on volatility and mass-to-charge ratio.Quantification based on the absorbance of UV-Vis light.
Selectivity HighVery HighLow
Sensitivity HighVery HighModerate
Linearity (R²) (Typical) > 0.999> 0.998> 0.995
Accuracy (% Recovery) (Typical) 98-102%97-103%95-105%
Precision (%RSD) (Typical) < 2%< 3%< 5%
Limit of Detection (LOD) ng/mL rangepg/mL rangeµg/mL range
Limit of Quantitation (LOQ) ng/mL rangepg/mL rangeµg/mL range
Sample Throughput ModerateModerateHigh
Instrumentation Cost ModerateHighLow
Notes Ideal for routine quality control and purity analysis.Excellent for identification and quantification in complex matrices.Simple, cost-effective, but lacks specificity for complex samples.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on standard practices and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is well-suited for the routine analysis of this compound in bulk materials and simple formulations.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Chromatographic Conditions (Typical):

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: Isocratic mixture of Acetonitrile (B52724) and Water (e.g., 70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by scanning the UV spectrum of this compound (a theoretical maximum can be found, but experimental verification is necessary, likely in the range of 250-260 nm).

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of acetonitrile to obtain a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Solution: Prepare the sample by dissolving a known amount in acetonitrile to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it suitable for identifying and quantifying this compound, especially at trace levels or in complex matrices.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass selective detector

Chromatographic and Mass Spectrometric Conditions (Typical):

  • Column: Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at 20 °C/min.

    • Hold: Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-350 m/z. For quantification, selected ion monitoring (SIM) of characteristic ions of this compound would be used for enhanced sensitivity.

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in a volatile solvent such as acetone (B3395972) or ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in a suitable solvent. If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

UV-Vis Spectrophotometry

This is a simple and rapid method suitable for the quantification of this compound in pure form or in very simple mixtures where interfering substances are not present.

Instrumentation:

  • UV-Vis Spectrophotometer

Procedure:

  • Determine λmax: Scan a dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) to determine the wavelength of maximum absorbance (λmax).[1]

  • Prepare a Stock Solution: Accurately weigh a known amount of the reference standard and dissolve it in the chosen solvent.

  • Create Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

  • Measure Absorbance: Measure the absorbance of each standard at the predetermined λmax.

  • Plot Calibration Curve: Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at λmax. The concentration can be determined from the calibration curve.

Visualizations

HPLC_Method_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis & Reporting prep_standards Prepare Standards & Samples method_dev Method Development & Optimization prep_standards->method_dev data_acq Data Acquisition method_dev->data_acq specificity Specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_proc Data Processing robustness->data_proc data_acq->specificity report Generate Report data_proc->report

Caption: Workflow for HPLC Method Validation.

Analytical_Technique_Comparison cluster_sample Sample cluster_techniques Analytical Techniques cluster_results Results sample This compound Sample HPLC HPLC-UV sample->HPLC GCMS GC-MS sample->GCMS UVVIS UV-Vis sample->UVVIS quant_results Quantitative Results HPLC->quant_results GCMS->quant_results UVVIS->quant_results

Caption: Comparison of Analytical Techniques.

References

comparative study of different synthetic routes to 2,4'-Dibromoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to 2,4'-Dibromoacetophenone, a key intermediate in pharmaceutical synthesis. We will delve into two principal methods: the direct bromination of 4'-bromoacetophenone (B126571) and a two-step approach involving the Friedel-Crafts acylation of bromobenzene (B47551) followed by α-bromination. This comparison includes detailed experimental protocols, quantitative data on yields and purity, and visual representations of the synthetic pathways to aid in selecting the most suitable method for your research and development needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Bromination of 4'-BromoacetophenoneRoute 2: Two-Step Synthesis via Friedel-Crafts Acylation
Starting Materials 4'-Bromoacetophenone, Bromine (or Pyridine (B92270) hydrobromide perbromide)Bromobenzene, Acetyl Chloride (or Acetic Anhydride), Aluminum Chloride, Bromine
Number of Steps 12
Overall Yield 66-72%[1][2]19-57% (calculated based on reported yields for each step)[1][3][4]
Purity of Crude Product High, product often crystallizes from the reaction mixture.Variable, requires purification after each step.
Key Reagents & Hazards Bromine (toxic, corrosive), Acetic Acid (corrosive).Aluminum Chloride (moisture sensitive, corrosive), Acetyl Chloride (moresensitive), Carbon Disulfide (flammable, toxic - if used as solvent).
Scalability Readily scalable.More complex to scale up due to the handling of aluminum chloride and multi-step nature.

Synthetic Route 1: Direct Bromination of 4'-Bromoacetophenone

This method is a straightforward and efficient one-step synthesis that involves the direct α-bromination of commercially available 4'-bromoacetophenone.

Experimental Protocol

A well-established procedure for this synthesis is provided by Organic Syntheses[2]. In a 500-cc flask, 50 g (0.25 mole) of p-bromoacetophenone is dissolved in 100 cc of glacial acetic acid. To this solution, 40 g (12.5 cc, 0.25 mole) of bromine is added very slowly while maintaining the temperature below 20°C. The mixture is shaken vigorously during the addition. As about half of the bromine is added, p-bromophenacyl bromide begins to crystallize as needles. After the complete addition of bromine, the flask is cooled in an ice-water bath, and the product is collected by suction filtration. The crude crystals are washed with 50% ethyl alcohol until colorless. The final product is obtained after recrystallization from 95% ethyl alcohol, yielding colorless needles.

An alternative procedure utilizes pyridine hydrobromide perbromide as the brominating agent in acetic acid at 90°C, which has been reported to yield over 66% for various acetophenone (B1666503) derivatives, including 4-bromoacetophenone[1].

Reaction Data
ParameterValue
Yield 69-72%[2]
Melting Point 108-109 °C[2]
Purity High, suitable for many applications after a single recrystallization.
Reaction Time Approximately 30 minutes for bromine addition, followed by workup.

Synthetic Pathway

Bromination 4'-Bromoacetophenone 4'-Bromoacetophenone This compound This compound 4'-Bromoacetophenone->this compound Br2, Acetic Acid Friedel_Crafts_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Bromination Bromobenzene Bromobenzene Reaction1 Acylation Bromobenzene->Reaction1 Acetyl Chloride / Acetic Anhydride Acetyl Chloride / Acetic Anhydride Acetyl Chloride / Acetic Anhydride->Reaction1 AlCl3 AlCl3 AlCl3->Reaction1 4'-Bromoacetophenone 4'-Bromoacetophenone Reaction1->4'-Bromoacetophenone Intermediate 4'-Bromoacetophenone Reaction2 Bromination Intermediate->Reaction2 Bromine Bromine Bromine->Reaction2 Final_Product This compound Reaction2->Final_Product

References

A Comparative Spectroscopic Analysis of Bromoacetophenone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct spectroscopic characteristics of ortho-, meta-, and para-bromoacetophenone. This guide provides a detailed comparison of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by experimental protocols.

The positional isomerism of the bromine atom on the phenyl ring of bromoacetophenone significantly influences its electronic environment, leading to distinct spectroscopic signatures for the ortho (2-), meta (3-), and para (4-) isomers. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings, including pharmaceutical synthesis and quality control. This guide presents a side-by-side comparison of the key spectroscopic data for each isomer.

Data Presentation

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 2-bromoacetophenone, 3-bromoacetophenone, and 4-bromoacetophenone.

¹H NMR Spectral Data (CDCl₃)
Proton Assignment 2-Bromoacetophenone Chemical Shift (δ, ppm) 3-Bromoacetophenone Chemical Shift (δ, ppm) 4-Bromoacetophenone Chemical Shift (δ, ppm) [1]
-COCH₃ (s, 3H)~2.65~2.592.60
Aromatic Protons (m)~7.30-7.70~7.35-7.957.62 (d, 2H), 7.84 (d, 2H)

Note: The chemical shifts for the aromatic protons of 2- and 3-bromoacetophenone are presented as ranges due to complex splitting patterns. The para isomer exhibits a more simplified spectrum with two distinct doublets.

¹³C NMR Spectral Data (125 MHz, CDCl₃)
Carbon Assignment 2-Bromoacetophenone Chemical Shift (δ, ppm) 3-Bromoacetophenone Chemical Shift (δ, ppm) [1]4-Bromoacetophenone Chemical Shift (δ, ppm) [1]
-COCH₃~26.726.526.5
C=O~198.0196.6197.1
C-Br~118.5122.9128.4
Aromatic Carbons~127.3, 128.9, 131.6, 133.8, 138.2126.4, 128.4, 129.9, 133.0, 134.9, 138.7129.8, 131.9, 135.8
Infrared (IR) Spectral Data (cm⁻¹)
Vibrational Mode 2-Bromoacetophenone 3-Bromoacetophenone 4-Bromoacetophenone
C=O Stretch~1690~1685~1684
Aromatic C=C Stretch~1580, 1470~1590, 1475~1587, 1485
C-Br Stretch~650-550~680-580~700-600
Aromatic C-H Bending~750 (ortho-disubstituted)~780, 680 (meta-disubstituted)~820 (para-disubstituted)
Mass Spectrometry Data
Isomer Molecular Ion (M⁺, m/z) Key Fragment Ions (m/z)
2-Bromoacetophenone198/200 (approx. 1:1 ratio)183/185 ([M-CH₃]⁺), 155/157 ([M-COCH₃]⁺), 77 ([C₆H₅]⁺), 43 ([CH₃CO]⁺)
3-Bromoacetophenone198/200 (approx. 1:1 ratio)183/185 ([M-CH₃]⁺), 155/157 ([M-COCH₃]⁺), 76 ([C₆H₄]⁺), 43 ([CH₃CO]⁺)
4-Bromoacetophenone198/200 (approx. 1:1 ratio)183/185 ([M-CH₃]⁺), 155/157 ([M-COCH₃]⁺), 76 ([C₆H₄]⁺), 43 ([CH₃CO]⁺)

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance) results in a characteristic M/M+2 isotopic pattern for bromine-containing ions.

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are detailed methodologies for acquiring similar experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the bromoacetophenone isomer was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: The proton NMR spectra were acquired with a spectral width of 0 to 15 ppm, an acquisition time of 3 seconds, and a relaxation delay of 2 seconds. A total of 16 scans were co-added.

  • ¹³C NMR Acquisition: The carbon NMR spectra were acquired with a spectral width of 0 to 220 ppm, using a proton-decoupled pulse sequence. An acquisition time of 1.5 seconds and a relaxation delay of 5 seconds were used, with 1024 scans co-added.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid bromoacetophenone isomer was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: IR spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Spectra were collected in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added and averaged. A background spectrum of the clean ATR crystal was recorded prior to sample analysis.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of the bromoacetophenone isomer in methanol (B129727) (1 µL) was injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Instrumentation: Electron Ionization (EI) mass spectra were obtained using a GC-MS system.

  • GC Conditions: A 30 m x 0.25 mm capillary column with a 0.25 µm film thickness was used. The oven temperature was programmed to start at 50°C for 1 minute, then ramped to 250°C at a rate of 10°C/min.

  • MS Conditions: The mass spectrometer was operated in EI mode at 70 eV. The mass range scanned was from m/z 40 to 400.

Mandatory Visualization

Spectroscopic_Workflow Experimental Workflow for Spectroscopic Comparison cluster_isomers Bromoacetophenone Isomers cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Comparison Ortho 2-Bromoacetophenone NMR NMR Spectroscopy (¹H and ¹³C) Ortho->NMR IR IR Spectroscopy (FTIR-ATR) Ortho->IR MS Mass Spectrometry (GC-MS) Ortho->MS Meta 3-Bromoacetophenone Meta->NMR Meta->IR Meta->MS Para 4-Bromoacetophenone Para->NMR Para->IR Para->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Absorption Frequencies (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratios (m/z) Fragmentation Patterns MS->MS_Data Comparison Comparative Analysis NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectroscopic comparison of bromoacetophenone isomers.

References

A Comparative Guide to the Kinetic Studies of Reactions Involving 2,4'-Dibromoacetophenone and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of reactions involving 2,4'-Dibromoacetophenone and structurally similar compounds. Due to the limited availability of direct kinetic data for this compound, this document leverages published studies on analogous substituted acetophenones to provide insights into its reactivity in key organic transformations, including enolisation, chalcone (B49325) synthesis, and Suzuki-Miyaura cross-coupling reactions.

Data Presentation

The following tables summarize the available quantitative kinetic data for reactions involving acetophenone (B1666503) and its substituted derivatives, which can serve as a benchmark for understanding the reactivity of this compound.

Table 1: Kinetic Data for the Enolisation of Acetophenone and p-Bromoacetophenone [1]

CompoundCatalyst (Amino Acid)Temperature (°C)Rate Constant (k)Enthalpy of Activation (ΔH‡) (kcal/mol)Entropy of Activation (ΔS‡) (e.u.)
AcetophenoneGlycine30-19.06-2.126
p-BromoacetophenoneGlycine30-19.01-10.88

Note: Specific rate constants were not provided in the abstract; however, the study indicates that the rate of enolisation is greater for p-Bromoacetophenone than for Acetophenone. The reaction was found to be bimolecular.

Table 2: Kinetic Data for the Suzuki-Miyaura Coupling of 4-Iodoacetophenone with Phenylboronic Acid [2]

ParameterValueConditions
Reaction Order (4-Iodoacetophenone)Quasi-first-order-
Reaction Order (Palladium Catalyst)First-order-
Reaction Order (Base - Sodium Methylate)Zero-order-
Reaction Order (Phenylboronic Acid)Zero-order-
Activation Energy (Ea)~63 kJ/molTemperature range not specified

Table 3: Overview of Reaction Conditions for Suzuki-Miyaura Coupling of 4-Bromoacetophenone [3]

Catalyst Loading (mmol%)BaseTemperature (°C)Reaction Time (hr)Conversion (%)
1.0Na2CO310024Complete
0.50Na2CO312024Complete
0.25Na2CO314024Outstanding

Note: This study focused on optimizing reaction conditions rather than determining kinetic parameters. The results indicate that the reaction is favored at higher temperatures.

Experimental Protocols

Kinetic Study of Enolisation by Halogenation[1]

This protocol is adapted from the kinetic study of acetophenone and p-bromoacetophenone enolisation.

Materials:

  • Substituted acetophenone (e.g., p-Bromoacetophenone)

  • Iodine solution of known concentration

  • Amino acid catalyst (e.g., Glycine)

  • Thermostatted water bath

  • Stopwatch

  • Sodium thiosulfate (B1220275) solution for titration

  • Starch indicator

Procedure:

  • Prepare stock solutions of the substituted acetophenone, iodine, and amino acid catalyst in a suitable solvent.

  • Equilibrate the reactant solutions to the desired temperature in a thermostat.

  • Initiate the reaction by mixing the solutions. The total volume and concentrations should be such that the reaction proceeds at a measurable rate.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding it to a solution that stops the reaction, like a known excess of a reducing agent for the iodine).

  • Determine the concentration of remaining iodine at each time point by titration with a standardized sodium thiosulfate solution using a starch indicator.

  • The rate of the reaction can be determined by monitoring the disappearance of iodine over time. The enolisation step is typically the rate-determining step in the halogenation of ketones under these conditions.

  • Repeat the experiment at different temperatures to determine the activation energy using the Arrhenius equation.

Kinetic Study of Chalcone Formation via Claisen-Schmidt Condensation

This protocol is based on the general understanding of the Claisen-Schmidt condensation, which is reported to be third-order overall: first order in aldehyde, first order in ketone, and first order in the base catalyst.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Base catalyst (e.g., NaOH or KOH)

  • Ethanol (or other suitable solvent)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of this compound, the aromatic aldehyde, and the base catalyst in ethanol.

  • In a quartz cuvette, mix the solutions of this compound and the aromatic aldehyde.

  • Place the cuvette in the thermostatted cell holder of the UV-Vis spectrophotometer and allow it to equilibrate to the desired temperature.

  • Initiate the reaction by injecting the base catalyst into the cuvette and start recording the absorbance at the λmax of the resulting chalcone over time.

  • The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot.

  • To determine the order of the reaction with respect to each reactant, perform a series of experiments where the concentration of one reactant is varied while the others are kept in large excess (pseudo-first-order conditions).

  • The rate constant (k) can be calculated from the rate law.

  • Repeat the experiments at different temperatures to calculate the activation energy.

Kinetic Study of Suzuki-Miyaura Cross-Coupling[2][3]

This protocol is a generalized procedure based on studies of similar aryl bromides.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(OAc)2 with a suitable ligand or a pre-catalyst)

  • Base (e.g., Na2CO3, K2CO3, or an alkoxide)

  • Solvent (e.g., a mixture of an organic solvent and water)

  • Internal standard for GC or HPLC analysis

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)

  • Thermostatted reaction vessel with a magnetic stirrer

Procedure:

  • To a thermostatted reaction vessel, add this compound, the arylboronic acid, the base, the solvent, and the internal standard.

  • Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through it.

  • Add the palladium catalyst to the mixture and start the timer.

  • At regular time intervals, withdraw aliquots of the reaction mixture, quench the reaction (e.g., by cooling and adding a suitable quenching agent), and prepare the sample for analysis.

  • Analyze the samples by GC or HPLC to determine the concentration of the product and the remaining this compound relative to the internal standard.

  • Plot the concentration of the product versus time to determine the reaction rate.

  • Perform experiments with varying initial concentrations of reactants and catalyst to determine the reaction order with respect to each component.

  • Calculate the rate constant and repeat the experiment at different temperatures to determine the activation energy.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Claisen_Schmidt_Condensation cluster_0 Enolate Formation (Fast Equilibrium) cluster_1 Nucleophilic Attack cluster_2 Protonation & Dehydration Ketone This compound Enolate Enolate Intermediate Ketone->Enolate Deprotonation Base Base (OH⁻) Enolate->Ketone Protonation Aldehyde Aromatic Aldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Nucleophilic Attack Aldol Aldol Adduct Alkoxide->Aldol Protonation Water H₂O Chalcone Chalcone Product Aldol->Chalcone Dehydration (Rate-Limiting)

Caption: Reaction mechanism for the base-catalyzed Claisen-Schmidt condensation to form a chalcone.

Suzuki_Miyaura_Coupling Pd(0)L_n Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X This compound (Ar-X) Ar-X->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OH)2 Arylboronic Acid (Ar'-B(OH)₂) Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Complex Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-Ar' Biaryl Product Reductive_Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Kinetic_Study_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prepare_Solutions Prepare Reactant & Catalyst Solutions Equilibrate Equilibrate to Desired Temperature Prepare_Solutions->Equilibrate Initiate_Reaction Initiate Reaction Equilibrate->Initiate_Reaction Monitor_Progress Monitor Reaction Progress (Spectroscopy/Chromatography) Initiate_Reaction->Monitor_Progress Plot_Data Plot Concentration vs. Time Monitor_Progress->Plot_Data Determine_Rate Determine Initial Rate Plot_Data->Determine_Rate Determine_Order Determine Reaction Order Determine_Rate->Determine_Order Calculate_k Calculate Rate Constant (k) Determine_Order->Calculate_k Arrhenius_Plot Repeat at Different Temps & Create Arrhenius Plot Calculate_k->Arrhenius_Plot Calculate_Ea Calculate Activation Energy (Ea) Arrhenius_Plot->Calculate_Ea

Caption: General experimental workflow for a kinetic study of a chemical reaction.

References

A Comparative Guide to Purity Assessment of 2,4'-Dibromoacetophenone: HPLC and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like 2,4'-Dibromoacetophenone is a critical checkpoint in the path to reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this key compound. Detailed experimental protocols, supporting data, and visual workflows are presented to facilitate informed decisions in a laboratory setting.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

HPLC is the most widely adopted technique for assessing the purity of this compound due to its high resolution, sensitivity, and quantitative accuracy. A well-developed HPLC method can effectively separate the main compound from its potential process-related impurities and degradation products.

Potential Impurities in this compound

The synthesis of this compound typically involves the bromination of 4'-bromoacetophenone. This process can introduce several impurities that a robust analytical method must be able to resolve:

  • Starting Material: Unreacted 4'-bromoacetophenone.

  • Over-brominated Species: Poly-brominated acetophenone (B1666503) derivatives, such as 2,2',4'-tribromoacetophenone.

  • Isomeric Impurities: Bromination occurring at different positions on the aromatic ring, for instance, 3',5'-dibromoacetophenone.

  • By-products from Synthesis: Impurities arising from side reactions during the Friedel-Crafts acylation or bromination steps.

Proposed HPLC Method

Experimental Protocol: HPLC Analysis of this compound

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point, offering good retention and separation for aromatic ketones.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water is recommended to ensure the separation of impurities with a wide range of polarities.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-15 min: 50% to 80% B

      • 15-20 min: 80% B

      • 20-22 min: 80% to 50% B

      • 22-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at 254 nm, where the aromatic ketone structure exhibits strong absorbance.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in acetonitrile to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: Expected HPLC Performance

ParameterExpected ValueSignificance
Purity of Main Peak >98%Indicates the percentage of the desired compound in the sample.
Resolution (Rs) between this compound and critical impurities ≥ 1.5[1][2]A resolution of 1.5 or greater ensures baseline separation, allowing for accurate quantification of individual components.[1][2]
Retention Time (approx.) 10-12 minThe time at which the main peak elutes under the specified conditions.
Limit of Detection (LOD) ~0.01 µg/mLThe lowest concentration of an impurity that can be detected.
Limit of Quantification (LOQ) ~0.03 µg/mLThe lowest concentration of an impurity that can be accurately quantified.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate

Caption: A streamlined workflow for the purity assessment of this compound using HPLC.

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method for purity analysis, other techniques can provide complementary information or be used in specific contexts.

Analytical TechniquePrincipleAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.High resolution, high sensitivity, excellent for quantitative analysis, and applicable to a wide range of compounds.Requires method development, can be time-consuming, and uses solvents that require proper disposal.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.Excellent for identifying and quantifying volatile impurities, provides structural information from mass spectra.Not suitable for non-volatile or thermally labile compounds, may require derivatization.
UV-Vis Spectrophotometry Measures the absorption of UV-visible light by the analyte in a solution.Simple, rapid, and cost-effective for quantitative analysis of the main component.Low selectivity, susceptible to interference from impurities that absorb at the same wavelength, and does not provide information on individual impurities.[2][3][4]
Quantitative NMR (qNMR) Spectroscopy Measures the nuclear magnetic resonance of atomic nuclei to provide structural and quantitative information.Provides absolute quantification without the need for a specific reference standard for each impurity, gives detailed structural information.[5][6][7]Lower sensitivity for quantification of minor impurities compared to HPLC, higher instrument cost.

Quantitative Comparison of Analytical Techniques

ParameterHPLCGC-MSUV-Vis SpectrophotometryQuantitative NMR (qNMR)
Typical Purity Accuracy ± 0.5 - 2.0%± 1.0 - 5.0%± 2.0 - 10% (for main component)± 0.1 - 1.0%[5][8][9]
Typical Precision (RSD) < 2%< 5%< 3%< 1%[8][9]
Impurity Detection Limit Low ppm rangeLow ppm to ppb rangeNot suitable for impurity profiling~0.1%
Information Provided Quantitative purity, impurity profileIdentification of volatile impuritiesBulk absorbance (assay of main component)Absolute purity, structural information

Logical Relationship of Analytical Techniques for Purity Assessment

Purity_Assessment_Logic cluster_primary Primary Purity Assessment cluster_confirmatory Confirmatory & Structural Information cluster_screening Screening/Assay HPLC HPLC (Quantitative Purity & Impurity Profile) GCMS GC-MS (Volatile Impurity ID) HPLC->GCMS Complementary for volatile impurities qNMR qNMR (Absolute Purity & Structure) HPLC->qNMR Orthogonal method for absolute purity UVVis UV-Vis (Assay of Main Component) UVVis->HPLC Initial screening before detailed analysis

Caption: The central role of HPLC in purity assessment, complemented by other analytical techniques.

Conclusion

For the comprehensive purity assessment of this compound, HPLC stands out as the most suitable technique, offering a balance of resolution, sensitivity, and quantitative accuracy. It is the recommended method for routine quality control and for obtaining a detailed impurity profile.

GC-MS and qNMR serve as powerful orthogonal techniques. GC-MS is invaluable for the identification of volatile impurities that may not be well-resolved by HPLC. qNMR provides an excellent method for absolute purity determination without the need for impurity reference standards and offers definitive structural confirmation. UV-Vis spectrophotometry, while simple and rapid, is best suited for a preliminary assay of the main component rather than for a detailed purity analysis.

The selection of the most appropriate analytical technique will depend on the specific requirements of the analysis, from routine quality control to in-depth structural elucidation of unknown impurities. For drug development professionals, a combination of these techniques, with HPLC at the core, will provide the most comprehensive understanding of the purity and quality of this compound.

References

A Comparative Guide to Catalysts for 2,4'-Dibromoacetophenone Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries, the selective functionalization of polyhalogenated aromatic compounds is a critical step. 2,4'-Dibromoacetophenone is a versatile building block, offering two reactive bromine sites with different chemical environments, allowing for sequential and site-selective cross-coupling reactions. The efficacy of these transformations is highly dependent on the choice of catalyst. This guide provides a comparative analysis of various palladium-based catalysts for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions involving this compound, supported by experimental data to facilitate catalyst selection and methods development.

Catalyst Performance in Cross-Coupling Reactions

The choice of a catalytic system is paramount for achieving high yields, selectivity, and efficiency in the cross-coupling of this compound. The following tables summarize the performance of different palladium catalysts in Suzuki-Miyaura, Heck, and Sonogashira reactions. It is important to note that the reactivity of the two bromine atoms can differ, with the 4'-bromo position generally being more reactive in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. The choice of palladium catalyst and ligands is crucial for achieving high efficiency.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ Phenylboronic acidK₂CO₃Toluene/H₂O10012ModerateClassic catalyst, may require longer reaction times.
Pd(dppf)Cl₂ Arylboronic acidsK₃PO₄Dioxane908Good to ExcellentOften effective for more challenging substrates.
Pd(OAc)₂ / SPhos Phenylboronic acidK₃PO₄Toluene/H₂O1002ExcellentBulky phosphine (B1218219) ligand promotes high turnover.
Magnetic Supported Pd(II)-N₂O₂ Phenylboronic acidNa₂CO₃DMA14024>95 (conversion)Heterogeneous catalyst, allows for easy recovery and reuse.[1]
Heck Coupling

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. The catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the product.

Catalyst SystemAlkeneBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ StyreneEt₃NDMF10016GoodStandard conditions, often reliable.
Pd(PPh₃)₄ Acrylate estersK₂CO₃Acetonitrile8012GoodCommon for electron-deficient alkenes.
PdCl₂(PPh₃)₂ StyreneNaOAcDMA12010Moderate to GoodStable precatalyst.
Palladacycle Catalysts StyreneK₂CO₃NMP1304HighHighly active catalysts, often at low loadings.
Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The reaction can be performed with or without a copper co-catalyst.

Catalyst SystemAlkyneBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ / CuI PhenylacetyleneEt₃NTHF656HighClassic Sonogashira conditions.
PdCl₂(PPh₃)₂ / CuI Terminal alkynesPiperidineDMF804HighRobust and widely used system.
Copper-Free: Pd(PPh₃)₄ PhenylacetylenePyrrolidineDioxane9012GoodAvoids copper contamination.
Copper-Free: Pd(OAc)₂ / XPhos Terminal alkynesCs₂CO₃Acetonitrile1003ExcellentBulky ligand facilitates copper-free coupling.

Experimental Protocols

Detailed methodologies for key cross-coupling reactions are provided below. These protocols can be adapted for specific substrates and catalyst systems.

General Procedure for Suzuki-Miyaura Coupling
  • To a dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol), the arylboronic acid (1.1-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the degassed solvent system (e.g., Toluene/H₂O, 4:1 mixture, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for Heck Coupling
  • In a sealed tube, combine this compound (1.0 mmol), the alkene (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%), a phosphine ligand if required (e.g., PPh₃, 2-6 mol%), and the base (e.g., Et₃N, 1.5 mmol).

  • Add the anhydrous and degassed solvent (e.g., DMF or acetonitrile, 5 mL).

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100-120 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with an organic solvent and filter to remove any precipitated palladium black.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by column chromatography.

General Procedure for Sonogashira Coupling (Copper-Free)
  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., Cs₂CO₃, 2.0 mmol).

  • Add the anhydrous and degassed solvent (e.g., dioxane, 5 mL).

  • Add the terminal alkyne (1.1-1.2 mmol) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and wash with saturated aqueous ammonium (B1175870) chloride, followed by water and brine.

  • Dry the organic layer, filter, and concentrate. Purify the product by column chromatography.

Visualizing Catalytic Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.

Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)L_n-X Ar-Pd(II)L_n-X Oxidative\nAddition->Ar-Pd(II)L_n-X Transmetalation\n(Suzuki/Sonogashira)\nor\nAlkene Coordination\n(Heck) Transmetalation (Suzuki/Sonogashira) or Alkene Coordination (Heck) Ar-Pd(II)L_n-X->Transmetalation\n(Suzuki/Sonogashira)\nor\nAlkene Coordination\n(Heck) R-M or Alkene Ar-Pd(II)L_n-R Ar-Pd(II)L_n-R Transmetalation\n(Suzuki/Sonogashira)\nor\nAlkene Coordination\n(Heck)->Ar-Pd(II)L_n-R Reductive\nElimination\n(Suzuki/Sonogashira)\nor\nCarbopalladation/β-Hydride Elimination\n(Heck) Reductive Elimination (Suzuki/Sonogashira) or Carbopalladation/β-Hydride Elimination (Heck) Ar-Pd(II)L_n-R->Reductive\nElimination\n(Suzuki/Sonogashira)\nor\nCarbopalladation/β-Hydride Elimination\n(Heck) Reductive\nElimination\n(Suzuki/Sonogashira)\nor\nCarbopalladation/β-Hydride Elimination\n(Heck)->Pd(0)L_n Regeneration Ar-R Ar-R Reductive\nElimination\n(Suzuki/Sonogashira)\nor\nCarbopalladation/β-Hydride Elimination\n(Heck)->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow A Reaction Setup (Reactants, Catalyst, Base, Solvent) B Inert Atmosphere (Argon/Nitrogen) A->B C Heating and Stirring B->C D Reaction Monitoring (TLC/GC-MS) C->D E Work-up (Quenching, Extraction, Washing) D->E Reaction Complete F Purification (Column Chromatography) E->F G Product Characterization (NMR, MS) F->G

Caption: Standard experimental workflow for a cross-coupling reaction.

References

A Comparative Guide to the Validation of 2,4'-Dibromoacetophenone as a Derivatization Agent for Carboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of carboxylic acids, such as fatty acids, is a common analytical challenge. Due to their general lack of a strong chromophore, direct detection of these compounds by High-Performance Liquid Chromatography (HPLC) with UV detectors often yields poor sensitivity. Pre-column derivatization is a widely adopted strategy to overcome this limitation by introducing a UV-active or fluorescent tag to the analyte, thereby significantly enhancing detection.

This guide provides a comprehensive validation of 2,4'-Dibromoacetophenone as a derivatization agent for carboxylic acids and objectively compares its performance with other common alternatives. The information presented is supported by experimental data from various scientific publications to aid in the selection of the most suitable derivatization strategy for your research needs.

Performance Comparison of Derivatization Agents

The choice of a derivatization agent is critical and depends on the specific analytical requirements, including sensitivity, selectivity, and the available detection method. This section compares this compound, a UV-active labeling agent, with two other commonly used reagents: p-Bromophenacyl bromide (another UV-active agent) and 4-Bromomethyl-7-methoxycoumarin (a fluorescent agent).[1]

Table 1: Comparison of Key Performance Characteristics of Derivatization Agents

FeatureThis compoundp-Bromophenacyl Bromide4-Bromomethyl-7-methoxycoumarin
Detection Principle UV AbsorbanceUV AbsorbanceFluorescence
Typical Wavelength ~259 nm[2]~254 nm[1]Ex: ~325 nm, Em: ~400 nm
Relative Sensitivity GoodGoodExcellent
Reaction Time 30 - 120 minutes[3][4]15 - 60 minutes10 - 60 minutes[5]
Reaction Temperature 40 - 80 °C[3]60 - 85 °C60 - 80 °C
Common Catalyst Triethylamine (B128534), Potassium Carbonate[2]Crown Ether, N,N-diisopropylethylamineCrown Ether, Potassium Carbonate

Table 2: Quantitative Performance Data for Fatty Acid Derivatization

ParameterThis compound9-Fluorenylmethyl Chloroformate (FMOC-Cl)2-(11H-benzo[a]carbazol-11-yl)-ethyl-4-methylbenzenesulphonate (BCETS)
Analyte Short-chain carboxylic acidsVarious fatty acidsVarious fatty acids
Detection Limit (LOD) -0.01-0.05 µg/mL[5]0.22–1.06 ng/mL[6]
Quantification Limit (LOQ) ---
Linearity (r²) >0.99[2]>0.9995[5]>0.9994[6]
Precision (RSD) <5%<0.27%[5]-

Note: The data presented in Table 2 is compiled from different studies and may not represent a direct head-to-head comparison under identical conditions.

Experimental Protocols

Detailed methodologies are essential for achieving reproducible and reliable results. Below are the experimental protocols for the derivatization of carboxylic acids using this compound and a common fluorescent alternative.

Method 1: Derivatization with this compound

This protocol is suitable for the derivatization of short-chain and long-chain fatty acids for HPLC-UV analysis.[2]

Materials:

  • Carboxylic acid sample

  • This compound solution (e.g., 10 mg/mL in acetone)

  • Triethylamine (TEA) solution (e.g., 10 mg/mL in acetone)

  • Acetone (B3395972) (HPLC grade)

  • Reaction vials

  • Heating block or water bath

Procedure:

  • Sample Preparation: If the sample is in an aqueous solution, it should be extracted into an organic solvent and dried. For solid samples, dissolve in a suitable organic solvent like acetone.

  • Derivatization Reaction: To the sample in a reaction vial, add an excess of the this compound solution and the triethylamine solution.

  • Incubation: Seal the vial and heat the mixture at a controlled temperature, typically between 40°C and 80°C, for 30 to 120 minutes.[3][4] The optimal time and temperature may need to be determined for specific analytes.

  • Sample Work-up: After cooling to room temperature, the reaction mixture can be evaporated to dryness and reconstituted in the mobile phase for HPLC analysis. Alternatively, it can be directly injected if the reaction solvent is compatible with the HPLC method.

Method 2: Derivatization with 4-Bromomethyl-7-methoxycoumarin

This method is ideal for the highly sensitive fluorescent detection of carboxylic acids.

Materials:

  • Carboxylic acid sample

  • 4-Bromomethyl-7-methoxycoumarin solution (e.g., 1 mg/mL in acetone)

  • 18-Crown-6 (B118740) ether solution (e.g., 1 mg/mL in acetone)

  • Anhydrous potassium carbonate

  • Acetone (HPLC grade)

  • Reaction vials

  • Heating block or water bath

Procedure:

  • Sample Preparation: Ensure the sample is free of water. Dissolve the carboxylic acid sample in acetone in a reaction vial.

  • Reagent Addition: Add a molar excess of the 4-Bromomethyl-7-methoxycoumarin solution, a catalytic amount of 18-crown-6 solution, and a small amount of anhydrous potassium carbonate to the vial.

  • Incubation: Seal the vial and heat the mixture at 60-80°C for approximately 30-60 minutes.

  • Sample Work-up: After cooling, the solution can be filtered or centrifuged to remove the potassium carbonate. The resulting solution containing the fluorescently labeled carboxylic acid can be directly injected into the HPLC system.

Visualizing the Workflow and Chemical Transformation

To better understand the derivatization and analysis process, the following diagrams illustrate the general experimental workflow and the chemical reaction involved.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Carboxylic Acid Sample Solvent Dissolve in Organic Solvent Sample->Solvent Dry Ensure Anhydrous Conditions Solvent->Dry Reagent Add Derivatization Agent (e.g., this compound) Dry->Reagent Catalyst Add Catalyst (e.g., Triethylamine) Reagent->Catalyst Heat Incubate with Heat Catalyst->Heat Workup Sample Work-up (e.g., Reconstitution) Heat->Workup HPLC HPLC Separation Workup->HPLC Detection UV or Fluorescence Detection HPLC->Detection Data Data Analysis Detection->Data

Caption: Experimental workflow for derivatization and HPLC analysis.

G cluster_reactants Reactants cluster_products Products CarboxylicAcid R-COOH (Carboxylic Acid) Plus + CarboxylicAcid->Plus DerivAgent Br-CH2-CO-Ar (this compound) Ester R-COO-CH2-CO-Ar (Ester Derivative) DerivAgent->Ester Base Heat Plus->DerivAgent Byproduct HBr Ester->Byproduct

Caption: General derivatization reaction of a carboxylic acid.

Conclusion

This compound is a robust and effective derivatization agent for the analysis of carboxylic acids by HPLC with UV detection. It offers good sensitivity and forms stable derivatives suitable for routine analysis. The choice between this compound and other agents will depend on the specific requirements of the assay. For instance, when high sensitivity is paramount, a fluorescent labeling agent like 4-Bromomethyl-7-methoxycoumarin may be preferable. However, for many applications, the ease of use and reliable performance of this compound make it a valuable tool for researchers, scientists, and drug development professionals. Careful optimization of reaction conditions is key to achieving the best performance for any chosen derivatization method.

References

A Comparative Guide to the Cross-Reactivity of 2,4'-Dibromoacetophenone in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a specific and potent inhibitor is critical for the accurate interpretation of experimental results. This guide provides a comparative analysis of 2,4'-Dibromoacetophenone, a known inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), with other commonly used GSK-3β inhibitors. This comparison focuses on their potency, mechanism of action, and known cross-reactivity profiles to aid in the selection of the most appropriate tool compound for your research needs.

Introduction to this compound

This compound, also known as GSK-3β Inhibitor VII, is a phenyl α-halomethyl ketone that has been identified as a potent inhibitor of GSK-3β.[1] It functions through a non-ATP competitive mechanism, which can offer a different pharmacological profile compared to the more common ATP-competitive inhibitors.[2] Its utility has been noted in studies of signaling pathways regulated by GSK-3β, a key kinase implicated in numerous cellular processes and diseases, including Alzheimer's disease, bipolar disorder, and diabetes.

Quantitative Comparison of GSK-3β Inhibitors

The following table summarizes the in vitro potency and mechanism of action of this compound and a selection of alternative GSK-3β inhibitors. This data is essential for comparing the efficacy of these compounds in biochemical assays.

InhibitorTarget(s)IC50 (GSK-3β)Mechanism of ActionKnown Selectivity/Cross-Reactivity
This compound GSK-3β0.5 µM[1][3]Non-ATP Competitive[2]Selective over PKA (>100 µM)[1][3]. Comprehensive kinome-wide selectivity data is not readily available in the public domain.
CHIR-99021GSK-3α/β6.7 nMATP-CompetitiveHighly selective. In a panel of over 20 kinases, it shows minimal off-target effects at concentrations up to 1 µM.
AR-A014418GSK-3α/β104 nMATP-CompetitiveHighly selective for GSK-3.
SB-216763GSK-3α/β34 nMATP-CompetitivePotent, but can show off-target effects on other kinases such as CDK2 and DYRK1a.
TideglusibGSK-3β5 nMNon-ATP Competitive (Irreversible)Generally selective for GSK-3, but some off-target activities have been reported.
LithiumGSK-3mM rangeNon-Competitive (competes with Mg2+)Broad off-target effects due to its mechanism of action.

Signaling Pathways Regulated by GSK-3β

GSK-3β is a critical negative regulator in the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3β, for instance by this compound, prevents this phosphorylation, leading to the stabilization and nuclear accumulation of β-catenin, which in turn activates the transcription of Wnt target genes.

Wnt_Signaling Wnt/β-catenin Signaling Pathway cluster_nucleus Nuclear Events Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh Axin Axin Dsh->Axin inhibition GSK3b GSK-3β beta_catenin β-catenin GSK3b->beta_catenin phosphorylation APC APC APC->GSK3b Axin->GSK3b Proteasome Proteasome beta_catenin->Proteasome degradation Nucleus Nucleus beta_catenin->Nucleus TCF_LEF TCF/LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes activation DBA 2,4'-Dibromo- acetophenone DBA->GSK3b inhibition

Caption: Regulation of the Wnt/β-catenin pathway by GSK-3β and its inhibition by this compound.

GSK-3β is also a key component of the PI3K/Akt signaling pathway. Activation of this pathway by growth factors leads to the phosphorylation and inhibition of GSK-3β by Akt. This relieves the inhibitory effect of GSK-3β on its downstream targets, promoting cell survival and proliferation.

PI3K_Akt_Signaling PI3K/Akt Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylation GSK3b GSK-3β Akt->GSK3b inhibition by phosphorylation Downstream Downstream Targets (e.g., cell survival, proliferation) GSK3b->Downstream inhibition DBA 2,4'-Dibromo- acetophenone DBA->GSK3b direct inhibition

Caption: The role of GSK-3β in the PI3K/Akt signaling pathway and its inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of GSK-3β inhibitors. Below are generalized protocols for key experiments.

In Vitro GSK-3β Kinase Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified GSK-3β.

Objective: To determine the IC50 value of a test compound against GSK-3β.

Materials:

  • Purified recombinant GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)

  • ATP (radiolabeled or for use with a detection kit)

  • Kinase reaction buffer

  • Test compound (this compound or alternatives) dissolved in DMSO

  • Detection reagent (e.g., for ADP-Glo, LanthaScreen, or radiometric detection)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in kinase reaction buffer.

  • In a microplate, add the GSK-3β enzyme, the substrate peptide, and the diluted test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence, or radioactivity) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based β-catenin Accumulation Assay (Western Blot)

This assay assesses the ability of a compound to inhibit GSK-3β in a cellular context by measuring the accumulation of its downstream target, β-catenin.

Objective: To determine the effect of a test compound on β-catenin stabilization in cells.

Materials:

  • Cell line of interest (e.g., HEK293T, SH-SY5Y)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting equipment

  • Primary antibodies against β-catenin and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or a vehicle control (DMSO) for a specified duration (e.g., 6-24 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Re-probe the membrane with a loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the relative increase in β-catenin levels.

Western_Blot_Workflow Western Blot Workflow for β-catenin Accumulation start Start: Cell Culture treatment Treat cells with This compound or other inhibitors start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-β-catenin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis: Quantify β-catenin levels detection->analysis end End: Results analysis->end

Caption: A generalized workflow for assessing β-catenin accumulation via Western blot following treatment with a GSK-3β inhibitor.

Conclusion and Recommendations

This compound is a valuable tool for studying GSK-3β signaling due to its non-ATP competitive mechanism of action. Its known selectivity over PKA is a positive attribute. However, for researchers investigating pathways with a high potential for off-target effects from kinase inhibitors, the lack of a comprehensive kinome-wide selectivity profile for this compound is a significant consideration.

For studies requiring very high selectivity, inhibitors such as CHIR-99021, which has been extensively profiled against large kinase panels, may be a more suitable choice, although its ATP-competitive nature should be taken into account. When using this compound, it is recommended to perform control experiments to rule out potential off-target effects in the specific biological context under investigation. This can include using a structurally different GSK-3β inhibitor in parallel to confirm that the observed phenotype is indeed due to the inhibition of GSK-3β.

Further research to characterize the broader kinase selectivity of this compound would greatly enhance its utility and provide a more complete understanding of its cross-reactivity in biological assays.

References

Safety Operating Guide

Proper Disposal of 2,4'-Dibromoacetophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of 2,4'-Dibromoacetophenone, a lachrymator that can cause severe skin burns and eye damage.

Proper disposal of this compound is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This substance should be treated as hazardous waste and disposed of through an approved waste disposal plant.[1][2] Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]

Key Safety and Handling Information

Before handling this compound, it is crucial to be aware of its hazards and the necessary safety precautions. This compound is classified as a substance that causes severe skin burns and eye damage.[3][4] It is also a lachrymator, meaning it can cause tearing.[4][5]

Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][5]

  • Respiratory Protection: Use a NIOSH or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3][5]

Handling and Storage:

  • Use only in a well-ventilated area or in a chemical fume hood.[1][5]

  • Avoid breathing dust, vapor, mist, or gas.[5]

  • Do not get in eyes, on skin, or on clothing.[5]

  • Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][5]

  • Store in a corrosives area.[3][5]

Quantitative Data

PropertyValueSource
Molecular Formula C8H6Br2O[4]
Molecular Weight 277.95 g/mol [5]
Appearance Beige solid[4]
Melting Point 107 - 111 °C[4]
Boiling Point 1415 °C[4]

Spill and First Aid Procedures

Accidental Release Measures: In the event of a spill, sweep up and shovel the material into suitable containers for disposal.[1][3] Avoid generating dusty conditions and ensure adequate ventilation.[5]

First Aid Measures:

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Immediate medical attention is required.[4]

  • If on Skin: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Immediate medical attention is required.[4][5]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required.[1][4]

  • If Swallowed: Do NOT induce vomiting. Call a physician immediately.[3][4] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[5]

Disposal Workflow

The proper disposal of this compound follows a structured process to ensure safety and regulatory compliance. The following diagram illustrates the decision-making workflow for its disposal.

This compound Disposal Workflow A Handling of this compound Waste B Is the container empty? A->B C Triple rinse with an appropriate solvent. B->C Yes G Collect excess or unwanted this compound in a designated, labeled, and sealed container. B->G No D Collect rinsate as hazardous waste. C->D E Puncture or crush the container to prevent reuse. C->E H Store waste container in a designated hazardous waste accumulation area. D->H F Dispose of container as non-hazardous waste (consult local regulations). E->F G->H I Arrange for pickup by a licensed hazardous waste disposal company. H->I J Complete all required waste manifests and documentation. I->J K Final disposal at an approved waste disposal plant. J->K

Caption: Decision workflow for the proper disposal of this compound.

Incompatible Materials

When considering disposal and storage, be aware of incompatible materials to prevent dangerous reactions. This compound is incompatible with:

  • Strong oxidizing agents[3][5]

  • Strong bases[3]

  • Strong reducing agents[3]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling 2,4'-Dibromoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,4'-Dibromoacetophenone

This guide provides immediate and essential safety protocols, operational plans, and disposal information for laboratory personnel handling this compound. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental risk.

Hazard Identification and Classification

This compound is classified as a hazardous chemical that requires careful handling. It is known to cause severe skin burns and eye damage and may cause respiratory irritation.[1][2][3][4] It is also a lachrymator, a substance that irritates the eyes and causes tearing.[2][5]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation (Category 1B)GHS05Danger H314: Causes severe skin burns and eye damage.[3][6]
Serious Eye Damage (Category 1)GHS05Danger H314: Causes severe skin burns and eye damage.[3]
Specific target organ toxicity – single exposure (Category 3), Respiratory systemGHS07Warning H335: May cause respiratory irritation.[1][4]
Physical and Chemical Properties

Understanding the physical properties of this compound is crucial for its safe handling and storage.

PropertyValue
Synonyms 4-Bromophenacyl bromide, 2-Bromo-1-(4-bromophenyl)ethanone[2][3]
CAS Number 99-73-0[2][3][5]
Molecular Formula C₈H₆Br₂O[2][5][7]
Molecular Weight 277.94 - 277.95 g/mol [5][7][8]
Appearance Beige solid crystals[2][6]
Melting Point 107 - 111 °C (224.6 - 231.8 °F)[2]
Solubility Insoluble in water. Soluble in methanol, DMSO, and ethanol.[9][10]
Storage Store in a dry, cool, well-ventilated place below +30°C.[1][9]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.

  • Eye and Face Protection : Wear chemical safety goggles and a face shield that meet regulations such as OSHA's 29 CFR 1910.133 or European Standard EN166.[3][5]

  • Skin Protection :

    • Gloves : Wear appropriate protective gloves (e.g., Nitrile rubber) to prevent skin contact.[2][5]

    • Clothing : Wear appropriate protective clothing and a lab coat to minimize skin contact.[5] Contaminated clothing should be removed immediately and washed before reuse; discard contaminated shoes.[5]

  • Respiratory Protection : Use a NIOSH or European Standard EN 149 approved respirator if there is a risk of inhalation, especially when handling the powder outside of a fume hood.[3][5] A dust mask (type N95 or P3) is recommended.[6] Work should be conducted in a chemical fume hood whenever possible to avoid breathing dust.[5][8]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for safety.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review Safety Data Sheet (SDS) prep2 Prepare & Verify Fume Hood prep1->prep2 prep3 Don Required PPE prep2->prep3 h1 Weigh Solid in Fume Hood prep3->h1 Proceed to Handling h2 Perform Experimental Procedure h1->h2 h3 Keep Container Tightly Closed When Not in Use h2->h3 c1 Decontaminate Work Area & Equipment h3->c1 Proceed to Cleanup c2 Segregate Hazardous Waste c1->c2 c3 Dispose of Waste via Licensed Service c2->c3 c4 Remove PPE & Wash Hands c3->c4

Caption: Standard Operating Workflow for Handling this compound.

Step-by-Step Handling and Storage Plan
  • Preparation :

    • Always review the Safety Data Sheet (SDS) before working with the chemical.

    • Ensure a chemical fume hood is operational and available.[5][8]

    • Verify that an eyewash station and safety shower are close to the workstation.[3]

    • Put on all required PPE as detailed above.[1]

  • Handling :

    • Conduct all manipulations of this compound, especially weighing and transferring the solid, inside a chemical fume hood to avoid generating and inhaling dust.[5][8]

    • Avoid all contact with eyes, skin, and clothing.[5] Do not breathe dust or vapors.[3][5]

    • Wash hands and any exposed skin thoroughly after handling.[1][3]

  • Storage :

    • Store in a tightly closed container in a dry, cool, and well-ventilated area designated as a corrosives area.[1][3][5]

    • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[3][5][8]

Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2][5]

  • Skin Contact : Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[2][5] Seek immediate medical attention as it causes severe skin burns.[3][5]

  • Inhalation : Remove the victim to fresh air.[2][4] If breathing is difficult, give oxygen; if not breathing, give artificial respiration.[2][5] Seek immediate medical attention.[2]

  • Ingestion : Do NOT induce vomiting.[2][5] Clean mouth with water and drink plenty of water afterwards.[1] Never give anything by mouth to an unconscious person.[5] Call a physician or poison control center immediately.[3]

G cluster_major Major Spill Response cluster_minor Minor Spill Response start Chemical Spill Occurs decision Is the spill major or are you unsure? start->decision major1 Alert others and evacuate the area immediately decision->major1 Yes minor1 Alert personnel in the immediate area decision->minor1 No major2 Call emergency services (911) major1->major2 major3 Isolate the area and close doors major2->major3 major4 Await trained emergency responders major3->major4 minor2 Ensure proper PPE is worn minor1->minor2 minor3 Contain the spill with inert material (e.g., sand) minor2->minor3 minor4 Sweep up material and place in a suitable disposal container minor3->minor4 minor5 Clean and decontaminate the spill site minor4->minor5

Caption: Emergency Response Workflow for a Chemical Spill.

Accidental Release Measures
  • Minor Spill : For a small spill, and only if you are trained to do so, wear appropriate PPE, sweep up the material, and place it into a suitable, closed container for disposal.[1][3][5] Avoid generating dust.[5] Ventilate the area and wash the spill site after material pickup is complete.[8]

  • Major Spill : For a large spill, evacuate the area immediately.[11] Notify others and call emergency services.[11][12] Prevent the spill from entering drains.[4]

Disposal Plan
  • Waste Disposal : Dispose of this compound and any contaminated materials as hazardous waste.[1] Disposal must be handled by a licensed professional waste disposal service and be in accordance with all federal, state, and local environmental regulations.[8]

  • Container Disposal : Do not reuse empty containers. Keep product and empty containers away from heat and sources of ignition.[1] Dispose of containers in the same manner as the chemical waste.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.